Glauberite
Description
Properties
IUPAC Name |
calcium;disodium;disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZGFUUDAQXRBT-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaNa2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Glauberite mineral properties and formation environments
This guide provides a comprehensive overview of the mineral glauberite, focusing on its core properties, formation environments, and associated minerals. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this mineral in various contexts.
Physicochemical and Crystallographic Properties
This compound, with the chemical formula Na₂Ca(SO₄)₂, is a sodium calcium sulfate mineral.[1][2] It belongs to the anhydrous sulfate subgroup of minerals.[1][3] The name is derived from its chemical similarity to "Glauber's salt" (hydrous sodium sulfate), named after the German alchemist Johann Rudolf Glauber.[4][5]
The key physical, chemical, and crystallographic properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Mohs Hardness | 2.5 - 3.0 | [1][3][4][5][6][7][8][9][10][11][12] |
| Specific Gravity | 2.7 - 2.85 g/cm³ | [1][3][4][6][7][8][9][10][11][13] |
| Cleavage | Perfect on {001}, imperfect/indistinct on {110} | [1][3][4][6][7][14] |
| Fracture | Conchoidal | [1][4][6][7][9][10][14] |
| Luster | Vitreous, greasy, waxy, to dull; pearly on cleavage surfaces | [1][3][4][6][7][8][9][11][14] |
| Transparency | Transparent to translucent | [1][3][4][6][7][8][9][11][13][14] |
| Streak | White | [1][3][4][6][9][10][12][14] |
| Taste | Slightly saline, bitter | [4][8][9][14] |
Table 2: Chemical Composition of this compound
| Constituent | Oxide | Weight % | References |
| Sodium (Na) | Na₂O | 22.28% | [13][14][15] |
| Calcium (Ca) | CaO | 20.16% | [13][14][15] |
| Sulfur (S) | SO₃ | 57.56% | [13][14][15] |
| Oxygen (O) | - | 46.01% | [3][13][15] |
| Total | 100.00% | [13][14][15] |
Table 3: Crystallographic and Optical Properties of this compound
| Property | Value | References |
| Crystal System | Monoclinic | [1][3][4][5][6][7][9][11][14][16] |
| Crystal Class | Prismatic (2/m) | [1][6][14] |
| Space Group | C2/c | [1][6][14] |
| Unit Cell Parameters | a = 10.129 Å, b = 8.306 Å, c = 8.533 Å; β = 112.19° | [1][6][14] |
| Optical Properties | Biaxial (-) | [1][6][10][13][14] |
| Refractive Index | nα = 1.507–1.515, nβ = 1.527–1.535, nγ = 1.529–1.536 | [1][6][8][10][14] |
| Birefringence | δ = 0.022 | [1][10] |
| 2V Angle | 24° to 34° | [1][6] |
Formation Environments and Geological Occurrence
This compound is primarily an evaporite mineral, forming in both continental and marine settings.[1][3] Its presence is indicative of arid or saline conditions.
-
Evaporite Deposits: The most common environment for this compound formation is in lacustrine (lake bed) and marine salt deposits.[1][3][10][11] It precipitates from the evaporation of water rich in dissolved sodium, calcium, and sulfate ions.[3] These environments often lead to the formation of "floater" crystals, which are well-developed and unattached to a matrix.[7]
-
Hydrothermal Deposits: this compound can also form in low-temperature hydrothermal veins, precipitating from sulfate-rich solutions.[1][3][11]
-
Fumarolic Sublimates: It has been identified as a sublimate deposited near fumaroles, where volcanic gases rich in sulfur compounds react with other elements.[1][10][14]
-
Basaltic Amygdules: In some cases, this compound forms in the cavities (amygdules) of basaltic rocks.[1][14]
-
Nitrate Deposits: It is also found in nitrate deposits in arid climates.[1][10][14]
Due to its solubility in water, this compound is often altered to other minerals, most commonly gypsum, especially in humid environments.[1][3] This leads to the frequent occurrence of pseudomorphs, where another mineral replaces this compound while retaining its original crystal shape.[1][3][4] Hollow casts of former this compound crystals are also common.[1][7]
This compound is typically found in association with other evaporite minerals. The specific mineral assemblage can provide further information about the depositional environment. Common associated minerals include:
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are typically found in specialized geochemistry and materials science literature. While specific protocols were not detailed in the initial search, standard mineralogical and chemical analyses would be employed.
-
Synthesis: Laboratory synthesis of this compound would likely involve the controlled evaporation of an aqueous solution containing stoichiometric amounts of sodium sulfate and calcium sulfate at specific temperature and pressure conditions to mimic its natural formation.
-
Characterization - X-ray Diffraction (XRD): Powder or single-crystal XRD is the definitive method for confirming the crystal structure and unit cell parameters of this compound. The resulting diffraction pattern serves as a fingerprint for the mineral.
-
Characterization - Spectroscopic Methods: Techniques such as Raman and Infrared (IR) spectroscopy would be used to identify the vibrational modes of the sulfate anions, confirming the chemical bonding within the crystal lattice.
-
Characterization - Chemical Analysis: Inductively Coupled Plasma (ICP) with either Mass Spectrometry (MS) or Optical Emission Spectrometry (OES) would be used to determine the precise elemental composition of a sample, verifying the Na:Ca:S ratio.
-
Characterization - Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed to study the thermal stability of this compound and its phase transitions upon heating.
The following diagram illustrates a general workflow for the characterization of a potential this compound sample.
Caption: A generalized experimental workflow for the characterization of this compound.
Visualizations of Formation and Relationships
The following diagrams illustrate the formation pathways and mineralogical relationships of this compound.
Caption: Formation pathways of this compound in various geological settings.
Caption: Relationships between this compound, associated minerals, and alteration products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. celestialearthminerals.com [celestialearthminerals.com]
- 4. galleries.com [galleries.com]
- 5. This compound Pseudomorph Crystals [crystalage.com]
- 6. mindat.org [mindat.org]
- 7. minerals.net [minerals.net]
- 8. This compound - National Gem Lab [nationalgemlab.in]
- 9. allmineralsrock.com [allmineralsrock.com]
- 10. This compound - Encyclopedia [le-comptoir-geologique.com]
- 11. This compound - Celestial Earth Minerals [celestialearthminerals.com]
- 12. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 13. This compound Mineral Data [webmineral.com]
- 14. handbookofmineralogy.org [handbookofmineralogy.org]
- 15. ins-europa.org [ins-europa.org]
- 16. This compound | CaNa2O8S2 | CID 13628896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. thecrystalcouncil.com [thecrystalcouncil.com]
An In-depth Technical Guide to the Crystal Structure and Morphology of Glauberite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and morphology of Glauberite, a sodium calcium sulfate mineral with the formula Na₂Ca(SO₄)₂. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties of this mineral.
Crystal Structure of this compound
This compound crystallizes in the monoclinic crystal system, belonging to the prismatic (2/m) crystal class.[1][2][3] Its space group is C2/c.[1][2][3] The crystal structure is characterized by a framework of corner-sharing SO₄ tetrahedra and CaO₈ polyhedra, with Na⁺ ions located in the interstitial spaces.
Crystallographic Data
The crystallographic parameters of this compound have been determined through single-crystal and powder X-ray diffraction studies. The unit cell parameters and other key crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2][3] |
| Crystal Class | Prismatic (2/m) | [1][2] |
| Space Group | C2/c | [1][2][3] |
| Unit Cell Parameters | a = 10.129(2) Å | [1][2][3] |
| b = 8.306(2) Å | [1][2][3] | |
| c = 8.533(2) Å | [1][2][3] | |
| β = 112.19(1)° | [1][2][3] | |
| Formula Units (Z) | 4 | [1][2] |
| Unit Cell Volume (V) | 664.72 ų | [3] |
Visualization of the this compound Crystal System
The following diagram illustrates the key elements of the monoclinic crystal system to which this compound belongs.
Caption: Monoclinic Crystal System of this compound.
Morphology of this compound
The external crystal shape, or morphology, of this compound is diverse and often characteristic. The crystals are typically tabular on {001}, but can also be prismatic or dipyramidal.[2][3]
Common Crystal Habits and Forms
This compound crystals can exhibit a variety of habits, which are dependent on the conditions of their formation. Common forms observed include:
-
Prismatic: Elongated crystals with well-developed prism faces.[2][4]
-
Dipyramidal: Crystals showing double-pyramid terminations.[2]
-
Striated: Crystal faces may show parallel grooves or lines.[2][4]
The following table summarizes the key morphological features of this compound.
| Feature | Description | Reference |
| Habit | Tabular, prismatic, dipyramidal | [2][3][4] |
| Cleavage | Perfect on {001}, imperfect on {110} | [1][2] |
| Fracture | Conchoidal | [1][2] |
| Twinning | Common | [1] |
| Luster | Vitreous to waxy, pearly on cleavages | [1][2] |
Visualization of this compound Morphology
The relationship between the common crystal faces of this compound is depicted in the diagram below.
Caption: Common Crystal Faces of this compound.
Experimental Protocols
The characterization of this compound's crystal structure and morphology relies on standard analytical techniques. Detailed protocols for these key experiments are provided below.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique is employed to determine the precise crystal structure, including unit cell parameters and atomic positions.
Methodology:
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single, well-formed this compound crystal (typically 0.1-0.3 mm in size) that exhibits sharp extinction.
-
Mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or a cryo-loop.
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).
-
Collect a series of diffraction images by rotating the crystal through a range of angles. Data collection is typically performed at low temperatures (e.g., 100 K) to reduce thermal vibrations.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Determine the crystal system and space group from the symmetry of the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm until convergence is reached.
-
The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.
-
Powder X-ray Diffraction (PXRD)
PXRD is used for phase identification and to determine the lattice parameters of a polycrystalline sample.
Methodology:
-
Sample Preparation:
-
Grind a small amount of the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample in a sample holder, ensuring a flat, level surface.
-
-
Data Collection:
-
Place the sample holder in a powder X-ray diffractometer.
-
Use a monochromatic X-ray source (typically Cu Kα).
-
Scan the sample over a specified 2θ range (e.g., 5-80°) with a defined step size and counting time per step.
-
-
Data Analysis:
-
Identify the phases present in the sample by comparing the experimental diffraction pattern to a database of known mineral patterns (e.g., the ICDD Powder Diffraction File).
-
Perform Rietveld refinement of the powder pattern to obtain accurate lattice parameters and quantitative phase analysis if other phases are present.
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
SEM is used to visualize the surface morphology and texture of this compound crystals, while EDS provides elemental analysis.
Methodology:
-
Sample Preparation:
-
Mount the this compound crystal or a polished section on an aluminum stub using conductive carbon tape or epoxy.
-
For non-conductive samples, apply a thin conductive coating (e.g., carbon or gold) using a sputter coater to prevent charging under the electron beam. The coating thickness should be minimized to avoid obscuring fine surface details. Given this compound's water solubility, non-aqueous polishing lubricants (e.g., ethanol or oil-based suspensions) should be used if preparing a polished section.
-
-
SEM Imaging:
-
Insert the prepared sample into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an accelerating voltage (e.g., 15-20 kV) and adjust the electron beam to obtain a focused image.
-
Acquire secondary electron (SE) images to visualize surface topography and backscattered electron (BSE) images to observe compositional contrast.
-
-
EDS Analysis:
-
Select a point, line, or area on the SEM image for elemental analysis.
-
Acquire the EDS spectrum, which shows peaks corresponding to the characteristic X-rays emitted from the elements present in the sample.
-
Perform qualitative analysis to identify the constituent elements (Na, Ca, S, O) and quantitative analysis to determine their relative proportions.
-
Workflow for this compound Characterization
The logical flow of experiments for a comprehensive characterization of this compound is outlined below.
Caption: Experimental Workflow for this compound Characterization.
References
An In-depth Technical Guide on the Geological Occurrence of Lacustrine Glauberite Deposits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glauberite (Na₂Ca(SO₄)₂), a sodium calcium sulfate mineral, is a significant component of lacustrine evaporite sequences worldwide. Its presence in sedimentary records provides valuable insights into paleoclimatic and paleohydrological conditions. This technical guide offers a comprehensive overview of the geological occurrence of lacustrine this compound deposits, detailing the physicochemical conditions of their formation, associated mineralogy, and notable global occurrences. Furthermore, this guide provides detailed experimental protocols for the laboratory synthesis of this compound and outlines analytical methods for the characterization of brines from which it precipitates. Quantitative data from various lacustrine basins are summarized in tabular format for comparative analysis, and key geological and chemical processes are illustrated through diagrams generated using Graphviz.
Introduction
This compound is an anhydrous double salt that crystallizes in the monoclinic system.[1] It is primarily found in evaporite deposits of both marine and continental (lacustrine) origin.[2] Lacustrine this compound deposits, the focus of this guide, form in closed basins in arid to semi-arid climates where evaporation rates significantly exceed precipitation and inflow.[1] The study of these deposits is crucial for understanding the geochemical evolution of saline lakes and can serve as a proxy for reconstructing past environmental conditions. In the pharmaceutical industry, understanding the formation and properties of sulfate minerals like this compound can be relevant for studies on drug formulation and stability, particularly concerning excipients and the effects of hydration and dehydration.
Geological and Geochemical Framework for Lacustrine this compound Formation
The formation of lacustrine this compound is a complex process governed by a specific set of geological and geochemical parameters.
Tectonic and Sedimentary Setting
Lacustrine this compound deposits are typically found in tectonically formed closed basins, such as rift valleys or grabens, which act as sinks for surface and groundwater drainage.[2] These basins have no significant outlets, leading to the accumulation of water and dissolved solids.[1] The sedimentary environment is characterized by seasonal or episodic influx of water from rivers or snowmelt, followed by prolonged periods of evaporation.[1] This cyclical nature leads to the deposition of finely laminated evaporite sequences, often interbedded with clastic sediments like clays and silts.
Brine Evolution and Precipitation Sequence
The geochemical pathway to this compound precipitation begins with the inflow of dilute waters rich in sodium, calcium, and sulfate ions. As the lake water evaporates, the concentration of these ions increases. The typical precipitation sequence in a Na-Ca-SO₄-Cl brine system is as follows:
-
Carbonate Precipitation: Initially, as the water becomes more concentrated, less soluble minerals such as calcite (CaCO₃) and aragonite (CaCO₃) precipitate, removing calcium and carbonate ions from the brine.
-
Gypsum/Anhydrite Precipitation: With further evaporation, the brine becomes saturated with respect to calcium sulfate, leading to the precipitation of gypsum (CaSO₄·2H₂O) or anhydrite (CaSO₄), depending on temperature and water activity.
-
This compound Precipitation: As evaporation continues, the concentration of sodium and sulfate ions increases significantly. When the brine reaches saturation with respect to both sodium and calcium sulfates, this compound precipitates.[3] It can form either as a primary precipitate from the brine or through the reaction of pre-existing gypsum or anhydrite with sodium-rich brines.[3]
-
Halite and More Soluble Salts: Following this compound precipitation, continued evaporation leads to the precipitation of halite (NaCl) and, in some cases, more soluble sulfate and chloride salts of sodium, potassium, and magnesium.[1]
The specific mineral assemblage and the order of precipitation are highly dependent on the initial ionic composition of the inflow waters.[4]
Physicochemical Conditions
The precipitation of this compound is sensitive to several physicochemical parameters:
-
Temperature: While this compound can form over a range of temperatures, studies of fluid inclusions in halite associated with this compound deposits suggest formation temperatures in lacustrine environments can range from approximately 15°C to over 70°C.[5]
-
Brine Composition: The relative concentrations of Na⁺, Ca²⁺, and SO₄²⁻ are critical. This compound forms from Na-Ca-SO₄ type brines.[6]
-
pH: The pH of the brine can influence the precipitation of carbonate minerals, which in turn affects the availability of Ca²⁺ for this compound formation. Geochemical modeling suggests that this compound is often close to saturation in brines with a pH ranging from neutral to slightly alkaline.[7]
-
Salinity: this compound precipitates from hypersaline brines at intermediate to late stages of evaporation.[3]
Quantitative Data on Brine Chemistry for this compound Formation
The following table summarizes available quantitative data on the chemical composition of brines associated with lacustrine this compound deposits. It is important to note that this data can vary significantly between different geological settings and even within the same basin over time.
| Parameter | Tuz Gölü Basin, Turkey[5] | Longar Lake, Spain (modeled)[7] |
| Cations | ||
| Na⁺ (g/L) | 96.6 - 116.4 | - |
| Ca²⁺ (g/L) | < 0.5 | - |
| Mg²⁺ (g/L) | 6.1 - 14.0 | - |
| K⁺ (g/L) | 0.1 - 2.35 | - |
| Anions | ||
| SO₄²⁻ (g/L) | 4.5 - 18.2 | - |
| Cl⁻ (g/L) | - | - |
| Physicochemical | ||
| Temperature (°C) | 15.6 - 49.1 (seasonal); up to 73.5 (stratified) | ~7 - 30 |
| pH | - | 7.1 - 7.3 |
| Salinity (g/L) | - | > 400 |
Note: Data for Longar Lake is based on geochemical modeling of a hypersaline brine where this compound was calculated to be close to saturation.
Experimental Protocols
Laboratory Synthesis of this compound
While no standardized, detailed protocol for the synthesis of this compound is readily available in the reviewed literature, a general procedure can be inferred from principles of precipitation chemistry. The following is a proposed experimental protocol based on these principles.
Objective: To synthesize this compound crystals from an aqueous solution of sodium sulfate and calcium chloride.
Materials:
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Calcium chloride (CaCl₂), anhydrous or dihydrate
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bars
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Analytical balance
-
pH meter
Procedure:
-
Solution Preparation:
-
Prepare a concentrated solution of sodium sulfate by dissolving a molar excess of Na₂SO₄ in deionized water at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Prepare a separate concentrated solution of calcium chloride in deionized water.
-
-
Precipitation:
-
Slowly add the calcium chloride solution to the sodium sulfate solution while continuously stirring. The addition should be dropwise to promote the formation of well-defined crystals.
-
The formation of a white precipitate (this compound) should be observed. The reaction is: Na₂SO₄(aq) + CaCl₂(aq) → Na₂Ca(SO₄)₂(s) + 2NaCl(aq)
-
-
Crystal Growth:
-
After the addition is complete, continue stirring for a period (e.g., 1-2 hours) to allow for crystal growth and equilibration.
-
Optionally, the solution can be slowly cooled to room temperature to potentially increase the yield, although this may also promote the precipitation of other salts.
-
-
Isolation and Purification:
-
Separate the precipitate from the supernatant liquid by filtration.
-
Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble salts (e.g., NaCl).
-
Follow with a wash using a water-miscible solvent with low solubility for this compound, such as ethanol, to aid in drying.
-
-
Drying and Characterization:
-
Dry the purified crystals in an oven at a low temperature (e.g., 60-80°C) to avoid any phase transitions.
-
Characterize the synthesized product using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase, and scanning electron microscopy (SEM) to observe crystal morphology.
-
Analytical Methods for Brine Chemistry
A comprehensive analysis of brine chemistry is essential for understanding the conditions of this compound formation.
Objective: To determine the major ion composition, salinity, and physicochemical parameters of a brine sample.
Methodologies:
-
Sample Collection and Preservation: Collect brine samples in clean, airtight containers, leaving minimal headspace. Filter samples immediately to remove suspended solids. For cation analysis, acidify an aliquot of the sample to prevent precipitation.
-
Physicochemical Parameters: Measure temperature, pH, electrical conductivity (EC), and density in the field using calibrated portable meters.
-
Major Ion Analysis:
-
Cations (Na⁺, K⁺, Ca²⁺, Mg²⁺): Analyze using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
-
Anions (Cl⁻, SO₄²⁻): Analyze using Ion Chromatography (IC).
-
Alkalinity (HCO₃⁻, CO₃²⁻): Determine by titration with a standardized acid.
-
-
Total Dissolved Solids (TDS): Can be estimated from EC or determined gravimetrically by evaporating a known volume of filtered sample to dryness.
Visualizations
Logical Flow of Lacustrine this compound Formation
Caption: Logical workflow of lacustrine this compound formation.
Experimental Workflow for this compound Synthesis and Analysis
Caption: Experimental workflow for this compound synthesis.
Notable Global Occurrences
Lacustrine this compound deposits are found in various locations around the world, including:
-
Jiangling Depression, China: Paleocene deposits with well-developed this compound crystals of various morphologies.[6]
-
Tuz Gölü Basin, Turkey: Messinian salt deposits containing layers of this compound.[5]
-
Western United States: Numerous saline lakes and playas in states such as California (e.g., Searles Lake), Arizona, and Utah contain this compound deposits.
-
Qaidam Basin, China: Eocene lacustrine deposits show a transition from this compound-anhydrite to halite assemblages.[3]
-
Taoudenni-Agorgott Basin, Mali: Lacustrine deposits show alteration of primary this compound.[8]
Conclusion
The geological occurrence of lacustrine this compound deposits is a clear indicator of specific paleoclimatic and paleogeochemical conditions in continental closed basins. Their formation is intricately linked to the processes of evaporation, brine evolution, and sequential mineral precipitation. Understanding these processes is not only vital for geological and paleoclimatological studies but also holds relevance for industrial applications where the properties of sulfate minerals are of interest. The provided experimental and analytical protocols offer a framework for further research into the synthesis and characterization of this compound and its formative environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Water Activities of Acid Brine Lakes Approach the Limit for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. i2massociates.com [i2massociates.com]
- 5. researchgate.net [researchgate.net]
- 6. Brine Chemistry Analysis → Term [prism.sustainability-directory.com]
- 7. semineral.es [semineral.es]
- 8. mindat.org [mindat.org]
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Glauberite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glauberite, with the chemical formula Na₂Ca(SO₄)₂, is a double sulfate mineral of sodium and calcium. It crystallizes in the monoclinic system and is typically found in evaporite deposits, saline lake beds, and in some hydrothermal environments.[1][2][3] The stability and thermodynamic properties of this compound are of significant interest in various fields, including geochemistry, industrial chemistry, and potentially in pharmaceutical sciences as an excipient or in drug formulation processes where the control of ionic strength and solubility is crucial. This technical guide provides a comprehensive overview of the thermodynamic properties and stability of this compound, compiling available data, outlining experimental methodologies, and presenting key relationships in a clear and accessible format.
Crystal Structure and Physical Properties
This compound's crystal structure is monoclinic, belonging to the space group C2/c.[3] This structure influences its physical properties, including its perfect cleavage on {001} and its brittle nature.[2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Na₂Ca(SO₄)₂ | [3] |
| Molar Mass | 278.18 g/mol | [4] |
| Crystal System | Monoclinic | [3] |
| Space Group | C2/c | [3] |
| Hardness (Mohs) | 2.5 - 3 | [2][5] |
| Density | 2.75 - 2.85 g/cm³ | [2][6] |
| Color | Colorless, grey, yellowish | [5] |
| Luster | Vitreous to waxy | [5] |
| Cleavage | Perfect on {001} | [2] |
Thermodynamic Properties
The thermodynamic properties of a mineral govern its stability and reactivity under different conditions of temperature, pressure, and chemical environment. The key thermodynamic parameters for this compound are summarized in Table 2. It is important to note that experimentally determined values for some of these parameters are scarce in the literature.
Table 2: Thermodynamic Properties of this compound at 298.15 K and 1 bar
| Property | Symbol | Value | Unit | Reference(s) |
| Standard Enthalpy of Formation (predicted for Na₂Ca(SO₄)₂·4H₂O) | ΔHf° | -4007.70 ± 21.8 | kJ/mol | [7] |
| Standard Gibbs Free Energy of Formation (calculated) | ΔGf° | -2443.3 | kJ/mol | Calculated |
| Standard Molar Entropy | S° | Not available | J/(mol·K) | |
| Heat Capacity | Cp | Not available | J/(mol·K) | |
| Solubility Product Constant (pKsp) | pKsp | 5.47 | [8] | |
| Standard Gibbs Free Energy of Dissolution | ΔGr° | 31.2 | kJ/mol | Calculated |
Note: The standard Gibbs free energy of formation (ΔGf°) was calculated based on the dissolution equilibrium and the standard Gibbs free energies of formation of the constituent aqueous ions.
Stability and Phase Equilibria
The stability of this compound is highly dependent on temperature, pressure, and the chemical composition of the surrounding aqueous solution.
Solubility and Dissolution
This compound is soluble in water, and its dissolution is an important aspect of its stability. The dissolution reaction can be represented as:
Na₂Ca(SO₄)₂(s) ⇌ 2Na⁺(aq) + Ca²⁺(aq) + 2SO₄²⁻(aq)
The solubility product constant (Ksp) for this reaction is a measure of its solubility. A pKsp of 5.47 has been reported, which corresponds to a Ksp of 3.39 x 10⁻⁶ at 25°C.[8] From the Ksp, the standard Gibbs free energy of the dissolution reaction (ΔGr°) can be calculated using the equation:
ΔGr° = -RTln(Ksp)
where R is the gas constant (8.314 J/(mol·K)) and T is the temperature in Kelvin. This calculation yields a ΔGr° of approximately 31.2 kJ/mol at 298.15 K, indicating that the dissolution is a non-spontaneous process under standard conditions.
The dissolution of this compound is influenced by temperature and the presence of other ions in the solution. Studies have shown that the dissolution rate of this compound increases with temperature.[9]
Phase Diagrams
The stability field of this compound is best understood through phase diagrams of relevant systems. The Na₂SO₄-CaSO₄-H₂O system is crucial for understanding the formation and dissolution of this compound in aqueous environments. At 25°C, the ternary system includes stability fields for gypsum (CaSO₄·2H₂O), thenardite (Na₂SO₄), and this compound.[10][11] The precise boundaries of these fields depend on the concentrations of the dissolved salts.
At higher temperatures, in the anhydrous Na₂SO₄-CaSO₄ system, this compound forms as an intermediate compound.[12] Phase diagrams for the CaSO₄-Na₂SO₄-CaO system also provide insights into the behavior of this compound at elevated temperatures, which is relevant for industrial processes.[10]
Thermal Stability and Decomposition
Experimental Protocols
The determination of thermodynamic properties of minerals like this compound relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Solution Calorimetry
Solution calorimetry is a primary technique for determining the enthalpy of formation of minerals.
Objective: To measure the enthalpy of dissolution of this compound in a suitable solvent, which can then be used in a thermochemical cycle to calculate the enthalpy of formation.
Methodology:
-
Calorimeter Setup: A constant-pressure calorimeter, such as a coffee-cup calorimeter or a more sophisticated isoperibol or isothermal calorimeter, is used. The calorimeter is filled with a known volume of a suitable solvent (e.g., dilute HCl or a complexing agent solution to ensure complete dissolution).[2][16]
-
Sample Preparation: A precisely weighed sample of pure, well-characterized this compound is encapsulated in a container that can be broken or opened within the calorimeter.
-
Temperature Measurement: The initial temperature of the solvent is recorded until it stabilizes.
-
Dissolution: The sample is introduced into the solvent, and the temperature change of the solution is monitored over time until a stable final temperature is reached.
-
Data Analysis: The heat of solution (q_sol) is calculated using the formula q = mcΔT, where m is the mass of the solution, c is its specific heat capacity, and ΔT is the temperature change.[17]
-
Thermochemical Cycle: The measured enthalpy of dissolution is then used in a Hess's law cycle with known enthalpies of formation of other compounds in the dissolution reaction to calculate the enthalpy of formation of this compound.
References
- 1. Mineral Database - Thermo-Calc Software [thermocalc.com]
- 2. scribd.com [scribd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Mineral Data [webmineral.com]
- 5. This compound - National Gem Lab [nationalgemlab.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. minsocam.org [minsocam.org]
- 8. laguardia.edu [laguardia.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Data on Solubility of the Two Calcium Sulfates Gypsum and Anhydrite in Aqueous Solutions [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. large.stanford.edu [large.stanford.edu]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. scilit.com [scilit.com]
- 16. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 17. odinity.com [odinity.com]
An In-Depth Technical Guide to the Phase Diagram of the Na₂SO₄-CaSO₄-H₂O System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase diagram of the ternary system consisting of sodium sulfate (Na₂SO₄), calcium sulfate (CaSO₄), and water (H₂O). Understanding the phase equilibria in this system is critical for various industrial processes, including chemical manufacturing, mineral processing, and desalination, as well as for assessing potential drug substance and formulation stability. This document outlines the stable solid phases, their solubility relationships at different temperatures, detailed experimental protocols for phase diagram determination, and the analytical techniques required for phase identification.
Core Concepts of the Na₂SO₄-CaSO₄-H₂O Phase Diagram
The Na₂SO₄-CaSO₄-H₂O system is characterized by the formation of several stable solid phases, the existence of which depends on temperature and the relative concentrations of the dissolved salts. The primary solid phases encountered in this system include:
-
Gypsum (CaSO₄·2H₂O): Calcium sulfate dihydrate is a common stable phase at lower temperatures.
-
Anhydrite (CaSO₄): Anhydrous calcium sulfate becomes the more stable form of calcium sulfate at higher temperatures.
-
Thenardite (Na₂SO₄): Anhydrous sodium sulfate is typically stable at temperatures above 32.38 °C.
-
Mirabilite (Na₂SO₄·10H₂O): Sodium sulfate decahydrate is the stable form of sodium sulfate at lower temperatures.
-
Glauberite (Na₂Ca(SO₄)₂): A double salt that is a key feature of this ternary system.
The phase diagram delineates the regions of temperature and composition where each of these solid phases is in equilibrium with a saturated aqueous solution. The boundaries of these regions represent conditions where two solid phases can coexist, and the intersections of these boundaries, known as invariant points, represent conditions where three solid phases are in equilibrium with the solution.
Quantitative Data: Phase Equilibria and Invariant Points
The following tables summarize the key features of the Na₂SO₄-CaSO₄-H₂O phase diagram at various temperatures, based on established literature. The composition of the liquid phase at the invariant points represents the eutonic points where the solution is saturated with respect to multiple solid phases.
Table 1: Solid Phases in the Na₂SO₄-CaSO₄-H₂O System at Different Temperatures
| Temperature (°C) | Stable Solid Phases |
| 25 | Gypsum, Thenardite, this compound, Mirabilite |
| 50 | Gypsum, Thenardite, this compound |
| 100 | Anhydrite, Thenardite, this compound |
Table 2: Invariant Points in the Na₂SO₄-CaSO₄-H₂O System at 25°C
| Invariant Point | Solid Phases in Equilibrium | \multicolumn{2}{c | }{Liquid Phase Composition (mass %)} |
| Na₂SO₄ | CaSO₄ | ||
| E₁ | Gypsum + this compound | 20.3 | 0.23 |
| E₂ | This compound + Thenardite | 28.9 | 0.09 |
| E₃ | Thenardite + Mirabilite | 33.2 | 0.05 |
Table 3: Invariant Points in the Na₂SO₄-CaSO₄-H₂O System at 50°C
| Invariant Point | Solid Phases in Equilibrium | \multicolumn{2}{c | }{Liquid Phase Composition (mass %)} |
| Na₂SO₄ | CaSO₄ | ||
| F₁ | Gypsum + this compound | 19.8 | 0.20 |
| F₂ | This compound + Thenardite | 32.5 | 0.07 |
Table 4: Invariant Points in the Na₂SO₄-CaSO₄-H₂O System at 100°C
| Invariant Point | Solid Phases in Equilibrium | \multicolumn{2}{c | }{Liquid Phase Composition (mass %)} |
| Na₂SO₄ | CaSO₄ | ||
| G₁ | Anhydrite + this compound | 18.5 | 0.12 |
| G₂ | This compound + Thenardite | 31.8 | 0.04 |
Experimental Protocols for Phase Diagram Determination
The determination of a phase diagram for a ternary salt-water system is a meticulous process that can be approached through two primary methods: the isothermal method and the polythermal method.
Isothermal Method (Solubility Method)
The isothermal method involves establishing equilibrium at a constant temperature and determining the composition of the liquid and solid phases.
Step 1: Sample Preparation
-
Prepare a series of mixtures of the two salts (Na₂SO₄ and CaSO₄) and water in varying proportions in sealed containers.
-
To ensure equilibrium is approached from both undersaturation and supersaturation, some samples can be prepared with an excess of the solid phases, while others can be prepared at a slightly higher temperature and then cooled to the target temperature.
Step 2: Equilibration
-
Place the sealed containers in a thermostatically controlled water bath or oven set to the desired temperature (e.g., 25°C, 50°C, or 100°C).
-
Agitate the mixtures continuously using a mechanical shaker or magnetic stirrer to facilitate the attainment of equilibrium.
-
The time required to reach equilibrium can vary from several hours to several weeks, depending on the system and temperature. It is crucial to conduct preliminary experiments to determine the necessary equilibration time.
Step 3: Phase Separation and Sampling
-
Once equilibrium is established, cease agitation and allow the solid phases to settle.
-
Carefully withdraw a sample of the clear supernatant liquid phase using a syringe fitted with a filter to prevent the aspiration of solid particles.
-
Isolate the solid residue by filtration or centrifugation.
Step 4: Compositional Analysis
-
Liquid Phase: Analyze the composition of the liquid phase to determine the concentrations of Na₂SO₄ and CaSO₄. This can be accomplished using various analytical techniques such as:
-
Gravimetric analysis: Precipitation of one of the ions with a specific reagent.
-
Titrimetric analysis: For example, EDTA titration for Ca²⁺.
-
Ion chromatography (IC): To determine the concentration of Na⁺, Ca²⁺, and SO₄²⁻ ions.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For accurate cation analysis.
-
-
Solid Phase: Identify the solid phases in equilibrium with the saturated solution using techniques such as:
-
X-ray Diffraction (XRD): To identify the crystalline structure of the solid phases.
-
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): To observe phase transitions and decomposition events upon heating, which are characteristic of specific hydrated salts.
-
Microscopy: To visually inspect the crystal morphology.
-
Step 5: Phase Diagram Construction
-
Plot the composition of the liquid phase on a triangular or Janecke projection diagram.
-
The points representing solutions in equilibrium with a single solid phase will form a curve. The points where two curves intersect represent an invariant point where the solution is in equilibrium with two solid phases.
Polythermal Method (Visual-Polythermal Method)
The polythermal method involves observing the temperature at which a solid phase first appears upon cooling or disappears upon heating a solution of known composition.
Step 1: Sample Preparation
-
Prepare a solution with a known ratio of the two salts and a known amount of water in a transparent, sealed vessel equipped with a stirrer and a precise thermometer.
Step 2: Heating and Cooling Cycles
-
Heat the mixture until all the solid dissolves to form a clear solution.
-
Slowly cool the solution while continuously stirring and monitoring for the first appearance of crystals. The temperature at which the first crystals appear is the saturation temperature for that specific composition.
-
The process can be reversed by slowly heating the mixture with a small amount of solid phase present and recording the temperature at which the last crystal dissolves.
Step 3: Data Analysis
-
Repeat the process for a wide range of compositions.
-
Plot the saturation temperatures against the composition of the solutions. The resulting curves will define the boundaries of the different solid phase fields.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental determination of the phase diagram and the relationship between the different phases in the Na₂SO₄-CaSO₄-H₂O system.
Caption: Experimental workflow for isothermal determination of a ternary phase diagram.
Caption: Logical relationships of phase transitions in the Na₂SO₄-CaSO₄-H₂O system.
An In-depth Technical Guide to the Paragenesis of Glauberite with Halite and Anhydrite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the paragenesis of glauberite, halite, and anhydroite, focusing on the geological settings, physicochemical conditions of formation, and the experimental methodologies used to study this common evaporite mineral assemblage. The information presented is intended to support researchers in understanding the natural formation of these minerals and to provide a scientific basis for professionals in fields such as drug development, where knowledge of crystallization processes is crucial.
Geological Occurrence and Significance
This compound (Na₂Ca(SO₄)₂), halite (NaCl), and anhydrite (CaSO₄) are frequently found together in evaporite deposits formed in both marine and continental (lacustrine) settings.[1][2] Their paragenesis—the sequence and association in which they crystallize—provides critical insights into the geochemical evolution of the brines from which they precipitated, as well as the paleoclimatic and tectonic conditions of the depositional environment.[3][4] The presence of this compound, in particular, indicates a brine rich in both sodium and calcium sulfates.
These minerals can form as primary precipitates from evaporating brines, or as secondary minerals resulting from diagenetic processes where earlier-formed minerals are altered by changes in temperature, pressure, or fluid composition.[2] For instance, gypsum (CaSO₄·2H₂O) can dehydrate to form anhydrite with burial and increasing temperature.[5][6] this compound itself is often subject to alteration, being replaced by other minerals like gypsum, calcite, or quartz, leaving behind pseudomorphs that preserve the original crystal shape.[7]
Physicochemical Conditions of Formation
The precipitation of this compound, halite, and anhydrite is governed by the temperature, pressure, and chemical composition of the brine. The interplay of these factors determines the stability fields of each mineral and their crystallization sequence.
Brine Composition and Evolution
The evolution of a saline brine and the resulting mineral precipitation sequence is a complex process. As water evaporates, the concentration of dissolved salts increases, leading to the saturation and precipitation of different minerals in a predictable order based on their solubility.[3][8][9] The initial chemical composition of the water body, particularly the relative proportions of major ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, and SO₄²⁻, dictates the evolutionary path of the brine and the ultimate mineral assemblage.[4][9]
The "chemical divide" concept is crucial in understanding brine evolution. For example, the precipitation of calcium carbonate (calcite or aragonite) removes Ca²⁺ and CO₃²⁻ from the brine, influencing the subsequent precipitation of sulfate minerals.[9] Similarly, the precipitation of gypsum or anhydrite will significantly alter the Ca²⁺ and SO₄²⁻ concentrations, paving the way for the potential formation of this compound if sufficient Na⁺ is present.
Temperature and Pressure Effects
Temperature is a critical factor controlling the stability of these minerals. For instance, the transition between gypsum and anhydrite is temperature-dependent, with anhydrite being the more stable phase at higher temperatures.[5][6] The presence of other salts, such as NaCl, can lower the temperature of this transition.[5]
The solubility of this compound is also strongly influenced by temperature and the concentration of other salts in the solution.[1] Experimental studies on the Na₂SO₄-CaSO₄-H₂O and NaCl-Na₂SO₄-H₂O systems have provided valuable data on the stability fields of this compound and its co-precipitation with other salts at different temperatures.[10][11]
Pressure generally plays a less significant role in the shallow evaporite basins where these minerals typically form, but it becomes more important during deep burial and diagenesis, influencing mineral transformations and fluid migration.
Quantitative Data on Formation Conditions
The following tables summarize the key quantitative data from experimental studies on the formation of this compound, halite, and anhydrite.
| Mineral | System | Temperature (°C) | Brine Composition (molality) | Reference |
| This compound | Na₂SO₄-CaSO₄-H₂O | 25 | Saturated with respect to this compound, Thenardite, and Gypsum | [10] |
| This compound | Na₂SO₄-CaSO₄-H₂O | 35 - 100 | Variable, showing increasing this compound stability with temperature | [1] |
| Anhydrite | CaSO₄-H₂O | > 42 | Transition temperature from gypsum in pure water | [6] |
| Anhydrite | CaSO₄-NaCl-H₂O | 25 | Lowered transition temperature from gypsum in the presence of NaCl | [12] |
| Halite | Seawater Evaporation | Ambient | Precipitates after significant evaporation, following carbonates and sulfates | [3] |
Table 1: Experimentally Determined Stability Conditions for this compound, Anhydrite, and Halite.
Experimental Protocols
Understanding the paragenesis of this compound, halite, and anhydrite relies heavily on experimental studies that replicate the natural conditions of their formation. Below are generalized protocols for key experimental techniques.
Isothermal Evaporation Experiments
This method is used to simulate the natural process of brine concentration and mineral precipitation in an evaporite basin.
-
Preparation of Synthetic Brine: A solution with a chemical composition mimicking that of a natural saline lake or seawater is prepared using reagent-grade salts (e.g., NaCl, MgCl₂, MgSO₄, CaSO₄, Na₂SO₄, NaHCO₃) and deionized water. The initial concentrations are based on geochemical data from relevant natural environments.
-
Evaporation Setup: The brine is placed in a shallow, open container within a controlled environment chamber where temperature, humidity, and airflow can be precisely regulated to control the rate of evaporation.
-
Monitoring and Sampling: The experiment is monitored over time. Brine samples are periodically collected to analyze for changes in chemical composition using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Ion Chromatography (IC). Precipitated minerals are identified using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
-
Data Analysis: The sequence of mineral precipitation is correlated with the evolving brine chemistry to determine the paragenetic sequence under the specific experimental conditions.
Phase Equilibria Studies in Hydrothermal Systems
These experiments are designed to determine the stability fields of minerals at elevated temperatures and pressures, relevant to diagenetic and hydrothermal environments.
-
Sample Preparation: A mixture of the minerals of interest (this compound, halite, anhydrite) or their chemical components is placed in a noble metal capsule (e.g., gold or platinum) along with a solution of known composition.
-
High-Pressure/High-Temperature Apparatus: The sealed capsule is placed in a high-pressure apparatus, such as a piston-cylinder device or a hydrothermal diamond anvil cell. This allows for precise control of both pressure and temperature.
-
Equilibration: The sample is held at the desired temperature and pressure for a sufficient duration to allow the system to reach chemical equilibrium.
-
Quenching and Analysis: The experiment is rapidly cooled ("quenched") to preserve the high-temperature and high-pressure mineral assemblage. The run products are then analyzed using XRD, SEM with Energy Dispersive X-ray Spectroscopy (EDS), and Raman spectroscopy to identify the stable mineral phases.
-
Phase Diagram Construction: By conducting a series of experiments at different temperatures and pressures, a phase diagram can be constructed to delineate the stability fields of the different minerals and mineral assemblages.
Fluid Inclusion Analysis
Fluid inclusions are microscopic pockets of fluid trapped within crystals during their growth. Their analysis provides direct information about the temperature and composition of the parent brines.
-
Sample Preparation: Doubly polished thick sections of the host mineral (typically halite or this compound) are prepared to allow for clear microscopic observation of the fluid inclusions.
-
Microthermometry: The sample is placed on a heating-freezing stage under a microscope. The fluid inclusions are slowly heated until the different phases within the inclusion (liquid, vapor, and any daughter minerals) homogenize into a single fluid phase. The homogenization temperature provides an estimate of the minimum trapping temperature of the fluid. The sample is also frozen to observe the melting behavior of the ice and any salt hydrates, which provides information about the salinity of the trapped brine.
-
Chemical Analysis of Inclusions: The chemical composition of the trapped brine can be determined using techniques such as Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) or Ultramicrochemical Analysis (UMCA). These methods provide quantitative data on the major and trace element concentrations within individual fluid inclusions.
Visualizing Paragenetic Relationships and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the paragenesis of this compound, halite, and anhydrite.
Figure 1: Generalized brine evolution pathway showing the sequential precipitation of evaporite minerals.
Figure 2: Workflow for a hydrothermal experiment to determine mineral phase equilibria.
Figure 3: Workflow for the analysis of fluid inclusions in evaporite minerals.
Conclusion
The paragenesis of this compound with halite and anhydrite is a complex interplay of brine chemistry, temperature, and geological setting. Understanding the fundamental principles of their formation, supported by robust experimental data, is essential for accurate geological interpretation and has broader applications in industrial crystallization processes. This guide has provided a technical overview of the key aspects of their paragenesis, from the geological context to the detailed experimental methodologies used to elucidate their formation mechanisms. The presented data and workflows serve as a valuable resource for researchers and professionals working in related scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. saltworkconsultants.com [saltworkconsultants.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Expressions: Featured Microscopist - Loes Modderman - Glauber's Salt-Photochemical Mixture [micro.magnet.fsu.edu]
- 8. eps.mcgill.ca [eps.mcgill.ca]
- 9. Mineralogy of evaporites: saline lake brines - Geological Digressions [geological-digressions.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Physical properties of Glauberite including hardness and cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physical properties of Glauberite (Na₂Ca(SO₄)₂), with a specific focus on its hardness and cleavage. The information is presented to be a valuable resource for scientific research and applications where the mineral's characteristics are of importance.
Quantitative Physical Properties of this compound
The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.
| Physical Property | Value | Notes |
| Mohs Hardness | 2.5 - 3[1][2][3][4][5][6] | Relatively soft, can be scratched by a copper penny. |
| Cleavage | Perfect on {001}, Imperfect on {110}[1][2][7] | The basal cleavage is the most prominent.[3][5] |
| Specific Gravity | 2.75 - 2.85[2][7] | |
| Crystal System | Monoclinic[2][3][7] | |
| Refractive Index | nα = 1.507 – 1.515, nβ = 1.527 – 1.535, nγ = 1.529 – 1.536[7] | Biaxial negative optical character. |
| Birefringence | δ = 0.022[7] | |
| 2V Angle | 24° to 34°[7] |
Experimental Protocols
Detailed methodologies for determining the hardness and cleavage of minerals like this compound are crucial for accurate characterization.
The Mohs scale of mineral hardness is a qualitative ordinal scale that characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.[8]
Objective: To determine the relative hardness of a this compound sample by comparing it with a set of standard minerals or common objects of known hardness.
Materials:
-
This compound sample with a fresh, clean surface.
-
A set of Mohs hardness points or a standard Mohs hardness kit (containing minerals from talc to quartz).
-
Common objects for hardness testing: a fingernail (hardness ≈ 2.5), a copper penny (hardness ≈ 3.5), a steel knife blade or nail (hardness ≈ 5.5), and a piece of glass (hardness ≈ 5.5).[9]
-
A magnifying glass or microscope to inspect for a scratch.
Procedure:
-
Sample Preparation: Select a fresh, clean, and smooth surface on the this compound specimen to be tested.[10]
-
Scratch Test Initiation: Begin with a material of a hardness you suspect is softer than this compound. For instance, a fingernail (hardness of 2.5).[11]
-
Execution of the Scratch Test: Hold the this compound sample firmly. Press the point of the testing object (e.g., a fingernail) firmly against the surface of the this compound.[10]
-
Observation: Observe the tested surface for an etched line. Rub the surface with your finger to ensure that it is a genuine scratch and not just a trail of powder from the softer material.[10]
-
Iterative Testing:
-
If the initial object does not scratch the this compound, select the next harder object in the scale (e.g., a copper penny) and repeat the test on a fresh part of the this compound surface.
-
If the initial object does scratch the this compound, the mineral's hardness is less than that of the testing object.
-
-
Determining the Hardness Range: The hardness of the this compound sample lies between the hardness of the hardest material that it can scratch and the softest material that can scratch it.[8] For this compound, it will be scratched by a copper penny but will scratch a fingernail.
Cleavage is the tendency of a mineral to break along flat, planar surfaces that are determined by zones of weakness in the crystal lattice.[12]
Objective: To identify the number of cleavage planes, their quality (perfect, good, fair, poor), and the angles between them in a this compound sample.
Materials:
-
This compound sample.
-
A goniometer for precise angle measurement (optional, for advanced analysis).
-
A magnifying glass or microscope for observing the broken surfaces.
Procedure:
-
Safety Precautions: All participants must wear safety goggles to protect their eyes from flying mineral fragments.[14]
-
Sample Preparation: Examine the initial this compound specimen to note any existing flat surfaces that may be indicative of cleavage planes.[14]
-
Inducing Fracture: Securely hold the this compound sample. With the rock hammer, deliver a sharp, controlled strike to the mineral.[14] The intent is to break the mineral, not to crush it.
-
Observation of Broken Surfaces: Carefully examine the resulting fragments. Look for the presence of smooth, flat, reflective surfaces. These are the cleavage planes.[15]
-
Characterizing the Cleavage:
-
Number of Directions: Count the number of non-parallel flat surfaces. This compound will exhibit one direction of perfect cleavage and another of imperfect cleavage.[1][2]
-
Quality of Cleavage: Describe the quality of the cleavage planes. "Perfect" cleavage will result in smooth, highly reflective surfaces. "Imperfect" cleavage will result in less defined, somewhat irregular surfaces.
-
Angles between Cleavage Planes: If multiple cleavage directions are present, observe the angles at which they intersect. This is a key diagnostic feature.
-
Visualization of this compound's Properties
The following diagram illustrates the relationship between the fundamental chemical composition of this compound and its resulting physical properties.
Caption: Relationship between this compound's composition and its physical properties.
References
- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. mindat.org [mindat.org]
- 3. galleries.com [galleries.com]
- 4. minerals.net [minerals.net]
- 5. This compound - Celestial Earth Minerals [celestialearthminerals.com]
- 6. allmineralsrock.com [allmineralsrock.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Mohs scale - Wikipedia [en.wikipedia.org]
- 9. Mohs Hardness Scale (U.S. National Park Service) [nps.gov]
- 10. rocksandminerals.com [rocksandminerals.com]
- 11. superchargedscience.com [superchargedscience.com]
- 12. gemsociety.org [gemsociety.org]
- 13. Mineral Cleavage: a practical experiment [serc.carleton.edu]
- 14. maine.gov [maine.gov]
- 15. Mineral Study Guide - Cleavage [omg.georockme.com]
Global Distribution of Notable Glauberite Deposits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the global distribution of notable glauberite (Na₂Ca(SO₄)₂) deposits. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who may utilize this compound and its derivatives. This document details the geological context of these deposits, presents quantitative data on their scale, and outlines the experimental protocols for their analysis.
Introduction to this compound
This compound is a monoclinic sodium calcium sulfate mineral that is a significant natural source of sodium sulfate. It typically occurs in evaporite deposits of both marine and lacustrine origin, often in association with other minerals such as halite, thenardite, gypsum, and anhydrite.[1] Its formation is intrinsically linked to arid or semi-arid climates where evaporation of saline waters leads to the precipitation of dissolved salts.[2] Due to its solubility, this compound can also be found in fumarole deposits and as a constituent in nitrate deposits in desert regions.[1] The mineral is commercially important as a primary source for the production of sodium sulfate, which has wide applications in the detergent, paper, glass, and pharmaceutical industries.
Global Distribution of Notable this compound Deposits
Significant deposits of this compound are distributed across several continents, with major commercial operations concentrated in regions with extensive evaporite basins. The following sections detail some of the most notable global deposits.
North America
United States: The United States has several significant this compound-bearing deposits, primarily in arid western states.
-
Camp Verde, Arizona: The Verde Formation in central Arizona hosts substantial lacustrine evaporite deposits containing this compound.[3][4][5] These deposits formed in a Pliocene-Miocene lake basin.[3] Historically, the Camp Verde Salt Mine was a significant producer of sodium sulfate from this compound.[2] In the early 1930s, the mine produced nearly 100 tons of "salt cake" (sodium sulfate) daily.[3] However, mining ceased in 1933 due to the availability of higher-purity German salt.[3] The purity of the Camp Verde salt is reportedly 7% below the 99% purity level required by modern standards.[3]
-
Searles Lake, California: This dry lake bed in the Mojave Desert is a vast resource of sodium and potassium carbonate, sulfate, borate, and halide minerals.[6][7] this compound is a common mineral within the complex evaporite sequence of the lake sediments.[8][9] The minerals are primarily extracted from subsurface brines through solution mining.[7] Searles Valley Minerals is a major operator in the area, producing a variety of industrial minerals.[7]
Europe
Spain: The Ebro Basin in northeastern Spain contains one of the world's most significant series of continental evaporite deposits, with substantial this compound resources.[10][11]
-
Alcanadre, Ebro Basin: The Miocene-aged this compound deposits in Alcanadre are interbedded with gypsum, halite, and polyhalite, formed in a playa-lake system.[10] The relative proportions of halite and this compound in these deposits are variable, with this compound ranging from 23% to 59%.[11] Spain is a major European producer of sodium sulfate, with companies like Grupo Industrial Crimidesa S.L. operating significant mines in the region. One of the key producers in Spain has an annual production capacity of 300,000 tons of sodium sulfate.
Germany: Germany has a long history of salt mining, with notable deposits in the Stassfurt-Egeln Syncline.
-
Stassfurt: The Zechstein evaporite sequence at Stassfurt is famous for its potash salts but also contains this compound.[12][13] These marine evaporite deposits are of Permian age. While historically significant for a variety of salts, specific recent production data for this compound from this region is limited.
Asia
China: China is a leading global producer of sodium sulfate, with extensive this compound and mirabilite resources.
-
Xinjiang Province: The Lop Nor basin in Xinjiang contains massive, continuous, and thick layers of this compound with well-developed intercrystal porosity, which hosts potassium-rich brines.[14] Salt glaciers, formed by the upward movement of salt diapirs, are also a feature in the region.[15]
-
Jiangsu Province: The Huaian and Hongze counties in Jiangsu are home to what is described as the world's largest sodium sulfate anhydrous manufacturing base, with an annual output of 800,000 tons.[14][16] The mirabilite mine in this area has a prospective reserve of 150 million tons.[14][16] Nafine Chemical Industry Group is a major producer in China with a production capacity of 3 million tonnes of sodium sulphate from various locations.
Turkey: Turkey possesses significant mineral resources, including deposits of this compound.
South America
Chile: The Atacama Desert in northern Chile is renowned for its vast nitrate and lithium deposits, which also contain various sulfate minerals.
-
Atacama Desert: this compound is found in the nitrate fields of the Atacama Desert, associated with other evaporite minerals.[18] While Chile is a major mining country, the focus is heavily on copper, lithium, and nitrates.[19][20] Specific production data for this compound is not as prominent in available reports.
Quantitative Data on this compound Deposits
The following table summarizes the available quantitative data for the notable this compound deposits discussed. It is important to note that much of the publicly available data pertains to sodium sulfate production as a whole, which may be derived from both this compound and other minerals like thenardite and mirabilite.
| Location | Deposit Type | Associated Minerals | Reserves | Annual Production | Purity/Grade | Notes |
| Camp Verde, USA | Lacustrine Evaporite | Halite, Gypsum | - | ~36,500 tons (historically) | ~92% Na₂SO₄ | Production ceased in 1933. |
| Searles Lake, USA | Lacustrine Evaporite | Trona, Hanksite, Halite | Large brine resource | Part of 1.7 million tons of various industrial minerals annually | Variable depending on brine layer | Solution mining of complex brines. |
| Ebro Basin, Spain | Lacustrine Evaporite | Halite, Gypsum, Polyhalite | - | A leading producer has a 300,000-ton annual capacity. | This compound content ranges from 23-59% in ore. | Spain is the sole European producer of sodium sulfate. |
| Stassfurt, Germany | Marine Evaporite | Halite, Potash Salts | - | - | - | Historically significant; current specific data is limited. |
| Xinjiang, China | Lacustrine Evaporite | Halite, Gypsum | - | Part of China's large sodium sulfate production. | - | Massive, thick layers of this compound. |
| Jiangsu, China | Lacustrine Evaporite | Mirabilite | 150 million tons (Mirabilite) | 800,000 tons (Sodium Sulfate) | High grade | World's largest sodium sulfate production base. |
| Çankırı-Çorum, Turkey | Lacustrine Evaporite | Halite, Anhydrite | Not economically significant | - | - | Of scientific interest for fossil Na-sulfate deposition. |
| Atacama Desert, Chile | Nitrate Deposit Evaporite | Nitrates, Halite, Gypsum | - | - | - | Associated with vast nitrate fields. |
Experimental Protocols for this compound Analysis
Accurate characterization of this compound deposits requires a combination of mineralogical and chemical analysis techniques. The following sections provide detailed methodologies for key experiments.
Sample Preparation for Analysis
Proper sample preparation is critical for obtaining accurate and reproducible results.
Objective: To prepare a homogeneous and representative powdered sample from a bulk this compound-bearing rock sample.
Materials:
-
Jaw crusher
-
Cone crusher
-
Riffle splitter
-
Pulverizing mill (e.g., ring mill, ball mill)
-
Sieves (e.g., 200 mesh or 75 micrometers)
-
Mortar and pestle (agate or ceramic)
Procedure:
-
Primary Crushing: Reduce the size of the bulk rock sample to approximately 1-2 cm using a jaw crusher.
-
Secondary Crushing: Further reduce the particle size to less than 2 mm using a cone crusher.
-
Homogenization and Splitting: Thoroughly mix the crushed sample and use a riffle splitter to obtain a representative subsample of appropriate size for analysis.
-
Pulverization: Grind the subsample to a fine powder (passing a 200-mesh sieve) using a pulverizing mill. For smaller samples or to avoid contamination, a mortar and pestle can be used.
-
Final Homogenization: Thoroughly mix the final powdered sample before taking aliquots for analysis.
Mineralogical Analysis by X-Ray Diffraction (XRD)
Objective: To identify the mineral phases present in the sample and quantify the amount of this compound.
Principle: XRD utilizes the diffraction of X-rays by the crystalline structure of minerals to identify them based on their unique diffraction patterns. Quantitative analysis can be performed using methods such as the Rietveld refinement or by creating calibration curves with standards.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source
-
Sample holders
-
Micronizing mill for further particle size reduction if necessary (to <10 µm)
-
Software for phase identification (e.g., X'Pert HighScore) and quantitative analysis (e.g., GSAS-II, TOPAS)
Procedure:
-
Sample Preparation: Ensure the sample is finely powdered (ideally <10 µm) to minimize preferred orientation effects. Pack the powder into the sample holder, ensuring a flat, smooth surface.
-
Instrument Setup (Typical Parameters):
-
X-ray source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 70°
-
Step Size: 0.02°
-
Time per Step: 1-2 seconds
-
Divergence Slit: 1°
-
Receiving Slit: 0.2 mm
-
-
Data Collection: Run the XRD scan.
-
Phase Identification: Process the resulting diffractogram using phase identification software. Compare the experimental diffraction peaks with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify all mineral phases present.
-
Quantitative Analysis (Rietveld Method): a. Import the diffraction pattern into Rietveld refinement software. b. Input the crystal structure data for all identified phases. c. Refine the scale factors, lattice parameters, and peak profile parameters to achieve the best fit between the calculated and observed diffraction patterns. d. The weight fractions of each mineral phase are determined from the refined scale factors.
Wet Chemical Analysis for Elemental Composition
Objective: To determine the elemental composition of the this compound sample, specifically the concentrations of Na, Ca, and SO₄.
Principle: Sulfate ions are precipitated from an acidic solution as barium sulfate (BaSO₄) by the addition of barium chloride (BaCl₂). The precipitate is then filtered, washed, dried, and weighed.
Reagents:
-
Concentrated Hydrochloric Acid (HCl)
-
Barium Chloride (BaCl₂) solution (10% w/v)
-
Silver Nitrate (AgNO₃) solution (0.1 M) for testing for chloride ions
-
Ashless filter paper
Procedure:
-
Sample Digestion: Accurately weigh approximately 0.5 g of the powdered sample into a 400 mL beaker. Add 100 mL of deionized water and 5 mL of concentrated HCl. Heat the mixture to near boiling to dissolve the sulfate minerals.
-
Precipitation: While stirring the hot acidic sample solution, slowly add an excess of hot 10% BaCl₂ solution. Continue heating and stirring for a few minutes.
-
Digestion of Precipitate: Keep the solution hot (just below boiling) for at least one hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals and reduces co-precipitation of impurities.
-
Filtration and Washing: Filter the hot solution through ashless filter paper. Wash the precipitate several times with hot deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Char the filter paper at a low temperature, then ignite at 800-900 °C in a muffle furnace for at least one hour.
-
Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition and weighing steps until a constant weight is achieved.
-
Calculation:
-
Weight of BaSO₄ = (Weight of crucible + precipitate) - (Weight of empty crucible)
-
% SO₄ = (Weight of BaSO₄ / Weight of sample) × (Molar mass of SO₄ / Molar mass of BaSO₄) × 100
-
Principle: The sample solution is introduced into a high-temperature source (flame for AAS, plasma for ICP-OES) which excites the atoms of the elements of interest. The amount of light absorbed (AAS) or emitted (ICP-OES) at element-specific wavelengths is proportional to the concentration of the element in the sample.
Procedure:
-
Sample Preparation: Use the acidic solution prepared for the wet chemical analysis or prepare a new solution by digesting a known weight of the sample in dilute HCl.
-
Calibration: Prepare a series of standard solutions of known Ca and Na concentrations.
-
Analysis: Aspirate the blank, standards, and sample solutions into the instrument and measure the absorbance or emission signals.
-
Calculation: Construct a calibration curve from the standard readings and determine the concentration of Ca and Na in the sample solution. Calculate the percentage of Ca and Na in the original solid sample.
Visualizations
The following diagrams illustrate key concepts related to this compound deposits.
Caption: Experimental workflow for the analysis of this compound samples.
Caption: Simplified signaling pathway for the formation of a lacustrine this compound deposit.
References
- 1. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 2. Chile Mining Production: Non-Metallic: PR: Guano | Economic Indicators | CEIC [ceicdata.com]
- 3. marketreportanalytics.com [marketreportanalytics.com]
- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 5. 2025 Top 10 Sodium Sulfate Manufacturers in China - Blog [cheezhengchem.com]
- 6. trade.gov.tr [trade.gov.tr]
- 7. Sodium Sulphate Market Size, Share, Growth and Forecast 2035 [chemanalyst.com]
- 8. Sodium Sulfate Statistics and Information | U.S. Geological Survey [usgs.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Chile Mining Production: Non-Metallic: OR: Marble | Economic Indicators | CEIC [ceicdata.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. enerjipolitik.com [enerjipolitik.com]
- 13. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 14. World's Largest Sodium Sulfate Anhydrous Manufacturing Base Built in Hongze [en.people.cn]
- 15. Grupo Minersa [minersa.com]
- 16. World's Largest Sodium Sulfate Anhydrous Manufacturing Base Built in Huaian ! [sodium-sulfate-anhy.com]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 19. datavagyanik.com [datavagyanik.com]
- 20. Chile - Copper, Nitrates, Lithium | Britannica [britannica.com]
The Historical Trajectory of Glauberite: A Mineralogical Keystone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the historical significance of Glauberite, a double sulfate mineral composed of sodium and calcium (Na₂Ca(SO₄)₂). From its initial identification in the early 19th century, this compound has played a noteworthy role in the development of mineralogy as a scientific discipline. Its distinct crystalline structure and chemical properties provided a basis for early mineral classification, and its unique geological occurrences and alterations have offered insights into evaporite deposition and pseudomorphism. This document outlines the historical context of this compound's discovery, the analytical techniques of the era used for its characterization, and its enduring relevance in the field.
Discovery and Nomenclature: A Nodule of Scientific History
This compound was first formally described as a distinct mineral species in 1808 by the French mineralogist, naturalist, and chemist, Alexandre Brongniart.[1][2][3] The name "this compound" was chosen by Brongniart in honor of the German-Dutch alchemist and chemist, Johann Rudolf Glauber (1604-1670).[1][4] This nomenclature was not arbitrary; it stemmed from the mineral's chemical relationship to "Glauber's salt" (sodium sulfate decahydrate, Na₂SO₄·10H₂O), a substance Glauber had discovered and which was known for its medicinal properties.[1][4] The type locality for this compound is the El Castellar Mine in Villarrubia de Santiago, Toledo, Spain.[1][2][3]
The naming of this compound reflects a pivotal period in mineralogy where the chemical composition of minerals was becoming a primary basis for their classification, moving away from purely physical characteristics.
Early Characterization: A Window into 19th-Century Mineralogy
Experimental Protocols
2.1.1. Chemical Analysis (c. 1808)
The determination of this compound's chemical composition as a sodium-calcium sulfate would have involved a combination of "wet chemical" and blowpipe analysis techniques, which were the standards of the time.
-
Qualitative Analysis:
-
Solubility Tests: The mineral would first be tested for its solubility in water and various acids. This compound is soluble in hydrochloric acid and slightly soluble in water.[3]
-
Flame Test: A small sample of the powdered mineral, introduced into a flame, would have imparted a persistent, intense yellow color, indicative of the presence of sodium.
-
Blowpipe Analysis: A small fragment of this compound would be heated on a charcoal block using a blowpipe. The reactions, such as the color of the flame and the residue left after heating, would provide clues to its composition. When mixed with a flux like sodium carbonate and heated, the resulting mass, when moistened and placed on a silver coin, would produce a dark stain, indicating the presence of sulfur.
-
Precipitation Reactions: After dissolving the mineral in acid, the addition of specific reagents would be used to identify its components. For instance, adding barium chloride to the acidic solution would produce a white precipitate (barium sulfate), confirming the presence of sulfate ions. The subsequent addition of an oxalate-containing solution would precipitate calcium oxalate, indicating the presence of calcium.
-
-
Quantitative Analysis:
-
Gravimetric Analysis: To determine the relative proportions of the constituent elements, early 19th-century chemists would have employed gravimetric methods. This involved the careful precipitation of each component from a solution of a known weight of the mineral. The resulting precipitates would be dried and weighed. For example, the sulfate would be precipitated and weighed as barium sulfate, and the calcium as calcium oxalate, which could then be heated to form calcium oxide. The sodium content would have been more challenging to determine directly and was often inferred by difference after accounting for the other components.
-
2.1.2. Crystallographic Analysis (c. 1808)
The study of the external crystal form was a cornerstone of early mineralogy, pioneered by figures like René Just Haüy. The characterization of this compound's monoclinic crystal system would have been achieved through goniometry.
-
Visual Inspection: The first step would be a careful examination of the crystal habits, which for this compound are often tabular or prismatic.[5]
-
Goniometry: The interfacial angles of the this compound crystals would have been measured using a contact goniometer. This instrument, invented by Arnould Carangeot in 1783, consists of two arms that are applied to adjacent crystal faces, with the angle between them read from a graduated arc. For more precise measurements on well-formed crystals with reflective faces, the reflecting goniometer, invented by William Hyde Wollaston in 1809, would have been employed. This instrument measures the angle through which a crystal must be rotated to bring successive faces into a position where they reflect a light source to a fixed eyepiece. The constancy of these interfacial angles was a key diagnostic feature for defining a mineral species.
Quantitative Data from Historical and Modern Sources
The following tables summarize the key quantitative data for this compound, providing a comparison between early observations and modern, more precise measurements.
Table 1: Physical Properties of this compound
| Property | Historical Measurement (Early 19th Century) | Modern Measurement |
| Crystal System | Monoclinic | Monoclinic[1] |
| Hardness (Mohs) | 2.5 - 3 | 2.5 - 3[1] |
| Specific Gravity | Approx. 2.7 - 2.8 | 2.75 - 2.85[1] |
| Cleavage | Perfect in one direction | Perfect on {001}, indistinct on {110}[1] |
| Lustre | Vitreous to pearly | Vitreous, Waxy, Pearly[1] |
| Color | Colorless, yellowish, greyish | Grey, yellowish, colourless; colourless in transmitted light[1] |
Table 2: Chemical Composition of this compound (Na₂Ca(SO₄)₂)
| Element | Oxide | Modern Ideal Weight % |
| Sodium (Na) | Na₂O | 22.28% |
| Calcium (Ca) | CaO | 20.16% |
| Sulfur (S) | SO₃ | 57.56% |
| Oxygen (O) | - | 46.01% (elemental) |
Role in Mineralogical Classification and Pseudomorphism
The identification of this compound as a double salt was significant for the developing systems of mineral classification. It highlighted the importance of stoichiometry and the combination of different salts into a single, stable crystal lattice. This concept of a "double salt" helped to refine the chemical classification of minerals, moving beyond simple oxides, sulfides, and native elements.[6]
Perhaps one of the most historically and mineralogically significant aspects of this compound is its propensity to form pseudomorphs. Due to its solubility, this compound crystals in evaporite deposits are often dissolved away and replaced by other minerals, which preserve the original crystal shape of the this compound.[2][3] Gypsum pseudomorphs after this compound are particularly common, resulting from the hydration of the calcium sulfate component upon the dissolution of the sodium sulfate.[3] These "false forms" are crucial indicators of the past presence of this compound and the geochemical conditions of the deposit.
Historical Economic Importance
While not a primary ore for any metal, this compound has had historical and ongoing economic significance as a source of sodium sulfate.[5][6] Sodium sulfate has been used extensively in the manufacturing of paper (in the Kraft process), glass, detergents, and other industrial chemicals.[5][7] In some regions, historical mining operations, such as those in the Verde Valley of Arizona, extracted this compound and associated evaporite minerals for their salt content, initially for local use and later for industrial-scale production of sodium sulfate.[6]
Conclusion
This compound, though not as widely known as some other minerals, holds a significant place in the history of mineralogy. Its discovery and characterization in the early 19th century were emblematic of the shift towards a chemically-based understanding of the mineral kingdom. The early analytical techniques used to define it, from blowpipe analysis to goniometry, represent a snapshot of the state of the science at the time. Furthermore, its unique tendency to form pseudomorphs has provided valuable insights into geological processes, and its historical use as a source of sodium sulfate underscores its practical importance. For researchers and professionals in the earth and chemical sciences, the story of this compound serves as a compelling case study in the evolution of mineralogical thought and practice.
References
- 1. René Just Haüy - Wikipedia [en.wikipedia.org]
- 2. lindahall.org [lindahall.org]
- 3. encyclopedia.com [encyclopedia.com]
- 4. René-Just Haüy | Crystallographer, Geologist, Scientist | Britannica [britannica.com]
- 5. Minerals | Research Starters | EBSCO Research [ebsco.com]
- 6. catholicscientists.org [catholicscientists.org]
- 7. hazen.carnegiescience.edu [hazen.carnegiescience.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of Glauberite
Introduction
Glauberite, a monoclinic sodium calcium sulfate mineral with the chemical formula Na₂Ca(SO₄)₂, is a significant component in evaporite deposits and has applications in various industrial processes.[1] Its accurate identification and quantification in geological and pharmaceutical samples are crucial for quality control, process optimization, and research. These application notes provide detailed protocols for the identification and characterization of this compound using a suite of modern analytical techniques. The methodologies are designed for researchers, scientists, and professionals in drug development and materials science.
Powder X-ray Diffraction (XRD)
Application Note
Powder X-ray Diffraction (XRD) is a primary and non-destructive technique for identifying crystalline materials. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." For this compound, XRD analysis allows for unambiguous identification by comparing the d-spacing values (the distance between atomic planes) and relative intensities of the diffraction peaks from a sample to the reference pattern in crystallographic databases.[2] This method is highly effective for phase identification, purity assessment, and quantification in mixed-phase samples.
Data Presentation: Characteristic XRD Peaks for this compound
The following table summarizes the most intense diffraction peaks for synthetic this compound, which can be used as a reference for identification.[3] The d-spacing is the primary identifier, while the 2θ angle is dependent on the X-ray source (data below is for Cu Kα radiation, λ = 1.5406 Å).
| d-spacing (Å) | Relative Intensity (%) |
| 3.126 | 100 |
| 3.110 | 80 |
| 3.175 | 75 |
| 2.808 | 65 |
| 2.677 | 60 |
| 1.975 | 60 |
| 2.861 | 50 |
Experimental Workflow: Powder XRD
Experimental Protocol: Powder XRD
-
Sample Preparation :
-
Obtain a representative portion of the sample.
-
Using an agate mortar and pestle, grind the sample to a fine, homogenous powder. The ideal particle size is less than 10 µm to ensure good particle statistics and minimize preferred orientation effects.[2]
-
Mount the powder onto a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder). Press the powder gently with a glass slide to create a flat, smooth surface that is coplanar with the holder's surface.[4]
-
-
Instrument Setup and Calibration :
-
Ensure the X-ray diffractometer is properly aligned.
-
Perform a calibration check using a standard reference material, such as silicon (Si) powder, to verify peak positions.[4]
-
Set the instrument parameters. A typical scan for mineral identification would be:
-
X-ray Source : Cu Kα (λ = 1.5406 Å)
-
Voltage and Current : 40 kV and 40 mA
-
Scan Range (2θ) : 5° to 70°
-
Step Size : 0.02°
-
Time per Step : 1-2 seconds
-
-
-
Data Collection :
-
Data Analysis :
-
Import the raw data file into an appropriate analysis software (e.g., JADE, HighScore).
-
Perform necessary data processing, including background subtraction and peak searching.
-
Generate a peak list containing the 2θ angle, d-spacing, and relative intensity for each diffraction peak.
-
Compare the experimental peak list with reference patterns for this compound from a database (such as the ICDD Powder Diffraction File or the Handbook of Mineralogy) to confirm the mineral's identity.[3][4]
-
Vibrational Spectroscopy: Raman and FTIR
Application Note
Vibrational spectroscopy techniques, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful, non-destructive methods for identifying minerals based on their unique molecular vibrations. These techniques probe the vibrational modes of the sulfate (SO₄²⁻) anion in the this compound crystal lattice. Raman spectroscopy is particularly sensitive to the symmetric stretching modes of the sulfate ion, providing a very intense and characteristic peak.[6] FTIR spectroscopy complements this by detecting asymmetric stretching and bending modes.[6] Together, they provide a comprehensive vibrational fingerprint for this compound identification.
Data Presentation: Characteristic Vibrational Bands for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment |
| Raman | 1002 | ν₁ (SO₄²⁻ symmetric stretch) - Very Intense |
| 1107, 1141, 1156, 1169 | ν₃ (SO₄²⁻ antisymmetric stretch) | |
| 619, 636, 645, 651 | ν₄ (SO₄²⁻ bending modes) | |
| 454, 472, 486 | ν₂ (SO₄²⁻ bending modes) | |
| FTIR (ATR) | ~1095 (broad band) | ν₃ (SO₄²⁻ antisymmetric stretch) |
| ~1150 (shoulder) | ν₃ (SO₄²⁻ antisymmetric stretch) |
Data sourced from López et al. (2014) as cited in ResearchGate.[6]
Experimental Workflow: Raman/FTIR Spectroscopy
References
Application Note: Characterization of Glauberite Using Raman Spectroscopy
Abstract
This application note provides a comprehensive guide for the characterization of the mineral glauberite (Na₂Ca(SO₄)₂) using Raman spectroscopy. This compound, a sodium calcium sulfate, is a significant component of evaporite deposits. Raman spectroscopy offers a non-destructive and highly specific method for its identification and characterization. This document outlines the key spectral features of this compound and provides a detailed protocol for its analysis, making it a valuable resource for researchers and scientists in geology, materials science, and related fields.
Introduction
This compound is a monoclinic sulfate mineral that is commonly found in evaporite deposits, often in association with other salts like halite, gypsum, and thenardite.[1] Its accurate identification is crucial for understanding the geochemical conditions of its formation. Raman spectroscopy is a powerful vibrational spectroscopy technique that provides a molecular fingerprint of a substance by probing its vibrational modes. It is particularly well-suited for the analysis of minerals due to its high specificity, minimal sample preparation, and non-destructive nature.[2][3] This note details the application of Raman spectroscopy for the unambiguous identification of this compound.
Key Raman Spectral Features of this compound
The Raman spectrum of this compound is dominated by the vibrational modes of the sulfate (SO₄²⁻) anion. The local symmetry of the sulfate ion in the this compound crystal structure is lowered, resulting in the observation of multiple bands for certain vibrational modes.[1][4] The most characteristic and intense Raman peak for this compound is observed at approximately 1002 cm⁻¹, which is assigned to the ν₁ symmetric stretching mode of the sulfate group.[1][4]
Other significant Raman bands and their assignments are summarized in the table below.
Data Presentation
| Raman Band Position (cm⁻¹) | Vibrational Mode Assignment | Description | References |
| 1002 | ν₁ (SO₄²⁻) | Symmetric stretching | [1][4] |
| 454, 472, 486 | ν₂ (SO₄²⁻) | Bending modes | [1][4] |
| 619, 636, 645, 651 | ν₄ (SO₄²⁻) | Bending modes | [1][4] |
| 1107, 1141, 1156, 1169 | ν₃ (SO₄²⁻) | Antisymmetric stretching | [1][4] |
Note: The exact peak positions may vary slightly depending on the sample's purity, crystallinity, and the specific instrumentation used.
Experimental Protocol
This protocol provides a general procedure for the Raman spectroscopic analysis of this compound.
1. Sample Preparation
-
Solid Samples: this compound crystals or powder can be analyzed with minimal preparation. Ensure the surface to be analyzed is clean and representative of the sample. If necessary, a fresh surface can be exposed by carefully breaking the sample. The mineral can be mounted on a standard microscope slide or sample holder.
-
Inclusions: For the analysis of fluid or solid inclusions within this compound, prepare a doubly polished thin section of the host mineral.[5][6]
2. Instrumentation and Data Acquisition
-
Raman Spectrometer: A research-grade Raman microscope is recommended.
-
Laser Excitation: A common excitation wavelength is 532 nm or 785 nm.[2] The choice of laser may depend on the sample's fluorescence characteristics; a longer wavelength laser (e.g., 785 nm) can help to minimize fluorescence.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample damage. A starting point could be a few milliwatts at the sample.
-
Objective Lens: A 10x, 20x, or 50x objective can be used to focus the laser onto the sample.[2]
-
Spectral Range: Collect spectra over a range that includes all the characteristic peaks of this compound, typically from 100 cm⁻¹ to 1300 cm⁻¹.
-
Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio. Typical values might be 10-60 seconds per acquisition and 2-5 accumulations.
3. Data Processing and Analysis
-
Cosmic Ray Removal: Use the spectrometer software to remove cosmic ray artifacts from the spectra.
-
Baseline Correction: Apply a baseline correction to remove any broad fluorescence background.
-
Peak Identification: Identify the Raman peaks and compare their positions to the reference data provided in the table above to confirm the presence of this compound. The intense peak at ~1002 cm⁻¹ is the primary diagnostic feature.[1][4]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using Raman spectroscopy.
References
Application Notes and Protocols for the X-ray Diffraction (XRD) Analysis of Glauberite Crystal Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glauberite, with the chemical formula Na₂Ca(SO₄)₂, is a monoclinic sulfate mineral.[1][2] A thorough understanding of its crystal structure is essential for various applications, including geological studies and materials science. X-ray diffraction (XRD) is a primary analytical technique for elucidating the atomic and molecular structure of crystalline materials like this compound.[3] This document provides detailed application notes and protocols for the analysis of the this compound crystal structure using both single-crystal and powder XRD techniques.
Crystallographic Data of this compound
The crystal structure of this compound has been well-established through X-ray diffraction studies. The key crystallographic data are summarized in the table below. This information is crucial for the identification of the mineral and for the refinement of its crystal structure from experimental XRD data.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][4][5] |
| Space Group | C2/c | [1][4][5] |
| Unit Cell Dimensions | a = 10.129(2) Å | [4][5] |
| b = 8.306(2) Å | [4][5] | |
| c = 8.533(2) Å | [4][5] | |
| β = 112.19(1)° | [4][5] | |
| Unit Cell Volume | 664.72 ų | [5] |
| Formula Units per Unit Cell (Z) | 4 | [1][5] |
Experimental Protocols
The following sections outline the detailed methodologies for the characterization of this compound using single-crystal and powder X-ray diffraction.
Single-crystal XRD provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall three-dimensional atomic arrangement within a single crystal.[6]
1. Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single, well-formed this compound crystal, ideally between 10-200 µm in size, that exhibits sharp extinctions.[7] The crystal should be free of visible defects, cracks, or inclusions.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.
2. Data Collection:
-
The data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[7][8]
-
Center the crystal in the X-ray beam.[6]
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal quality.[6]
-
Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of omega and phi scans.
-
Collect a full sphere of diffraction data, typically at a controlled temperature (e.g., room temperature or cryo-cooled to minimize thermal vibrations).
3. Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.[9]
-
Apply necessary corrections to the data, including absorption correction, Lorentz correction, and polarization correction.
-
The data processing software will use the collected reflections to refine the unit cell parameters.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods.[10] This process involves minimizing the difference between the observed and calculated structure factors.
-
Anisotropic displacement parameters for all non-hydrogen atoms should be refined.
-
The quality of the final refined structure is assessed by the R-factor (agreement factor), which should ideally be below 5-10% for good quality data.[10]
Powder XRD is a powerful technique for identifying crystalline phases and can also be used for quantitative phase analysis and refinement of lattice parameters.[11]
1. Sample Preparation:
-
Obtain a representative sample of this compound.
-
Grind the sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.
2. Data Collection:
-
Data is collected using a powder diffractometer, typically in a Bragg-Brentano geometry.
-
Commonly used radiation is Cu-Kα (λ = 1.5406 Å).
-
Set the appropriate instrument parameters:
-
Voltage and Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): e.g., 5° to 80°.
-
Step Size: e.g., 0.02°.
-
Counting Time per Step: e.g., 1-10 seconds.
-
-
A soller slit and a monochromator are typically used to improve the quality of the diffraction data.
3. Data Analysis:
-
The primary identification of this compound is achieved by comparing the experimental powder diffraction pattern to a reference pattern from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[11][12] Key diffraction peaks for synthetic this compound are observed at 2θ values corresponding to d-spacings of 3.126 Å (100% relative intensity), 3.110 Å (80%), 3.175 Å (75%), 2.808 Å (65%), 2.677 Å (60%), 1.975 Å (60%), and 2.861 Å (50%).[4]
-
For more detailed analysis, Rietveld refinement can be performed. This method involves fitting the entire experimental diffraction pattern with a calculated pattern based on the known crystal structure of this compound. This allows for the refinement of lattice parameters, atomic positions, and other structural details.
Visualizations
The following diagrams illustrate the experimental workflow for the single-crystal XRD analysis of this compound and the logical relationships within its crystal structure.
Caption: Experimental workflow for single-crystal XRD analysis of this compound.
Caption: Logical relationships within the this compound crystal structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. allmineralsrock.com [allmineralsrock.com]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. mindat.org [mindat.org]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 8. ucibio.pt [ucibio.pt]
- 9. neutrons.ornl.gov [neutrons.ornl.gov]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for Studying Glauberite Dissolution Kinetics in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the dissolution kinetics of glauberite (Na₂Ca(SO₄)₂) in various aqueous solutions. Understanding the dissolution behavior of this compound is crucial in fields ranging from geology and mining to pharmaceutical sciences, where it can be used as an excipient.
Introduction
This compound is a double sulfate mineral that exhibits incongruent dissolution in aqueous solutions, meaning it dissolves to form sodium sulfate (Na₂SO₄), which is soluble, and calcium sulfate (CaSO₄), which is sparingly soluble and can precipitate.[1][2] The kinetics of this process are influenced by several factors, including temperature, the concentration of the aqueous solution, and hydrodynamic conditions.[3] These notes provide protocols for investigating these factors and their impact on the dissolution rate of this compound.
Key Factors Influencing this compound Dissolution
The primary factors affecting the dissolution rate of this compound are:
-
Temperature: Higher temperatures generally increase the dissolution rate.[3] However, the solubility of the resulting calcium sulfate decreases with increasing temperature, which can lead to the formation of a passivating layer on the this compound surface, inhibiting further dissolution.[2][3]
-
Solution Concentration: The dissolution rate decreases as the concentration of dissolved salts in the solution increases, due to the common ion effect and reduced concentration gradients.[3][4] Studies have been conducted in fresh water, half-saturated brine, and saturated brine solutions.[4]
-
Flow Rate: Increased flow or agitation can enhance the dissolution rate by removing the dissolved ions from the mineral surface and preventing the solution from reaching saturation locally.[3]
Experimental Protocols
The following protocols outline methods for studying this compound dissolution kinetics.
This protocol describes a batch experiment to determine the dissolution rate of this compound under static or stirred conditions.
1. Materials and Equipment:
-
This compound samples (e.g., fine cuboid specimens of 4 mm x 4 mm x 9 mm or cylindrical cores of ø3 mm x 10 mm)
-
Aqueous solutions: Deionized water, half-saturated NaCl brine, and saturated NaCl brine
-
Thermostatic water bath or incubator
-
Beakers or reaction vessels
-
Magnetic stirrer and stir bars (optional)
-
Analytical balance (± 0.0001 g)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for ion concentration measurement (e.g., Flame Photometer, Atomic Absorption Spectrometer (AAS), or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))
-
Micro-CT scanner (optional, for porosity analysis)
2. Preparation of Solutions:
-
Saturated NaCl Brine: Add an excess of NaCl to deionized water in a beaker. Stir the solution vigorously for an extended period (e.g., 24 hours) at a constant temperature to ensure saturation. Allow the undissolved salt to settle, and then decant the clear supernatant.
-
Half-Saturated NaCl Brine: Prepare a saturated NaCl solution as described above. Dilute this solution with an equal volume of deionized water. For example, mix 500 mL of saturated brine with 500 mL of deionized water to obtain 1 L of half-saturated brine.
3. Experimental Procedure:
-
Measure the initial mass and dimensions of the this compound samples.
-
If using a micro-CT scanner, perform an initial scan to determine the initial porosity and internal structure.
-
Place a known volume of the desired aqueous solution (e.g., 200 mL) into a beaker and allow it to equilibrate to the target temperature in a water bath (e.g., 20°C, 30°C, 65°C, or 95°C).
-
Immerse a this compound sample in the solution. If stirring, use a constant and reproducible stirring rate.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 5 mL) of the solution.
-
Immediately filter the aliquot to remove any suspended particles.
-
Analyze the filtrate for Na⁺ and Ca²⁺ concentrations using an appropriate analytical technique.
-
At the end of the experiment, carefully remove the this compound sample from the solution, gently rinse it with deionized water to remove any loosely adhering precipitate, and dry it in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Measure the final mass and dimensions of the dried sample.
-
If using a micro-CT scanner, perform a final scan to analyze changes in porosity and internal structure.
4. Data Analysis:
-
Calculate the dissolution rate based on the change in the concentration of Na⁺ ions in the solution over time.
-
Calculate the mass loss of the this compound sample.
-
Determine the change in porosity from the micro-CT data.
This protocol is designed to study dissolution under hydrodynamic conditions, which can be more representative of certain geological or industrial environments.
1. Materials and Equipment:
-
In addition to the materials listed in Protocol 1:
-
Flow-through reaction cell
-
Peristaltic pump
-
Fraction collector
-
2. Experimental Procedure:
-
Place the this compound sample in the flow-through reaction cell.
-
Pump the desired aqueous solution through the cell at a constant flow rate.
-
Collect the effluent from the cell at regular intervals using a fraction collector.
-
Analyze the collected fractions for Na⁺ and Ca²⁺ concentrations.
-
Continue the experiment until a steady-state concentration is reached in the effluent or for a predetermined duration.
3. Data Analysis:
-
Calculate the dissolution rate from the steady-state concentration of Na⁺ in the effluent and the known flow rate.
Data Presentation
Quantitative data from the dissolution experiments should be summarized in tables for easy comparison.
Table 1: Effect of Temperature and Solution Concentration on this compound Porosity
| Temperature (°C) | Solution | Initial Porosity (%) | Final Porosity (after 48h) (%) | Porosity Increase (fold) |
| Room Temp | Fresh Water | Data not available | Data not available | ~10 |
| Room Temp | Half-Saturated Brine | Data not available | Data not available | 1-2 |
| Room Temp | Saturated Brine | Data not available | Data not available | 1-2 |
| 95 | Fresh Water | Data not available | Data not available | Increased by 4-5 times compared to RT |
Note: The table is populated with semi-quantitative data from the search results.[3] More specific quantitative data would need to be generated from experiments.
Table 2: Dissolution Rate of this compound under Various Conditions
| Temperature (°C) | Solution | Flow Rate (mL/min) | Dissolution Rate (mol/m²/s) |
| 20 | Fresh Water | 0 | Quantitative data not available |
| 30 | Fresh Water | 0 | Quantitative data not available |
| 65 | Fresh Water | 0 | Quantitative data not available |
| 95 | Fresh Water | 0 | Quantitative data not available |
| 20 | Half-Saturated Brine | 0 | Quantitative data not available |
| 20 | Saturated Brine | 0 | Quantitative data not available |
Note: The search results did not provide specific quantitative data for dissolution rates under these conditions. This table serves as a template for presenting experimental results.
Table 3: Kinetic Parameters for this compound Dissolution
| Parameter | Value | Conditions |
| Activation Energy (Ea) | Quantitative data not available | Specify solution |
| Pre-exponential Factor (A) | Quantitative data not available | Specify solution |
| Rate Constant (k) | Quantitative data not available | Specify T and solution |
Note: Specific kinetic parameters for this compound dissolution were not found in the search results. This table is a template for reporting such data.
Visualizations
The following diagram illustrates the general workflow for a batch dissolution experiment.
Caption: Workflow for batch dissolution experiments.
The diagram below illustrates the incongruent dissolution mechanism of this compound.
Caption: this compound incongruent dissolution pathway.
References
Laboratory Synthesis of Artificial Glauberite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of artificial Glauberite (Na₂Ca(SO₄)₂). This compound, a double sulfate of sodium and calcium, has potential applications in various scientific fields, including as a material in drug delivery systems. The following sections outline the primary synthesis methodologies, offering step-by-step experimental procedures and the necessary quantitative data for reproducible results.
Overview of Synthesis Methods
The laboratory synthesis of this compound can be achieved through several methods, primarily revolving around the crystallization from an aqueous solution containing sodium and calcium sulfate ions. The choice of method depends on the desired crystal size, purity, and the available laboratory equipment. The most common and effective methods include:
-
Isothermal Evaporation: This method involves the slow evaporation of a solvent from a saturated solution at a constant temperature, leading to the gradual crystallization of this compound. It is a straightforward technique for producing well-formed crystals.
-
Cooling Crystallization: This technique relies on the principle that the solubility of this compound in a specific solvent system decreases with temperature. By cooling a saturated solution, crystallization can be induced.
-
Hydrothermal Synthesis: This method utilizes elevated temperatures and pressures to increase the solubility of the reactants and promote the formation of crystalline this compound. It is particularly useful for synthesizing high-purity, well-defined crystals.
Experimental Protocols
Isothermal Evaporation Method
This protocol describes the synthesis of this compound by slowly evaporating an aqueous solution containing sodium sulfate and calcium sulfate.
Materials and Equipment:
-
Sodium Sulfate (Na₂SO₄), anhydrous, analytical grade
-
Calcium Sulfate dihydrate (CaSO₄·2H₂O - Gypsum), analytical grade
-
Deionized water
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Prepare a saturated solution:
-
Dissolve sodium sulfate in deionized water at a specific temperature (e.g., 25 °C) until saturation is reached. The concentration will depend on the solubility of Na₂SO₄ at that temperature.
-
To this solution, add calcium sulfate dihydrate in stoichiometric excess to ensure the solution is also saturated with respect to calcium sulfate. The low solubility of gypsum means that only a small amount will dissolve.
-
-
Stir the solution:
-
Stir the mixture vigorously for several hours (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached and the maximum amount of calcium sulfate has dissolved.
-
-
Filter the solution:
-
Filter the solution to remove any undissolved calcium sulfate and other impurities.
-
-
Crystal Growth:
-
Transfer the clear, saturated solution to a clean beaker and cover it with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation.
-
Place the beaker in a location with a stable temperature and minimal vibrations.
-
-
Harvesting and Drying:
-
After a period of several days to weeks, this compound crystals will form at the bottom of the beaker.
-
Carefully decant the remaining solution.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any residual soluble salts.
-
Dry the crystals in an oven at a low temperature (e.g., 40-50 °C) to avoid dehydration of any potential hydrated byproducts.
-
Quantitative Data:
| Parameter | Value |
| Temperature | 25 °C (Constant) |
| Starting Na₂SO₄ Concentration | Saturated solution |
| Starting CaSO₄·2H₂O | Excess to saturate the solution |
| Evaporation Rate | Slow (controlled by perforation size) |
| Expected Yield | Variable, dependent on volume and evaporation rate |
| Crystal Size | Millimeter to centimeter range, depending on evaporation rate |
Cooling Crystallization Method
This protocol outlines the synthesis of this compound by inducing crystallization through a controlled temperature decrease.
Materials and Equipment:
-
Same as for the Isothermal Evaporation Method
-
Temperature-controlled bath or programmable hot plate
Procedure:
-
Prepare a saturated solution at an elevated temperature:
-
Prepare a saturated solution of sodium sulfate and calcium sulfate in deionized water at an elevated temperature (e.g., 50 °C). As the solubility of both salts increases with temperature in this range, a higher concentration can be achieved.[1]
-
-
Ensure Saturation:
-
Stir the solution at the elevated temperature for several hours to ensure complete saturation.
-
-
Filter the hot solution:
-
Quickly filter the hot solution to remove any undissolved solids.
-
-
Controlled Cooling:
-
Transfer the hot, clear solution to a clean, pre-warmed beaker.
-
Place the beaker in a temperature-controlled bath and slowly cool the solution at a controlled rate (e.g., 5 °C/hour).
-
-
Crystal Formation and Harvesting:
-
As the solution cools, this compound will crystallize out due to its decreased solubility at lower temperatures.
-
Once the desired final temperature is reached (e.g., 10 °C), allow the crystals to settle.
-
Collect, wash, and dry the crystals as described in the Isothermal Evaporation protocol.
-
Quantitative Data:
| Parameter | Value |
| Initial Temperature | 50 °C |
| Final Temperature | 10 °C |
| Cooling Rate | 5 °C/hour |
| Starting Concentrations | Saturated at 50 °C |
| Expected Yield | Higher than isothermal evaporation for a given volume |
| Crystal Size | Generally smaller and more numerous than isothermal method |
Hydrothermal Synthesis Method
This protocol describes the synthesis of high-purity this compound crystals using a hydrothermal approach. This method is suitable for obtaining well-formed single crystals.
Materials and Equipment:
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Calcium Sulfate dihydrate (CaSO₄·2H₂O) or Calcium Chloride (CaCl₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Programmable oven
Procedure:
-
Prepare the reactant mixture:
-
In a Teflon liner, mix stoichiometric amounts of sodium sulfate and a calcium source (e.g., calcium sulfate dihydrate or calcium chloride).
-
Add deionized water to fill the liner to a specific percentage of its volume (e.g., 70-80%).
-
-
Seal the autoclave:
-
Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the autoclave securely.
-
-
Heating:
-
Place the autoclave in a programmable oven and heat it to the desired reaction temperature (e.g., 200 °C) at a controlled rate.
-
-
Reaction:
-
Maintain the autoclave at the reaction temperature for a specific duration (e.g., 48-72 hours) to allow for the complete reaction and crystallization of this compound.
-
-
Cooling:
-
Slowly cool the autoclave back to room temperature. A slow cooling rate is crucial for the growth of larger, well-defined crystals.
-
-
Product Recovery:
-
Once at room temperature, carefully open the autoclave in a fume hood.
-
Collect the this compound crystals from the Teflon liner.
-
Wash the crystals with deionized water to remove any unreacted starting materials or soluble byproducts.
-
Dry the crystals in an oven at a moderate temperature (e.g., 60-80 °C).
-
Quantitative Data:
| Parameter | Value |
| Reactants | Na₂SO₄ and CaSO₄·2H₂O (or CaCl₂) |
| Molar Ratio | 1:1 |
| Solvent | Deionized Water |
| Fill Volume of Autoclave | 70-80% |
| Temperature | 200 °C |
| Pressure | Autogenous (generated by heating the sealed vessel) |
| Reaction Time | 48-72 hours |
| Expected Product | High-purity, well-formed this compound crystals |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for this compound synthesis by isothermal evaporation.
References
Application Notes and Protocols: Glauberite in Industrial Manufacturing
Abstract
Glauberite, a mineral composed of sodium calcium sulfate (Na₂Ca(SO₄)₂), is a significant industrial source of sodium sulfate (Na₂SO₄), also known as Glauber's salt.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound-derived sodium sulfate in the manufacturing of detergents, paper, and glass. The protocols are intended for laboratory and research applications, providing a foundational understanding of the chemical and physical principles at play in large-scale industrial processes.
Application in Detergent Manufacturing
Sodium sulfate derived from this compound is a critical functional filler in powdered laundry detergents.[3][4] Its primary roles are to standardize product concentration, improve the physical properties of the powder, and enhance cleaning efficiency.[5][6]
Key Functions of Sodium Sulfate in Detergents:
-
Bulking Agent/Filler: It adjusts the volume of the detergent powder, ensuring that the consumer uses the correct amount of active ingredients per dose.[6] It is an economical filler, typically accounting for 15% to 40% of the total formulation by weight.[4][5]
-
Flowing Agent: Sodium sulfate's granular structure prevents the detergent powder from clumping or caking, ensuring it flows freely from the packaging.[6]
-
Processing Aid: In the spray drying process of detergent manufacturing, sodium sulfate helps to produce granules with the desired density and solubility.
-
Surfactant Efficiency: As an inert electrolyte, it increases the ionic strength of the wash water, which can enhance the performance of anionic surfactants by reducing the critical micelle concentration (CMC).[3]
Quantitative Data: Sodium Sulfate in Detergent Formulations
The following table summarizes typical parameters for sodium sulfate used in detergent manufacturing.
| Parameter | Typical Value/Range | Significance in Detergent Formulation |
| Sodium Sulfate Content (Purity) | ≥98% - 99% | Ensures consistency and minimizes impurities in the final product.[7] |
| Percentage in Formulation | 15% - 40% (by weight) | Balances cost and performance; higher percentages in more economical detergents.[4] |
| Whiteness | 80% - 92% | Affects the visual brightness and consumer appeal of the final powder.[7] |
| Moisture Content | ≤0.20% | Low moisture prevents caking and preserves the stability of other ingredients.[7] |
| pH (1% Aqueous Solution) | ~7.0 (Neutral) | Ensures compatibility with enzymes and other pH-sensitive ingredients and is safe for fabrics.[3][4] |
| Water Insolubles | ≤0.05% | Prevents residue on fabrics and clogging of washing machine components.[7] |
Experimental Protocol: Formulation of a Laboratory-Scale Powder Detergent
This protocol describes the preparation of a simple, laboratory-scale powdered laundry detergent to evaluate the function of sodium sulfate as a filler and flow agent.
Materials:
-
Linear Alkylbenzene Sulfonate (LAS) - Anionic Surfactant
-
Sodium Carbonate (Soda Ash) - Builder
-
Sodium Silicate - Corrosion Inhibitor
-
Sodium Sulfate (anhydrous, derived from this compound) - Filler
-
Beakers, magnetic stirrer, spatula, weighing balance
-
Mortar and pestle (optional, for ensuring homogeneity)
Procedure:
-
Preparation of Ingredients: On a weighing balance, measure the components according to the percentages listed in the table below for a 100g total batch.
Component Percentage (%) by Weight Mass (g) for 100g batch Linear Alkylbenzene Sulfonate (LAS) 20% 20.0 Sodium Carbonate 40% 40.0 Sodium Silicate 10% 10.0 | Sodium Sulfate | 30% | 30.0 |
-
Mixing: In a clean, dry 250 mL beaker, combine the sodium carbonate and sodium sulfate. Place the beaker on a magnetic stirrer and mix for 5 minutes to ensure a homogenous mixture of the powders.
-
Addition of Active Agent: Slowly add the Linear Alkylbenzene Sulfonate (LAS) to the powder mixture while continuously stirring. Continue mixing for 15 minutes.
-
Addition of Other Components: Add the sodium silicate to the mixture and continue to stir for an additional 10 minutes until the powder appears uniform. If clumps form, the mixture can be gently ground with a mortar and pestle.
-
Evaluation:
-
Flowability: Pour the resulting detergent powder from one beaker to another to visually assess its flow characteristics.
-
Caking: Store a small sample in an open container in a controlled humidity environment and observe for clumping over 24-48 hours.
-
Solubility: Dissolve 1g of the prepared detergent in 100 mL of water and observe for any insoluble residues.
-
Logical Workflow for Detergent Formulation
Caption: Logical workflow for powder detergent manufacturing.
Application in Paper Manufacturing
In the paper industry, sodium sulfate from this compound is a key "make-up" chemical in the Kraft (or sulfate) pulping process.[1][8] This process is the dominant method for converting wood into wood pulp, which is then used to make paper.[9] The strength of the resulting paper is why the process is named "Kraft," the German word for strength.[10]
Role in the Kraft Pulping Chemical Recovery Cycle:
The Kraft process involves cooking wood chips in an alkaline solution called "white liquor," which primarily contains sodium hydroxide (NaOH) and sodium sulfide (Na₂S).[9][10] These chemicals break down and dissolve lignin, the polymer that binds cellulose fibers together in wood.
After cooking, the spent liquor, now called "black liquor," contains dissolved lignin, organic compounds, and the inorganic cooking chemicals.[2] This black liquor is concentrated and burned in a recovery boiler. During this combustion, two crucial reactions involving sodium sulfate occur:
-
Energy Production: The organic materials are burned to generate steam and power for the mill.[11]
-
Chemical Regeneration: Sodium sulfate (Na₂SO₄), added as a make-up chemical to replenish sulfur losses in the cycle, is reduced by organic carbon to form sodium sulfide (Na₂S).[1][9]
The chemical reaction for the reduction is: Na₂SO₄ + 2C → Na₂S + 2CO₂ [9]
The molten inorganic salts, known as "smelt," are collected from the boiler and dissolved to form "green liquor," which is then treated to regenerate the "white liquor" for the next pulping cycle.[9][10]
Quantitative Data: Kraft Pulping Process Parameters
| Parameter | Typical Value/Range | Significance in Pulping Process |
| Cooking Temperature | 130 - 180°C | Affects the rate of delignification.[12] |
| White Liquor Composition | NaOH and Na₂S | The primary active chemicals for dissolving lignin.[9] |
| Black Liquor Solids (to boiler) | 65% - 80% | High solids content improves energy and chemical recovery efficiency.[9] |
| Sodium Sulfide in Green Liquor | 18 - 30 g/L (as Na₂O) | Target concentration to ensure effective regeneration of white liquor.[2] |
| Reduction Efficiency in Boiler | >90% | Percentage of sodium sulfate converted to sodium sulfide. |
Experimental Protocol: Laboratory-Scale Kraft Pulping
This protocol outlines a procedure for producing unbleached pulp from wood chips using a laboratory-scale digester.
Materials:
-
Wood chips (e.g., pine or eucalyptus), air-dried
-
White liquor (aqueous solution of NaOH and Na₂S)
-
Sodium sulfate (for chemical make-up simulation)
-
Laboratory digester with temperature and pressure controls
-
Pulp washer/screener
-
Beakers, graduated cylinders, balance
Procedure:
-
Wood Chip Preparation: Weigh approximately 200g of air-dried wood chips and determine their moisture content.
-
White Liquor Preparation: Prepare a white liquor solution with a specific active alkali (AA) and sulfidity. For softwood, a typical starting point is an AA of 18% (as Na₂O on oven-dry wood) and a sulfidity of 25%.
-
Digester Charging: Place the wood chips into the laboratory digester vessel. Add the prepared white liquor. The liquor-to-wood ratio is typically 4:1.
-
Cooking Cycle:
-
Seal the digester and begin heating to a target temperature of 170°C.
-
The time to reach temperature is typically 60-90 minutes.
-
Hold the digester at the target temperature for a specified time (e.g., 60-120 minutes) to achieve the desired degree of delignification (measured by Kappa number). The combination of time and temperature is known as the H-factor.
-
-
Pulp Discharge (Blowing): At the end of the cooking cycle, rapidly release the pressure to discharge the pulp and black liquor into a collection vessel.
-
Pulp Washing: Wash the pulp thoroughly with water to remove the residual black liquor.
-
Analysis (Simulated Recovery):
-
Collect a sample of the black liquor.
-
Analyze its inorganic composition. To simulate the recovery process, calculate the amount of sodium sulfate that would need to be added to compensate for sulfur losses to maintain the target sulfidity in the regenerated white liquor. A typical calculation would show that for every mole of sulfur lost, half a mole of Na₂SO₄ is required.
-
Kraft Process Chemical Recovery Workflow
Caption: The Kraft process chemical recovery cycle.
Application in Glass Manufacturing
In glass manufacturing, sodium sulfate sourced from this compound is used as a fining (or refining) agent.[3][13] Fining is the process of removing gas bubbles from the molten glass, which is essential for producing clear, high-quality glass.[14]
Mechanism of Action as a Fining Agent:
When added to the glass batch, sodium sulfate decomposes at high temperatures (typically above 1400°C).[15] This decomposition releases sulfur dioxide (SO₂) and oxygen (O₂) gases.[13]
2Na₂SO₄(melt) → 2Na₂O(melt) + 2SO₂(gas) + O₂(gas)
The released SO₂ and O₂ have two primary effects:
-
Bubble Coalescence: The small bubbles of CO₂ (from the decomposition of carbonates like soda ash and limestone) and air trapped in the melt diffuse into the larger, growing SO₂ and O₂ bubbles. These larger bubbles rise more quickly to the surface of the molten glass and escape.[13]
-
Re-absorption: At lower temperatures in the conditioning zone of the furnace, the solubility of SO₂ in the melt increases. Any remaining bubbles containing SO₂ will shrink as the gas dissolves back into the glass.
Quantitative Data: Sodium Sulfate in Glass Fining
| Parameter | Typical Value/Range | Significance in Glass Manufacturing |
| Addition Level | 0.3% - 1.0% of total batch weight | The amount is optimized to ensure effective fining without causing defects. |
| Decomposition Temperature | >1400°C | Fining action occurs in the hottest part of the furnace.[15] |
| Melting Time Reduction | ~15% | Effective fining can increase furnace throughput.[13] |
| Energy Consumption Reduction | ~8% | Faster melting cycles lead to significant energy savings.[13] |
| SO₃ in Final Glass | <0.3% | Residual sulfur content is an indicator of the fining process efficiency. |
Experimental Protocol: Laboratory-Scale Glass Melt and Fining
This protocol describes a method for observing the fining action of sodium sulfate in a soda-lime-silica glass melt.
Materials:
-
Silica sand (SiO₂)
-
Soda ash (Na₂CO₃)
-
Limestone (CaCO₃)
-
Sodium sulfate (Na₂SO₄)
-
High-purity alumina or platinum crucible
-
High-temperature furnace (capable of reaching 1500°C)
-
Tongs, safety glasses, thermal gloves
-
Graphite mold for casting
Procedure:
-
Batch Calculation and Mixing: Prepare two 50g batches of a standard soda-lime-silica glass formulation (e.g., 72% SiO₂, 14% Na₂O, 10% CaO).
-
Batch 1 (Control): Mix the silica, soda ash, and limestone.
-
Batch 2 (Test): Mix the silica, soda ash, and limestone, and add 0.5g of sodium sulfate (1% of the batch weight).
-
Ensure both batches are mixed thoroughly to achieve homogeneity.
-
-
Melting:
-
Place each batch into a separate, labeled crucible.
-
Place the crucibles in the high-temperature furnace.
-
Heat the furnace according to the following schedule:
-
Ramp up to 800°C at 10°C/min (for calcination).
-
Hold at 800°C for 1 hour.
-
Ramp up to 1450°C at 5°C/min.
-
Hold at 1450°C for 2 hours for melting and fining.
-
-
-
Observation and Casting:
-
(Caution: Use appropriate safety equipment). Briefly and safely observe the melts through the furnace's viewing port. Note any differences in the amount of visible bubbling on the surface of the two melts. The test batch with sodium sulfate is expected to show more vigorous bubbling initially, which should then subside as fining completes.
-
After the 2-hour hold, remove the crucibles from the furnace and pour the molten glass into pre-heated graphite molds.
-
-
Annealing and Analysis:
-
Place the cast glass samples into an annealing oven at approximately 550°C and cool slowly to room temperature to prevent thermal stress.
-
Visually inspect the cooled glass samples. Compare the number and size of residual bubbles (seeds) in the control sample versus the test sample. The test sample should have significantly fewer visible bubbles.
-
Glass Fining Workflow
Caption: Workflow of the sodium sulfate fining process in glass manufacturing.
References
- 1. crecompany.com [crecompany.com]
- 2. journal.multitechpublisher.com [journal.multitechpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. laboratuvar.com [laboratuvar.com]
- 5. jrj-elementix.com [jrj-elementix.com]
- 6. quora.com [quora.com]
- 7. Key Parameters of Sodium Sulfate for Detergent Use: What They Mean in Practical Terms - EVERBRIGHT [cnchemist.com]
- 8. SODIUM SULPHATE | Godavari [godavaribiorefineries.com]
- 9. Kraft process - Wikipedia [en.wikipedia.org]
- 10. In-Line Process Refractometers for Industry: Paper Manufacturing: Kraft (Sulfate) Pulping [blog.electronmachine.com]
- 11. In-Line Process Refractometers for Industry: Chemical Recovery in Black Liquor Processing for Pulp and Paper Production [blog.electronmachine.com]
- 12. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 13. crecompany.com [crecompany.com]
- 14. neg.co.jp [neg.co.jp]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluid Inclusion Analysis in Glauberite from Saline Lake Deposits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluid inclusions trapped within glauberite (Na₂Ca(SO₄)₂) crystals from saline lake deposits are microscopic time capsules, preserving the physical and chemical conditions of the brine from which they precipitated. The analysis of these inclusions provides invaluable insights into the paleoenvironment, including brine composition, temperature, and salinity, which are crucial for understanding evaporite formation, diagenesis, and the potential for associated mineral resources. This document provides a comprehensive overview of the application and detailed protocols for the analysis of fluid inclusions in this compound, addressing the unique challenges posed by this water-soluble and thermally sensitive mineral.
Challenges in this compound Fluid Inclusion Analysis
The analysis of fluid inclusions in this compound presents specific challenges that require careful consideration and specialized techniques:
-
Solubility: this compound is soluble in water, necessitating the use of non-aqueous media during sample preparation to prevent the dissolution of the host mineral and alteration of the fluid inclusions.
-
Thermal Instability: this compound can degrade upon freezing and heating, which complicates standard microthermometric analysis. This degradation can lead to the cracking of the crystal and the loss of the fluid inclusion.[1]
-
Delicate Nature: The mineral is relatively soft and brittle, requiring careful handling during cutting and polishing.
Experimental Protocols
A multi-technique approach is often necessary to comprehensively characterize fluid inclusions in this compound. The following protocols are adapted from established methods for evaporite minerals and address the specific challenges of working with this compound.
Sample Preparation
The primary goal of sample preparation is to create a doubly polished thick section (wafer) that is transparent enough for microscopic examination without compromising the integrity of the fluid inclusions.
Protocol for Preparing Doubly Polished Wafers of this compound:
-
Initial Sectioning:
-
Select a representative this compound crystal or crystal aggregate.
-
Use a low-speed diamond saw with a non-aqueous lubricant (e.g., oil or ethylene glycol) to cut a thick slice (approximately 1-2 mm) from the sample. Avoid using water as a coolant or lubricant.
-
-
Mounting:
-
Mount the slice onto a glass slide using a suitable adhesive that cures at room temperature (e.g., epoxy). Ensure the surface to be polished is parallel to the slide.
-
-
Grinding and Polishing (First Side):
-
Grind the exposed surface using a series of progressively finer abrasive papers (e.g., 400, 600, 800, 1200 grit), again using a non-aqueous lubricant. Apply minimal pressure to avoid fracturing the sample.
-
Polish the ground surface on a polishing cloth with diamond paste of decreasing grain size (e.g., 6 µm, 3 µm, 1 µm), lubricated with oil.
-
Clean the polished surface with a solvent (e.g., ethanol or isopropanol) to remove any residual oil and polishing compound.
-
-
Remounting:
-
Gently heat the slide to soften the adhesive and detach the sample.
-
Clean the polished surface and mount it face down onto a new glass slide.
-
-
Grinding and Polishing (Second Side):
-
Repeat the grinding and polishing steps on the second side until the desired thickness (typically 100-200 µm) is achieved, allowing for clear microscopic observation of the fluid inclusions.
-
-
Final Cleaning:
-
Clean the doubly polished wafer thoroughly with a solvent and store it in a desiccator to prevent surface hydration. For long-term storage, immersion in oil is recommended.
-
Petrographic Analysis
A thorough petrographic study is the foundational step to classify fluid inclusions and identify suitable candidates for further analysis.
Protocol for Petrographic Examination:
-
Microscopic Observation:
-
Examine the doubly polished wafer under a petrographic microscope using plane- and cross-polarized light.
-
Identify and document the types of fluid inclusions present (e.g., primary, secondary, pseudosecondary) based on their relationship to the host crystal's growth features. Primary inclusions, which are crucial for understanding the primary depositional environment, are often found along crystal growth zones.
-
-
Characterization of Inclusions:
-
Describe the morphology, size, and distribution of the fluid inclusions.
-
Note the phases present at room temperature (e.g., liquid, vapor, solid daughter minerals).
-
Estimate the liquid-to-vapor ratio by volume. In this compound from some saline lakes, highly variable liquid-to-vapor ratios have been observed, suggesting heterogeneous entrapment at low temperatures.[1]
-
-
Photodocumentation:
-
Capture high-resolution photomicrographs of representative fluid inclusion assemblages (FIAs). An FIA is a group of inclusions that were trapped at the same time and under the same conditions.
-
Raman Spectroscopy
Due to the challenges with microthermometry, Raman spectroscopy is a powerful non-destructive technique for determining the composition of fluid inclusions in this compound.
Protocol for Raman Spectroscopic Analysis:
-
Instrumentation and Calibration:
-
Use a confocal Raman microscope equipped with a suitable laser (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Calibrate the spectrometer using a silicon standard before analysis.
-
-
Sample Analysis:
-
Place the doubly polished wafer on the microscope stage.
-
Locate a suitable fluid inclusion for analysis.
-
Use the confocal capability of the instrument to focus the laser beam into the fluid inclusion, minimizing interference from the host this compound.
-
-
Data Acquisition:
-
Acquire Raman spectra from the liquid, vapor, and any solid phases within the inclusion.
-
Typical spectral ranges of interest for saline fluid inclusions include:
-
Sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions in the aqueous solution.
-
Gaseous species in the vapor bubble (e.g., CO₂, CH₄, N₂).
-
Water stretching bands, which can provide qualitative information about salinity.
-
Characteristic peaks of any daughter minerals.
-
-
-
Data Interpretation:
-
Identify the chemical species present by comparing the obtained spectra to reference databases. Raman spectra have been successfully used to identify sulfate and bisulfate peaks in fluid inclusions in sulfate minerals.[2]
-
Microthermometry
Microthermometry on this compound must be approached with caution due to its thermal instability.
Protocol for Microthermometric Analysis (with precautions):
-
Instrumentation:
-
Use a calibrated heating-cooling stage (e.g., Linkam THMSG600) mounted on a microscope.
-
-
Freezing Runs (with caution):
-
Cool the sample at a very slow rate (e.g., 0.1-0.5 °C/min) to minimize thermal shock and potential degradation of the this compound.
-
Observe the freezing of the fluid inclusion.
-
During slow heating, record the following phase transitions:
-
Eutectic Temperature (Te): The temperature of first melting, which provides information on the major dissolved salts.
-
Final Ice Melting Temperature (Tm_ice): Used to calculate the salinity of the fluid (in wt% NaCl equivalent).
-
-
Note: Attempts to measure freezing-point depression in this compound have been reported to be unsuccessful due to sample degradation.[1] If degradation is observed, this method should be abandoned for that sample.
-
-
Heating Runs:
-
Heat the sample slowly to observe the homogenization of the liquid and vapor phases.
-
Homogenization Temperature (Th): The temperature at which the vapor bubble disappears. This represents the minimum trapping temperature of the fluid inclusion.
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS allows for the in-situ determination of the major and trace element composition of individual fluid inclusions. The following protocol is adapted from methods developed for halite, another water-soluble evaporite.
Protocol for LA-ICP-MS Analysis (Adapted for this compound):
-
Instrumentation:
-
An LA system (e.g., 193 nm ArF excimer laser) coupled to an ICP-MS.
-
-
Sample Preparation and Mounting:
-
Use a clean, doubly polished wafer of this compound.
-
Ensure the surface is free of any contaminants.
-
-
Ablation Procedure:
-
Select a fluid inclusion for analysis.
-
Ablate the host mineral above the inclusion until the inclusion is breached. The ablated material is transported to the ICP-MS for analysis.
-
-
Data Acquisition and Quantification:
-
Monitor a suite of elements of interest (e.g., Na, K, Ca, Mg, Sr, Cl, Br).
-
Use an internal standard for quantification. For this compound, Na could potentially be used as an internal standard if its concentration can be independently determined (e.g., from salinity estimates if microthermometry is successful).
-
Use external standards (e.g., NIST SRM glasses) for calibration.
-
-
Data Processing:
-
Integrate the transient signal from the fluid inclusion and subtract the background signal from the host mineral.
-
Calculate the elemental concentrations.
-
Data Presentation
Quantitative data from fluid inclusion analysis should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Fluid Inclusion Petrography and Microthermometry Data for this compound.
| Sample ID | Host Mineral | Inclusion Type | FIA No. | Size (µm) | Phases at RT | L:V Ratio | Te (°C) | Tm_ice (°C) | Salinity (wt% NaCl eq.) | Th (°C) |
|---|---|---|---|---|---|---|---|---|---|---|
| GL-01 | This compound | Primary | 1 | 15 | L+V | 90:10 | N/A | N/A | N/A | 45.2 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Note: Te and Tm_ice data may not be attainable for this compound due to its thermal instability.
Table 2: Raman Spectroscopic Analysis of Fluid Inclusions in this compound.
| Sample ID | FIA No. | Phase Analyzed | Identified Species | Raman Peak Position (cm⁻¹) | Interpretation |
|---|---|---|---|---|---|
| GL-01 | 1 | Liquid | SO₄²⁻ | 981 | Sulfate-rich brine |
| GL-01 | 1 | Vapor | CO₂ | 1285, 1388 | Presence of dissolved CO₂ |
| ... | ... | ... | ... | ... | ... |
Table 3: Major and Trace Element Composition of Fluid Inclusions in this compound via LA-ICP-MS (Example Data).
| Sample ID | FIA No. | Na (ppm) | K (ppm) | Ca (ppm) | Mg (ppm) | Sr (ppm) | Cl (ppm) | Br (ppm) |
|---|---|---|---|---|---|---|---|---|
| GL-01 | 1 | 85,000 | 1,200 | 25,000 | 3,500 | 150 | 130,000 | 600 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluid inclusion analysis in this compound.
Analytical Technique Selection
Caption: Decision tree for selecting analytical techniques.
Information Derived from Analysis
Caption: Information derived from fluid inclusion analysis.
References
Application Note: Elemental Composition of Glauberite Using SEM-EDS Analysis
Introduction
Glauberite (Na₂Ca(SO₄)₂) is a sulfate mineral of significant interest in various geological and industrial contexts.[1][2] Accurate determination of its elemental composition is crucial for understanding its formation, purity, and potential applications. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful analytical technique for obtaining rapid, high-resolution imaging and quantitative elemental analysis of mineral samples like this compound. This application note provides a detailed protocol for the elemental analysis of this compound using SEM-EDS.
Data Presentation: Elemental Composition of this compound
The theoretical elemental composition of this compound is presented in Table 1. SEM-EDS analysis aims to experimentally verify these values.
| Element | Symbol | Atomic Weight | Theoretical Weight % | Oxide | Theoretical Oxide Weight % |
| Sodium | Na | 22.99 | 16.53 | Na₂O | 22.28 |
| Calcium | Ca | 40.08 | 14.41 | CaO | 20.16 |
| Sulfur | S | 32.07 | 23.05 | SO₃ | 57.56 |
| Oxygen | O | 16.00 | 46.01 | ||
| Total | 100.00 | 100.00 |
Table 1: Theoretical elemental and oxide composition of this compound (Na₂Ca(SO₄)₂). Data sourced from mineralogy databases.[1]
Experimental Protocol
A precise and carefully executed protocol is essential for obtaining accurate quantitative SEM-EDS data.
1. Sample Preparation
Proper sample preparation is critical for accurate SEM-EDS analysis of minerals.
-
Mounting: The this compound sample should be mounted in an epoxy resin block.
-
Sectioning and Grinding: The mounted sample is sectioned to expose a fresh surface and then ground using progressively finer abrasive papers to achieve a flat surface.
-
Polishing: The ground surface must be polished to a mirror finish, typically using diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm). A flat and polished surface minimizes topographical effects that can interfere with the accuracy of quantitative EDS analysis.
-
Cleaning: The polished sample should be thoroughly cleaned to remove any polishing residue and contaminants. This can be done using an ultrasonic bath with a suitable solvent like ethanol or isopropanol, followed by drying with a stream of dry nitrogen.
-
Carbon Coating: To make the non-conductive this compound sample suitable for SEM analysis, a thin layer of carbon (typically 10-20 nm) must be deposited on the polished surface. This conductive coating prevents charging of the sample surface by the electron beam.
2. SEM-EDS Instrumentation and Setup
-
Instrument: A Scanning Electron Microscope equipped with an Energy Dispersive X-ray Spectrometer.
-
Evacuation: The sample is introduced into the SEM chamber, which is then evacuated to a high vacuum to allow for a stable electron beam.
-
Accelerating Voltage: An accelerating voltage of 15-20 kV is typically used for the analysis of minerals. This voltage is sufficient to excite the characteristic X-rays of Na, Ca, S, and O.
-
Beam Current: A stable and appropriate beam current should be selected to ensure sufficient X-ray generation without causing damage to the sample.
-
Working Distance: A consistent working distance, often around 10 mm, should be maintained for all analyses to ensure consistent X-ray takeoff angles.
3. Data Acquisition and Analysis
-
Imaging: The sample is first imaged using the SEM to identify the this compound crystals and select areas of interest for analysis. Backscattered Electron (BSE) imaging is particularly useful for distinguishing different mineral phases based on their average atomic number.
-
Qualitative Analysis: An initial EDS spectrum is acquired from a representative area of the this compound to identify the elements present. The expected peaks for Sodium (Na), Calcium (Ca), Sulfur (S), and Oxygen (O) should be confirmed.
-
Quantitative Analysis: For quantitative analysis, multiple point analyses or area scans are performed on homogeneous and flat regions of the this compound crystals. It is crucial to acquire spectra with a sufficient number of X-ray counts (typically over 100,000 counts) to ensure good statistical precision.
-
Standardization: For the most accurate quantitative results, the EDS system should be calibrated using appropriate mineral standards with known compositions.
-
Data Processing: The acquired EDS spectra are processed using the instrument's software to perform background subtraction, peak deconvolution, and matrix corrections (ZAF or similar methods) to calculate the elemental weight percentages.
Mandatory Visualization
Figure 1: Experimental workflow for SEM-EDS analysis of this compound.
References
Application of Glauberite as a Paleoclimate Indicator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glauberite, a monoclinic sodium calcium sulfate mineral with the formula Na₂Ca(SO₄)₂, is a significant paleoclimate indicator, primarily providing insights into arid and evaporitic paleoenvironments. Its precipitation from sodium- and calcium-rich brines is intrinsically linked to climatic conditions that favor intense evaporation. The presence, crystal morphology, and geochemical composition of this compound and its associated minerals can be used to reconstruct past climatic parameters such as temperature, humidity, and the chemical composition of ancient water bodies. Due to its solubility, this compound is often found as pseudomorphs or casts, which also serve as valuable indicators of past environmental conditions.
This document provides detailed application notes and protocols for the use of this compound in paleoclimate research, with a focus on geochemical analysis techniques, including stable isotope analysis and fluid inclusion studies.
Data Presentation
Table 1: Representative Homogenization Temperatures from Fluid Inclusions in Evaporite Minerals
The following table presents representative homogenization temperature (Th) data from fluid inclusions in halite, a mineral often associated with this compound in evaporitic settings. This data serves as an analogue for the types of paleotemperature information that can be extracted from fluid inclusions in this compound.
| Stratigraphic Interval (Depth) | Minimum Tₕ (°C) | Maximum Tₕ (°C) | Mean Tₕ (°C) | Number of Measurements | Reference |
| 1754.87 m | 17.7 | 41.1 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| 1756.82 m | 21.5 | 49.2 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| 1758.61 m | 21.2 | 51.2 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| 1759.58 m | 25.7 | 51.2 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| 1760.52 m | 26.7 | 48.7 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| 1763.57 m | 28.1 | 50.1 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| 1768.21 m | 25.1 | 45.3 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| 1770.31 m | 28.4 | 50.1 | - | - | [Late Paleocene paleoclimate recorded in fluid inclusion of halite in Subei basin, East China] |
| Permian Nippewalla Group | 21 | 50 | - | - | [Permian paleoclimate data from fluid inclusions in halite] |
Note: The absence of specific mean Tₕ and the number of measurements in some entries reflects the data available in the cited sources.
Experimental Protocols
Protocol 1: Sample Collection and Preparation
-
Field Sampling:
-
Collect this compound samples from well-characterized stratigraphic sections.
-
Document the sedimentary context, including associated minerals (e.g., halite, gypsum, anhydrite) and sedimentary structures.
-
For pristine this compound crystals, handle with care to avoid dissolution or alteration.
-
For pseudomorphs or casts, collect both the altered mineral and the surrounding matrix.
-
Seal samples in airtight containers to prevent changes in hydration state.
-
-
Laboratory Preparation:
-
For stable isotope analysis of sulfate (δ¹⁸O and δ³⁴S), carefully separate this compound crystals from the matrix.
-
Grind the purified this compound to a fine powder using an agate mortar and pestle.
-
For fluid inclusion analysis, prepare doubly polished thick sections (100-200 µm) of the this compound crystals.
-
Protocol 2: Stable Isotope Analysis of this compound (Adapted from protocols for other sulfates)
This protocol is adapted from established methods for other sulfate minerals like gypsum, as detailed protocols for this compound are not widely published.
-
Oxygen Isotope Analysis of Sulfate (δ¹⁸O):
-
Weigh approximately 20-30 mg of the powdered this compound sample into a silver capsule.
-
Samples are loaded into a high-temperature pyrolysis reactor (e.g., a TC/EA - Thermal Conversion/Elemental Analyzer).
-
The sample is heated to ~1450°C, causing the release of oxygen as CO.
-
The resulting CO gas is carried by a helium stream through a gas chromatography column to separate it from other gases.
-
The purified CO gas is then introduced into an isotope ratio mass spectrometer (IRMS) for δ¹⁸O analysis.
-
Standard reference materials with known δ¹⁸O values must be analyzed alongside the samples for calibration.
-
-
Sulfur Isotope Analysis of Sulfate (δ³⁴S):
-
Weigh approximately 2-5 mg of the powdered this compound sample into a tin capsule.
-
Introduce the sample into an elemental analyzer coupled to an IRMS.
-
The sample is combusted at high temperature (~1020°C) in the presence of V₂O₅ to produce SO₂ gas.
-
The SO₂ gas is chromatographically separated and introduced into the IRMS for δ³⁴S analysis.
-
Calibrate results using international sulfur isotope standards.
-
Protocol 3: Fluid Inclusion Analysis
-
Petrographic Analysis:
-
Examine the doubly polished thick sections under a petrographic microscope to identify primary, secondary, and pseudosecondary fluid inclusions.
-
Document the size, shape, and distribution of fluid inclusion assemblages (FIAs).
-
Note the phases present at room temperature (e.g., liquid, vapor, solid daughter minerals).
-
-
Microthermometry:
-
Use a calibrated fluid inclusion heating-freezing stage (e.g., Linkam THMSG600) mounted on a microscope.
-
Freezing Runs:
-
Cool the sample to observe the freezing of the fluid inclusion.
-
Slowly heat the sample to measure the final melting temperature of ice (Tₘ,ice), which is used to determine the salinity of the trapped brine.
-
Measure the eutectic temperature (Tₑ) to infer the dominant salt composition.
-
-
Heating Runs:
-
-
Raman Spectroscopy:
-
Use a confocal Raman spectrometer to non-destructively analyze the composition of the fluid and any daughter minerals within the inclusions.
-
This can identify dissolved species such as SO₄²⁻, CO₂, and organic compounds.
-
Mandatory Visualization
Caption: Experimental workflow for this compound-based paleoclimate reconstruction.
Caption: Logical relationship between climate and this compound formation.
References
Troubleshooting & Optimization
Technical Support Center: Alteration of Glauberite to Gypsum
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals studying the alteration of glauberite to gypsum under humid conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical process behind the alteration of this compound to gypsum?
A1: The alteration of this compound (Na₂Ca(SO₄)₂) to gypsum (CaSO₄·2H₂O) in the presence of water is a multi-step process. First, water dissolves the this compound, causing it to break down into its double-salt components: thenardite (Na₂SO₄) and anhydrite (CaSO₄)[1]. The anhydrite component is unstable in the presence of water and immediately hydrates to form gypsum[1]. This process often results in a pseudomorph, where the gypsum crystals retain the original shape of the this compound crystal[1][2].
Q2: What are the primary environmental factors that influence the rate of alteration?
A2: The most critical factor is the presence of water or humidity[1][2]. Temperature also plays a significant role; higher temperatures increase the dissolution rate of this compound[3]. The concentration of dissolved salts (brine concentration) in the water can also affect the process. For instance, experiments have shown that dissolution is more rapid in pure water compared to semi-saturated or saturated brine solutions[3].
Q3: How can I identify the alteration products? My sample has transformed but I am unsure if it is gypsum.
A3: When this compound alters, it can form pseudomorphs of gypsum, calcite, or aragonite. A simple test with hydrochloric acid can differentiate gypsum from the carbonate minerals (calcite and aragonite), as the carbonates will react with the acid[4]. Visual inspection can also be helpful:
-
Gypsum pseudomorphs are often described as white and can have a rough surface texture[4].
-
Calcite pseudomorphs tend to be cream-yellow and are more resistant with a crisper crystal form[4].
-
Aragonite pseudomorphs typically have a rough, spiky crystal surface, are often tannish in color, and may show surface cavities[4].
Q4: What does a "powdery surface alteration" on my this compound sample indicate?
A4: A powdery white surface on this compound is a common sign of alteration in humid environments[2]. This occurs due to the leaching of sodium sulfate (Na₂SO₄) and the subsequent formation of gypsum on the crystal surface[2]. Fluctuating humidity can also cause the newly formed gypsum to lose its water molecules and revert to a powdery coating of anhydrite[1].
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Slow or No Alteration | Insufficient humidity or water contact. Low ambient temperature. High brine concentration in the solution. | Increase the relative humidity in the experimental chamber. For solution-based experiments, ensure the sample is fully immersed in pure water[3]. Increase the temperature of the experiment, as higher temperatures accelerate this compound dissolution[3]. |
| Sample Completely Dissolves | The volume of water is too large relative to the sample size, leading to complete dissolution rather than pseudomorphic replacement. | Use a smaller volume of water or a humidity chamber setup instead of full immersion. This encourages the leaching of sodium sulfate while leaving the less soluble calcium sulfate to hydrate in place. |
| Formation of Unwanted Crystalline Phases | The composition of the starting solution may contain impurities that precipitate during the experiment. The source water may have high carbonate content, leading to calcite or aragonite formation. | Use deionized or distilled water for your experiments to avoid introducing contaminating ions. If studying the effect of brine, use a well-defined, pure salt solution. |
| Physical Degradation of Sample | The alteration process can cause internal stresses, leading to cracking and disintegration of the crystal, especially with rapid changes in humidity or temperature. | Alter the conditions more slowly. Gradually increase humidity or temperature to allow the pseudomorphic replacement to occur without causing significant mechanical stress to the crystal structure. |
Data Presentation
The following table summarizes data from an experimental study on the effect of temperature and immersion time on the porosity of this compound specimens in pure water, indicating the rate of dissolution.
Table 1: Average Porosity of this compound Specimens Under Different Immersion Conditions[3]
| Temperature | Immersion Time (hours) | Average Porosity (%) |
| 20°C | 10 | 3.8 |
| 20°C | 20 | 159.8 |
| 50°C | 20 | 7.52 |
| 80°C | 10 | 7.84 |
Note: The significant increase in porosity at 20°C after 20 hours was attributed to the presence of impurities like illite and montmorillonite in the specific samples used for that study[3].
Experimental Protocols
Protocol: Monitoring this compound Alteration via Immersion
This protocol describes a general method for studying the alteration of this compound to gypsum by immersion in water at controlled temperatures, based on methodologies described in the literature[3].
Objective: To observe and quantify the rate of this compound alteration to gypsum under controlled laboratory conditions.
Materials:
-
This compound crystal samples of known dimensions and weight.
-
Deionized or distilled water.
-
Temperature-controlled water bath or incubator.
-
Beakers or sealed containers.
-
Micro-CT scanner or other imaging equipment for porosity analysis.
-
XRD (X-ray diffraction) analyzer for mineralogical analysis.
-
SEM (Scanning Electron Microscope) for surface morphology analysis.
Methodology:
-
Sample Preparation:
-
Characterize the initial state of the this compound samples. Measure their dimensions, weight, and initial porosity using a Micro-CT scanner.
-
Analyze a control sample with XRD to confirm its mineralogical purity.
-
-
Experimental Setup:
-
Place individual this compound samples into separate containers.
-
Submerge the samples in a fixed volume of deionized water.
-
Place the containers into a water bath or incubator set to the desired experimental temperature (e.g., 20°C, 50°C, 80°C)[3].
-
-
Data Collection:
-
At predetermined time intervals (e.g., 10, 20, 30 hours), remove a sample from its container[3].
-
Carefully dry the sample according to a standardized procedure.
-
Measure the final weight and analyze the sample's porosity using the Micro-CT scanner.
-
Observe and record any changes in the physical appearance of the sample (e.g., powdery coating, cracks).
-
-
Analysis:
-
Analyze the surface of the altered samples using SEM to observe changes in crystal morphology.
-
Use XRD on the altered material to confirm the presence of gypsum and identify any other secondary mineral phases.
-
Calculate the change in porosity over time for each temperature condition to determine the dissolution/alteration rate.
-
Visualizations
Diagram 1: Chemical Alteration Pathway
Caption: The chemical pathway from this compound to gypsum.
Diagram 2: Experimental Workflow
References
Preventing dehydration of Glauberite during sample analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the alteration of Glauberite samples during analysis. The primary challenge in analyzing this compound is its hygroscopic nature, readily reacting with atmospheric moisture to form gypsum, which can compromise analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is an anhydrous (water-free) sodium calcium sulfate mineral with the chemical formula Na₂Ca(SO₄)₂.[1][2] While it is anhydrous, it is highly susceptible to alteration in the presence of atmospheric moisture. It readily reacts with water (hydration) to form gypsum (CaSO₄·2H₂O) and a sodium sulfate phase like thenardite (Na₂SO₄).[1][3] This chemical change alters the sample's composition and crystal structure, leading to inaccurate results in analytical techniques like X-ray Diffraction (XRD) and thermal analysis.
Q2: What are the visible signs of this compound alteration?
A2: The most common sign of alteration is the appearance of a white, powdery coating on the crystal surface.[4] This occurs as the this compound transforms into gypsum. In advanced stages, the original crystal shape may be fully replaced by gypsum, a process known as pseudomorphism.[2]
Q3: How does this alteration affect my analytical results?
A3:
-
X-ray Diffraction (XRD): The appearance of diffraction peaks corresponding to gypsum and/or thenardite, and a decrease in the intensity of this compound peaks. This indicates a change in the sample's phase composition.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) may show weight loss at temperatures corresponding to the dehydration of gypsum (typically between 100°C and 200°C), which would not be present in a pure, unaltered this compound sample. Differential Scanning Calorimetry (DSC) will show endothermic peaks associated with this dehydration.
-
Microscopy (SEM/Optical): Microscopic examination may reveal changes in crystal habit, surface texture (efflorescence), and the presence of multiple mineral phases where only one is expected.[4]
Q4: What are the ideal storage conditions for this compound samples?
A4: To prevent hydration, this compound samples should be stored in a controlled, low-humidity environment. The use of a desiccator with an active desiccant (e.g., silica gel) or a nitrogen-purged glove box is highly recommended. Samples should be sealed in airtight containers.
Troubleshooting Guides
Issue 1: Unexpected Peaks (Gypsum, Thenardite) in XRD Pattern
Possible Cause: The sample was exposed to atmospheric moisture during storage or preparation, causing it to hydrate.
Solution:
-
Verify Storage: Ensure samples are stored in a desiccator or other dry environment immediately upon receipt.
-
Controlled Preparation: Prepare the sample in a low-humidity environment, such as a glove box.
-
Milling Technique: When grinding the sample to a fine powder for XRD, do not grind it in open air. Instead, use a non-aqueous liquid medium like ethanol or butanol to minimize heat, structural damage, and exposure to air.[5][6] Alternatively, use a McCrone mill, which is designed for gentle grinding that preserves crystal structures.[7][8]
-
Rapid Analysis: Minimize the time between sample preparation and analysis.
-
Sample Holder: If available, use an airtight or controlled-atmosphere sample holder for the XRD analysis.
Issue 2: Unexplained Weight Loss in TGA Analysis
Possible Cause: The sample hydrated prior to analysis, or atmospheric moisture was adsorbed onto the sample surface during loading. The observed weight loss is the dehydration of the newly formed gypsum.
Solution:
-
Instrument Purge: Before loading the sample, purge the TGA instrument and balance chamber with a dry, inert gas (e.g., Nitrogen or Argon) for an extended period to remove residual moisture.
-
Controlled Loading: If possible, load the sample pan inside a glove box and transfer it to the TGA in a sealed container to minimize exposure to ambient air.
-
Low-Temperature Hold: Start the TGA experiment with an isothermal hold at a low temperature (e.g., 30-40°C) under a high purge rate to drive off any loosely adsorbed surface water before starting the main temperature ramp.
-
Correlate with XRD: Run XRD on the same batch of sample to confirm if gypsum is present.
Experimental Protocols
Protocol 1: Recommended Sample Handling and Storage
This protocol outlines the essential steps for maintaining the integrity of this compound samples from receipt to analysis.
Protocol 2: Sample Preparation for X-Ray Diffraction (XRD)
-
Environment: Perform all steps inside a glove box with a relative humidity (RH) below 10%.
-
Aliquot: Obtain a representative aliquot (typically 100-200 mg) from the stored sample.
-
Grinding:
-
Place the aliquot into an agate mortar.
-
Add a few drops of anhydrous ethanol or butanol to create a slurry.
-
Grind the sample gently with the pestle until a fine, uniform powder is achieved (particle size <10 µm is ideal).[6] The slurry should not be allowed to dry completely in the open.
-
-
Mounting:
-
Pack the powdered sample into a zero-background sample holder.
-
Gently press the surface to ensure it is flat and level with the holder's rim.
-
-
Analysis: Immediately transfer the holder to the diffractometer (using a sealed container for transport) and begin analysis. Use a dry air or nitrogen stream over the sample during analysis if the instrument is so equipped.
Data Summary
The following table summarizes the key environmental parameters and their potential impact on this compound sample integrity.
| Parameter | Recommended Condition | High-Risk Condition | Consequence of High-Risk Condition |
| Relative Humidity (Storage) | < 20% RH | > 50% RH | Rapid alteration of this compound to gypsum.[1][3] |
| Relative Humidity (Analysis) | As low as possible (e.g., dry N₂ purge) | Ambient laboratory air (~40-60% RH) | Introduction of alteration artifacts during the experiment. |
| Temperature (Storage) | Ambient room temperature | Fluctuating temperatures | Can accelerate alteration if humidity is also high. |
| Grinding Method | Wet grinding (non-aqueous) or gentle dry grinding (McCrone Mill) | Aggressive dry grinding in open air | Can introduce localized heat and increases surface area exposed to humidity.[6] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Sodium Calcium Sulfate) [galleries.com]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. celestialearthminerals.com [celestialearthminerals.com]
- 5. deepseadrilling.org [deepseadrilling.org]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. retsch.com [retsch.com]
- 8. azom.com [azom.com]
Technical Support Center: Optimizing Sodium Sulfate Extraction from Glauberite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the leaching process for sodium sulfate extraction from Glauberite.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the fundamental principle of sodium sulfate extraction from this compound?
The extraction of sodium sulfate from this compound (Na₂Ca(SO₄)₂) is primarily achieved through a leaching process that exploits the differential solubility of its components. This compound is a double salt of sodium sulfate and calcium sulfate.[1] Sodium sulfate is readily soluble in water, while calcium sulfate is only slightly soluble. The process involves dissolving the sodium sulfate in a suitable solvent (typically water or a brine solution), leaving the less soluble calcium sulfate and other insoluble impurities as a solid residue. Subsequent crystallization then allows for the separation and purification of sodium sulfate from the leachate.[2][3]
Q2: My sodium sulfate yield is consistently low. What are the potential causes and how can I improve it?
Low extraction efficiency is a common issue that can be attributed to several factors. A systematic approach to troubleshooting this problem is outlined in the diagram below. Key areas to investigate include:
-
Leaching Temperature: Temperature significantly influences the dissolution rate of sodium sulfate. Higher temperatures generally lead to faster and more complete extraction.[4][5]
-
Leaching Time: Insufficient leaching time will result in incomplete dissolution of the sodium sulfate. The optimal time depends on other parameters like temperature and particle size.
-
Liquid-to-Solid Ratio: A low liquid-to-solid ratio can lead to a saturated solution before all the sodium sulfate has dissolved, thus limiting the extraction yield.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can hinder the solvent's access to the sodium sulfate within the this compound matrix, slowing down and potentially reducing the overall extraction.
-
Agitation: Inadequate mixing can lead to localized saturation of the solvent around the this compound particles, preventing further dissolution.
Q3: The purity of my extracted sodium sulfate is poor. What are the common impurities and how can I remove them?
The primary impurity in the leached solution is dissolved calcium sulfate. Other impurities can include chlorides and magnesium salts, depending on the composition of the this compound ore.[6] Post-leaching purification is crucial for obtaining high-purity sodium sulfate. The most common purification method is crystallization. By carefully controlling the temperature, sodium sulfate can be crystallized out of the solution, leaving the more soluble impurities behind. For instance, cooling the leachate can induce the crystallization of sodium sulfate decahydrate (Glauber's salt), which can then be separated and dehydrated to yield anhydrous sodium sulfate.[3][7]
Q4: I am observing the formation of a solid precipitate during the leaching process. What is it and how does it affect the extraction?
The precipitate is likely gypsum (calcium sulfate dihydrate), formed from the hydration of anhydrite (calcium sulfate), a component of this compound. While the dissolution of sodium sulfate is the primary goal, the residual calcium sulfate can interact with water. This transformation itself does not directly inhibit sodium sulfate dissolution but can affect the physical properties of the solid residue, potentially trapping some of the leachate and making solid-liquid separation less efficient.
Q5: Can I use a brine solution instead of pure water for leaching?
Yes, using a brine solution (e.g., sodium chloride solution) is a common practice. The presence of other salts can influence the solubility of sodium sulfate. While it may seem counterintuitive, in some cases, a brine solution can enhance the overall process efficiency, particularly in in-situ leaching operations. However, the concentration of the brine must be carefully optimized, as high concentrations of common ions can suppress the dissolution of sodium sulfate.
Experimental Protocols
Protocol 1: Standard Bench-Scale Leaching of this compound
This protocol outlines a standard procedure for the laboratory-scale extraction of sodium sulfate from this compound ore.
-
Preparation of this compound Ore:
-
Crush the raw this compound ore using a jaw crusher.
-
Grind the crushed ore to the desired particle size using a ball mill.
-
Sieve the ground ore to obtain a uniform particle size fraction (e.g., -100 mesh).
-
Dry the sieved ore in an oven at 105°C for 2 hours to remove any surface moisture.
-
-
Leaching Process:
-
Place a known mass of the dried this compound powder into a jacketed glass reactor.
-
Add the leaching solvent (deionized water or a brine solution of known concentration) to achieve the desired liquid-to-solid ratio.
-
Begin agitation using an overhead stirrer at a constant speed (e.g., 300 rpm).
-
Set the desired leaching temperature by circulating water through the reactor jacket.
-
Maintain the leaching process for the predetermined duration.
-
-
Solid-Liquid Separation:
-
After leaching, filter the slurry using a Buchner funnel with an appropriate filter paper under vacuum to separate the leachate from the solid residue.
-
Wash the filter cake with a small amount of fresh, hot solvent to recover any remaining dissolved sodium sulfate.
-
-
Analysis:
-
Analyze the concentration of sodium sulfate in the leachate using a suitable analytical method (e.g., gravimetric analysis by precipitating with barium chloride, or ion chromatography).
-
Dry and weigh the solid residue to calculate the mass loss.
-
Calculate the sodium sulfate extraction efficiency as the percentage of sodium sulfate recovered in the leachate relative to the initial amount in the this compound ore.
-
Protocol 2: Purification of Sodium Sulfate by Crystallization
This protocol describes the purification of the extracted sodium sulfate from the leachate via cooling crystallization.
-
Preparation of the Leachate:
-
Ensure the leachate from Protocol 1 is free of any suspended solids. If necessary, perform a secondary filtration step.
-
-
Cooling Crystallization:
-
Transfer the clear leachate to a crystallizer vessel equipped with a cooling system and an agitator.
-
Gradually cool the leachate to a target temperature (e.g., 10°C) while stirring gently. The cooling rate should be controlled to promote the growth of larger, purer crystals.
-
As the solution cools, sodium sulfate decahydrate (Glauber's salt) crystals will precipitate.
-
-
Crystal Separation and Drying:
-
Separate the crystals from the mother liquor by filtration or centrifugation.
-
Wash the crystals with a small amount of cold deionized water to remove any adhering impurities.
-
Dry the purified Glauber's salt crystals in a controlled environment to obtain anhydrous sodium sulfate. This can be achieved by heating the crystals above 32.38 °C, the transition temperature of Glauber's salt to anhydrous sodium sulfate.
-
Data Presentation
Table 1: Effect of Leaching Parameters on Sodium Sulfate Extraction Efficiency (Illustrative Data)
| Leaching Temperature (°C) | Leaching Time (min) | Liquid-to-Solid Ratio (mL/g) | Particle Size (mesh) | Sodium Sulfate Extraction Efficiency (%) |
| 40 | 60 | 5:1 | -100 | 75.2 |
| 60 | 60 | 5:1 | -100 | 88.5 |
| 80 | 60 | 5:1 | -100 | 95.1 |
| 60 | 30 | 5:1 | -100 | 79.8 |
| 60 | 90 | 5:1 | -100 | 92.3 |
| 60 | 60 | 3:1 | -100 | 82.4 |
| 60 | 60 | 7:1 | -100 | 91.7 |
| 60 | 60 | 5:1 | -50 | 81.9 |
| 60 | 60 | 5:1 | -200 | 93.6 |
Table 2: Purity of Extracted Sodium Sulfate after Crystallization (Illustrative Data)
| Leaching Condition | Crystallization Temperature (°C) | Purity of Na₂SO₄ (%) | Key Impurities (mg/kg) |
| Ca²⁺ | |||
| Standard | 15 | 99.2 | 500 |
| Optimized | 10 | 99.8 | 150 |
Visualizations
Caption: Experimental workflow for sodium sulfate extraction from this compound.
Caption: Troubleshooting workflow for low sodium sulfate yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Producing anhydrous sodium sulfate to meet stringent requirements [veoliawatertech.com]
- 3. DE3721667A1 - Process for preparing sodium sulphate - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. static.ags.aer.ca [static.ags.aer.ca]
- 7. Crystallization of Sodium Sulfate Na2SO4 (Glauber's Salt) | EBNER [ebner-co.de]
Technical Support Center: Raman Analysis of Glauberite-Bearing Rocks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral interference and other common issues encountered during the Raman analysis of glauberite-bearing rocks.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I see a very high, broad, and sloping background in my Raman spectrum, obscuring the peaks of interest.
-
Question: Why is the baseline of my Raman spectrum so high and what can I do to correct it?
-
Answer: This is a classic sign of fluorescence , a common issue in the Raman analysis of geological samples. Fluorescence is a competing process to Raman scattering and is often orders of magnitude stronger, overwhelming the weaker Raman signal.
Possible Causes:
-
The sample itself or associated minerals (e.g., some carbonates, clays, or organic matter) are naturally fluorescent at the excitation wavelength used.
-
Contamination of the sample with fluorescent materials.
-
The mounting medium or slide used for sample preparation is fluorescent.
Troubleshooting Steps:
-
Change the Excitation Wavelength: This is often the most effective solution. Longer wavelengths, such as 785 nm or 1064 nm, are less likely to induce fluorescence compared to shorter wavelengths like 532 nm.
-
Photobleaching: Expose the sample to the laser for an extended period (minutes to hours) before acquiring the spectrum. This can sometimes "burn out" the fluorescent species.
-
Time-Gated Raman Spectroscopy: If available, this technique can differentiate between the instantaneous Raman scattering and the delayed fluorescence emission.
-
Sample Preparation: Ensure the sample is clean and free from contaminants. If using a mounting medium, verify that it is non-fluorescent.
-
Software-Based Baseline Correction: Most Raman software packages include algorithms (e.g., polynomial fitting) to subtract the fluorescent background from the raw spectrum. While useful, this cannot recover peaks completely obscured by the noise from intense fluorescence.
-
Issue 2: The Raman signal is very weak, and the spectrum is noisy.
-
Question: My signal-to-noise ratio (SNR) is poor. How can I improve it?
-
Answer: A weak Raman signal can be due to several factors related to the sample, instrument settings, and alignment.
Troubleshooting Steps:
-
Increase Laser Power: A higher laser power will generate a stronger Raman signal. However, be cautious as excessive power can cause sample damage or heating, especially for hydrated minerals.
-
Increase Integration Time: A longer exposure time allows the detector to collect more Raman photons, improving the SNR.
-
Optimize Focus: Ensure the laser is precisely focused on the sample surface. For solid samples, a smooth, polished surface is ideal.
-
Check Optical Alignment: Verify that the laser, collection optics, and detector are properly aligned to maximize signal collection.
-
Use a Higher Numerical Aperture (NA) Objective: An objective with a higher NA will collect more of the scattered Raman signal.
-
Ensure Proper Sample Preparation: For rock samples, a polished surface minimizes scattering losses. For powders, ensure the sample is well-compacted.
-
Issue 3: I am seeing peaks that I cannot identify, or my this compound peaks seem to be shifted or overlapping with other peaks.
-
Question: How can I identify and resolve spectral interferences from other minerals in my sample?
-
Answer: this compound is often found in association with other evaporite minerals, which can have overlapping Raman peaks.
Troubleshooting Steps:
-
Consult a Spectral Database: Compare your spectrum to reference spectra of common evaporite minerals. See the "Data Presentation" section below for a table of common mineral interferences.
-
Raman Mapping: If you have a mapping-capable system, you can generate a spatial map of the different mineral phases. This can help to distinguish between discrete mineral grains.
-
Use a Higher Resolution Grating: A higher resolution grating can help to resolve closely spaced peaks.
-
Spectral Deconvolution: Advanced software techniques can be used to fit multiple overlapping peaks to a composite spectral envelope, allowing for the identification of individual components.
-
Correlative Microscopy: If possible, use other analytical techniques such as petrographic microscopy or scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) to identify the mineral phases present in your sample.
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best way to prepare a this compound-bearing rock for Raman analysis?
-
A1: For qualitative identification, a fresh, clean surface of the rock may be sufficient. For more detailed analysis and mapping, it is recommended to prepare a polished thin section or a polished block of the rock. This provides a flat surface for optimal focusing and signal collection.[1][2] If preparing a thin section, avoid using fluorescent mounting media.[2]
-
-
Q2: Can I analyze powdered samples?
-
A2: Yes, powdered samples can be analyzed. Gently place the powder on a non-fluorescent slide (e.g., aluminum or gold-coated) and cover with a quartz coverslip to create a relatively flat surface.
-
Data Acquisition
-
Q3: What is the recommended laser wavelength for analyzing this compound-bearing rocks?
-
A3: A 785 nm laser is often a good starting point as it offers a good balance between signal strength and fluorescence suppression. If fluorescence is still a major issue, a 1064 nm laser may be necessary, although the Raman signal will be weaker. A 532 nm laser will provide a stronger Raman signal but is more likely to induce fluorescence.
-
-
Q4: How do I calibrate my Raman spectrometer?
-
A4: Regular calibration of the Raman shift axis is crucial for accurate mineral identification. This is typically done using a known standard with well-characterized Raman peaks, such as a silicon wafer (with a primary peak at ~520.7 cm⁻¹), polystyrene, or a neon lamp.[3][4] Follow the manufacturer's instructions for your specific instrument.
-
Spectral Interpretation
-
Q5: What are the characteristic Raman peaks for this compound?
-
A5: this compound has a very intense and sharp characteristic peak at approximately 1002 cm⁻¹, which is assigned to the symmetric stretching mode of the sulfate (SO₄²⁻) anion. Other, weaker bands are observed in the regions of 1107-1169 cm⁻¹ (antisymmetric stretching), 619-651 cm⁻¹ (bending modes), and 454-486 cm⁻¹ (bending modes).
-
-
Q6: Can Raman spectroscopy be used for quantitative analysis of mineral mixtures?
-
A6: While Raman spectroscopy is excellent for qualitative identification, quantitative analysis of mineral mixtures is challenging. The intensity of a Raman peak is not always directly proportional to the concentration of the mineral due to factors like crystal orientation, laser absorption, and scattering cross-sections. However, semi-quantitative estimates can be made using methods like point counting, where a large number of spectra are collected from different points on the sample, and the proportion of each mineral is estimated from the frequency of its appearance.[5][6]
-
Data Presentation
Table 1: Raman Peak Positions of this compound and Common Interfering Minerals in Evaporite Deposits
| Mineral | Formula | Key Raman Peaks (cm⁻¹) | Potential for Interference with this compound |
| This compound | Na₂Ca(SO₄)₂ | ~1002 (very strong, sharp) , 454, 472, 486, 619, 636, 645, 651, 1107, 1141, 1156, 1169 | - |
| Anhydrite | CaSO₄ | ~1018 (strong), 416, 498, 609, 626, 674, 1106, 1128, 1159 | The main peak is close to that of this compound and may overlap. |
| Gypsum | CaSO₄·2H₂O | ~1008 (strong), 415, 494, 620, 671, 1136, 3405, 3493 | The main peak is very close to that of this compound. The presence of water bands (OH stretching) around 3400-3500 cm⁻¹ can help differentiate it. |
| Thenardite | Na₂SO₄ | ~995 (strong), 450, 465, 620-650, 1100-1160 | The main peak is close to that of this compound. |
| Calcite | CaCO₃ | ~1085 (strong), 156, 282, 712, 1436 | The main peak is distinct from this compound's main peak but can be a source of interference if other peaks overlap. |
| Dolomite | CaMg(CO₃)₂ | ~1097 (strong), 177, 300, 725, 1444 | Similar to calcite, the main peak is distinct.[7] |
| Halite | NaCl | Generally Raman inactive. | Not a source of spectral interference. |
| Quartz | SiO₂ | ~464 (strong), 128, 207, 265, 355, 394, 697, 807, 1080, 1162 | The peak at 464 cm⁻¹ is distinct. The weaker peaks around 1080 and 1162 cm⁻¹ could potentially overlap with minor this compound peaks. |
Note: Peak positions can vary slightly depending on the specific chemical composition, crystallinity, and instrument calibration.
Experimental Protocols
Standard Protocol for Raman Analysis of a this compound-Bearing Rock Sample
-
Sample Preparation:
-
Cut the rock sample to an appropriate size for the microscope stage.
-
Create a flat surface by grinding with progressively finer abrasive powders (e.g., silicon carbide).
-
Polish the surface using diamond paste or alumina slurries to a mirror finish.
-
Clean the polished surface thoroughly with ethanol or isopropanol to remove any polishing residues and allow it to dry completely.[1][2]
-
-
Instrument Calibration:
-
Turn on the spectrometer and laser and allow them to stabilize according to the manufacturer's recommendations.
-
Place a calibration standard (e.g., silicon wafer) on the stage.
-
Acquire a spectrum of the standard and verify that the primary peak position is within the specified tolerance (e.g., ±1 cm⁻¹ for the 520.7 cm⁻¹ peak of silicon).
-
If necessary, perform a calibration adjustment using the instrument's software.[3][4]
-
-
Data Acquisition:
-
Place the prepared rock sample on the microscope stage.
-
Using the microscope's optical view, select the area of interest.
-
Choose an appropriate objective lens (e.g., 20x or 50x).
-
Select the desired laser wavelength (e.g., 785 nm).
-
Set the initial laser power to a low value (e.g., 1-5 mW) to avoid sample damage.
-
Set the integration time (e.g., 1-10 seconds) and number of accumulations (e.g., 1-5).
-
Focus the laser on the sample surface.
-
Acquire a test spectrum.
-
Optimize the laser power and integration time to achieve a good signal-to-noise ratio without inducing significant fluorescence or sample damage.
-
Collect spectra from multiple points to assess the heterogeneity of the sample.
-
-
Data Processing and Analysis:
-
If necessary, perform cosmic ray removal.
-
Apply a baseline correction to remove any background fluorescence.
-
Identify the Raman peaks and compare their positions to the reference data in Table 1 and/or spectral libraries to identify the minerals present.
-
Mandatory Visualizations
Caption: Experimental workflow for Raman analysis of this compound-bearing rocks.
Caption: Troubleshooting workflow for mitigating fluorescence interference.
References
- 1. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. How to calibrate and validate Raman spectroscopy data [elodiz.com]
- 5. physicsopenlab.org [physicsopenlab.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Natural Glauberite Samples
Welcome to the technical support center for the purification of natural Glauberite samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a naturally occurring mineral with the chemical formula Na₂Ca(SO₄)₂. It is a double salt of sodium sulfate (thenardite) and calcium sulfate (anhydrite).[1] Purification is crucial to isolate sodium sulfate, a valuable chemical used in the manufacturing of paper, glass, detergents, and as a raw material in the pharmaceutical industry.[2][3]
Q2: What are the common impurities found in natural this compound samples?
A2: Natural this compound ores are often found in evaporite deposits and can be associated with various impurities.[4] Common impurities include clay minerals (in argillaceous this compound), halite (rock salt), gypsum, anhydrite, calcite, dolomite, and other insoluble materials like sand and silt.[1]
Q3: What is the basic principle behind the purification of this compound?
A3: The primary purification strategy leverages the high solubility of sodium sulfate in water compared to the sparingly soluble calcium sulfate and other insoluble impurities.[4] The process typically involves dissolving the crude this compound in water, which causes it to dissociate. The insoluble impurities can then be physically separated, and the sodium sulfate can be recovered from the solution by crystallization.
Q4: Can this compound be purified by fractional crystallization?
A4: Yes, fractional crystallization is a viable method for separating the components of this compound.[5][6][7] This technique relies on the different solubilities of sodium sulfate and calcium sulfate at various temperatures to achieve separation.[6] By carefully controlling the temperature and concentration, sodium sulfate can be selectively crystallized from the solution.[6]
Q5: What analytical methods can be used to determine the purity of a this compound sample?
A5: Several analytical techniques can be employed to assess purity. X-ray Diffraction (XRD) can identify the crystalline phases present in the sample. Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the concentration of elemental impurities like calcium, magnesium, and heavy metals.[8] Ion chromatography is suitable for determining the concentration of sulfate, chloride, and other anions.[9] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for purity determination of the final sodium sulfate product.[10][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your purification experiments.
Problem 1: Low Yield of Purified Sodium Sulfate Crystals
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of this compound: The initial dissolution step may not have been sufficient to dissolve all the sodium sulfate. | Increase the dissolution temperature (up to 90°C) and/or the stirring time. Ensure the water-to-ore ratio is adequate to prevent saturation with respect to sodium sulfate.[1] |
| Excessive Solvent: Using too much water for dissolution will result in a dilute solution, leading to poor recovery upon cooling.[12][13][14] | If the solution is too dilute, evaporate some of the water to increase the concentration before initiating crystallization.[13] |
| Crystallization Temperature is Too High: If the solution is not cooled sufficiently, a significant amount of sodium sulfate will remain dissolved. | Ensure the solution is cooled to a low enough temperature (e.g., using an ice bath) to maximize crystal precipitation.[6] |
| Loss of Product During Washing: Washing the crystals with water that is not ice-cold can redissolve a portion of the product.[12] | Always use a minimal amount of ice-cold deionized water or a saturated sodium sulfate solution for washing the final crystals.[12] |
Problem 2: The Purified Sodium Sulfate is Contaminated with Calcium
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Calcium Sulfate: Rapid cooling or high supersaturation can lead to the co-precipitation of calcium sulfate with the sodium sulfate. | Employ a slower cooling rate during crystallization to allow for the selective precipitation of sodium sulfate.[15] |
| Insufficient Separation of Insoluble Calcium Sulfate: The initial filtration or sedimentation step may not have effectively removed all the insoluble calcium sulfate (anhydrite/gypsum). | Improve the solid-liquid separation step. Consider using a finer filter paper, centrifugation, or adding a flocculant to aid in the sedimentation of fine particles.[1] |
| Chemical Precipitation of Calcium: For high-purity applications, residual dissolved calcium may need to be chemically removed. | Before crystallization, add a precipitating agent. For example, adding lime (calcium hydroxide) followed by carbon dioxide (from flue gas) can precipitate calcium carbonate, which is then filtered off.[16] |
Problem 3: The Dissolution Process is Very Slow
| Possible Cause | Troubleshooting Step |
| Large Particle Size of the Ore: Large chunks of this compound have a smaller surface area-to-volume ratio, which slows down dissolution. | Crush or grind the raw this compound ore to a smaller, more uniform particle size before the dissolution step. |
| Low Dissolution Temperature: The rate of dissolution is temperature-dependent. | Increase the temperature of the water used for dissolution.[4] A temperature range of 60-90°C is often effective.[1] |
| Formation of an Insoluble Layer: An insoluble layer of calcium sulfate (gypsum) can form on the surface of the this compound particles, inhibiting further dissolution. | Increase the stirring speed to provide mechanical agitation that can help break up this passivating layer. |
Problem 4: The Final Product Contains Fine Clay Particles
| Possible Cause | Troubleshooting Step |
| Inadequate Sedimentation Time: Fine clay particles may remain suspended in the solution if not given enough time to settle. | Increase the settling time after dissolution. |
| Colloidal Suspension of Clay: Very fine clay particles can form a stable colloidal suspension that does not settle easily. | Use a flocculating agent to agglomerate the fine clay particles, which will increase their settling rate.[1] |
| Ineffective Filtration: The filter medium may not be fine enough to capture the small clay particles. | Use a multi-stage filtration process, starting with a coarse filter and progressively moving to finer filters.[2] Consider using a filter press or centrifugation for more effective separation. |
Experimental Protocols
Method 1: Purification of Argillaceous this compound by Dissolution, Flocculation, and Recrystallization
This method is suitable for this compound ores with a significant clay content.
1. Crushing and Slurrying:
-
Crush the raw argillaceous this compound ore to a particle size of approximately 2-5 mm.
-
In a reaction vessel, add the crushed ore to water preheated to 60-90°C to create an ore pulp. The pulp temperature should be maintained between 35-50°C.[1]
2. Sedimentation of Coarse Impurities:
-
Transfer the ore pulp to a sedimentation tank.
-
Allow the slurry to settle for a predetermined time to remove coarse, heavy impurities by gravity.
3. Flocculation and Clarification:
-
Decant the supernatant containing the dissolved sodium sulfate and suspended fine clay particles into a separate tank.
-
Add a flocculating agent (e.g., a polyacrylamide-based flocculant) to the solution while gently stirring.
-
Allow the flocculated clay particles to settle in a thickener.
-
Collect the clear, purified sodium sulfate solution (nitre liquid).[1]
4. Recrystallization:
-
Cool the purified sodium sulfate solution in a crystallizer to induce the crystallization of sodium sulfate decahydrate (Glauber's salt).
-
The cooling rate should be controlled to obtain crystals of a desired size and purity.
5. Separation and Drying:
-
Separate the sodium sulfate crystals from the mother liquor using a centrifuge or vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals to obtain the final purified sodium sulfate product.
Method 2: High-Purity Sodium Sulfate via Chemical Precipitation and Recrystallization
This method is designed to remove dissolved divalent cations like calcium and magnesium for high-purity applications.
1. Dissolution and Initial Filtration:
-
Dissolve the crude this compound in deionized water at an elevated temperature (e.g., 80°C).
-
Filter the hot solution through a coarse filter to remove insoluble materials.
2. Chemical Precipitation of Impurities:
-
Transfer the filtrate to a reaction vessel.
-
While stirring, add a solution of lime (calcium hydroxide) to raise the pH and precipitate magnesium as magnesium hydroxide.[16]
-
Bubble carbon dioxide gas through the solution to precipitate dissolved calcium as calcium carbonate.[16]
-
Allow the precipitates to settle.
3. Secondary Filtration:
-
Filter the solution to remove the precipitated magnesium hydroxide and calcium carbonate. A multi-stage filtration with progressively finer filters may be necessary.[2]
4. Activated Carbon Treatment (Optional):
-
If organic impurities are suspected, pass the clarified solution through a bed of activated carbon to adsorb them.[2]
5. Crystallization and Final Processing:
-
Cool the purified solution to crystallize sodium sulfate.
-
Separate, wash, and dry the crystals as described in Method 1.
Data Presentation
Table 1: Typical Operating Parameters for this compound Purification
| Parameter | Method 1: Argillaceous Ore | Method 2: High-Purity |
| Initial Ore Purity (Approx.) | 60-80% this compound | 80-95% this compound |
| Dissolution Temperature | 60-90°C[1] | 70-80°C[17] |
| Pulp Temperature | 35-50°C[1] | N/A |
| Flocculant Dosage | Varies based on clay content | N/A |
| Precipitation Reagents | N/A | Lime, Carbon Dioxide[16] |
| Crystallization Temperature | 5-15°C | 5-15°C |
| Final Purity (Approx.) | >98% Na₂SO₄ | >99.5% Na₂SO₄ |
| Expected Yield (Approx.) | 85-95% | 80-90% |
Table 2: Impurity Profile Before and After Purification (Illustrative)
| Impurity | Concentration in Raw Ore | Concentration After Purification (Method 2) |
| Calcium (as Ca²⁺) | 1-5% | < 0.05% |
| Magnesium (as Mg²⁺) | 0.5-2% | < 0.01% |
| Insolubles (Clay, Sand) | 5-20% | < 0.1% |
| Chloride (as Cl⁻) | 0.1-1% | < 0.02% |
Visualizations
Caption: General workflow for the purification of natural this compound samples.
Caption: Decision tree for troubleshooting low yield during recrystallization.
References
- 1. CN1057979C - Sludge and impurity removing technology for argillaceous this compound ore - Google Patents [patents.google.com]
- 2. CN106745087A - A kind of process for purification of glauber salt - Google Patents [patents.google.com]
- 3. US1886580A - Process of dehydrating glauber salt - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. rcprocess.se [rcprocess.se]
- 6. phasediagram.dk [phasediagram.dk]
- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. gia.edu [gia.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. "Purification of sodium sulfate by crystallization" by Perla Teresita Torres [scholarworks.utep.edu]
- 16. CN102424403A - Method for removing calcium and magnesium from anhydrous sodium sulphate flue gas and continuous feeding - Google Patents [patents.google.com]
- 17. CN103058235B - Method of removing calcium with magnesium sulfate and high-purity magnesium sulfate - Google Patents [patents.google.com]
Technical Support Center: Differentiating Glauberite Pseudomorphs from True Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on distinguishing true glauberite crystals from their pseudomorphs.
Troubleshooting Guides
Issue: Inconclusive visual identification of a suspected this compound sample.
Solution: Employ analytical techniques to determine the precise mineralogical composition. Visual identification can be misleading as pseudomorphs retain the characteristic crystal shape of this compound.
Detailed Methodologies:
1. X-Ray Diffraction (XRD) Analysis
X-ray Diffraction is a powerful non-destructive technique for identifying crystalline materials. Each mineral has a unique XRD pattern, acting as a "fingerprint."
-
Experimental Protocol:
-
Sample Preparation: Gently grind a small portion of the sample into a fine, homogenous powder using an agate mortar and pestle. The ideal particle size is typically <10 μm to ensure random orientation.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup:
-
Use a modern powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the generator to 40 kV and 40 mA.
-
Scan the sample over a 2θ range of 5° to 80°.
-
Use a step size of 0.02° and a count time of 1-2 seconds per step.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the obtained diffraction pattern with standard reference patterns from a database such as the International Centre for Diffraction Data (ICDD).
-
Expected Results:
-
True this compound: The pattern will match the reference pattern for this compound (Na₂Ca(SO₄)₂). Key diffraction peaks for this compound can be found at d-spacings of approximately 3.126 Å, 3.110 Å, and 3.175 Å.[1]
-
Calcite Pseudomorph: The pattern will match the reference pattern for calcite (CaCO₃).
-
Gypsum Pseudomorph: The pattern will match the reference pattern for gypsum (CaSO₄·2H₂O).
-
-
-
2. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, which are unique to each mineral.
-
Experimental Protocol:
-
Sample Preparation: No special preparation is required for solid samples. The crystal can be analyzed directly.
-
Instrument Setup:
-
Use a Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser onto a clean, representative surface of the crystal.
-
Set the laser power to a low level (e.g., 1-5 mW) to avoid sample damage.
-
Acquire spectra in the range of 100 to 4000 cm⁻¹.
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the positions of the Raman bands (in cm⁻¹).
-
Compare the observed spectrum with reference spectra of known minerals.
-
Expected Results:
-
True this compound: A very intense Raman band will be observed around 1002 cm⁻¹ (sulfate ν₁ symmetric stretching), with other bands around 1107-1169 cm⁻¹ (ν₃ antisymmetric stretching) and 619-651 cm⁻¹ (ν₄ bending modes).[2][3]
-
Calcite Pseudomorph: A strong band will be present at approximately 1085-1092 cm⁻¹ (carbonate ν₁ symmetric stretching) and other characteristic peaks around 285 cm⁻¹ and 715 cm⁻¹.[4]
-
Gypsum Pseudomorph: A very strong band will appear around 1008-1010 cm⁻¹ (sulfate ν₁ symmetric stretching), with additional peaks related to water of hydration in the 3400-3500 cm⁻¹ region.[5][6][7]
-
-
-
FAQs
Q1: My sample has the classic wedge-shaped crystal form of this compound. Can I be certain it is true this compound?
A1: No. Pseudomorphs are defined by the replacement of one mineral by another while retaining the original mineral's external form.[5] Therefore, a sample with the crystal habit of this compound could be a pseudomorph of another mineral, such as calcite or gypsum.[1][8]
Q2: Are there any simple physical tests I can perform for a preliminary identification?
A2: Yes, some physical properties can offer clues, but they are not definitive.
-
Solubility: True this compound is slowly soluble in water.[4] Gypsum is slightly soluble, while calcite is largely insoluble in water but will effervesce (fizz) in dilute hydrochloric acid.
-
Hardness: this compound has a Mohs hardness of 2.5-3.[4][6] Calcite is slightly harder at 3, and gypsum is softer at 2.
-
Luster: True this compound can have a greasy, vitreous, or dull luster.[4] It can also develop a white powdery coating.[4][9]
Q3: What is the chemical formula for true this compound and its common pseudomorphs?
A3:
-
This compound: Na₂Ca(SO₄)₂ (Sodium Calcium Sulfate)[10]
-
Calcite: CaCO₃ (Calcium Carbonate)
-
Gypsum: CaSO₄·2H₂O (Hydrated Calcium Sulfate)
Q4: My XRD pattern shows peaks for both this compound and calcite. What does this mean?
A4: This indicates that your sample is likely a mixture. It could be a partially altered this compound crystal where the replacement process by calcite is incomplete.
Q5: Why is it important to differentiate between true this compound and its pseudomorphs in a research setting?
Data Presentation
Table 1: Comparison of Physical and Chemical Properties
| Property | True this compound | Calcite Pseudomorph | Gypsum Pseudomorph |
| Chemical Formula | Na₂Ca(SO₄)₂ | CaCO₃ | CaSO₄·2H₂O |
| Crystal System | Monoclinic | Trigonal (retains monoclinic form) | Monoclinic (retains original form) |
| Mohs Hardness | 2.5 - 3[4][6] | 3 | 2 |
| Specific Gravity | 2.7 - 2.8[4][6] | ~2.71 | ~2.32 |
| Cleavage | Perfect basal cleavage[4][6] | Perfect rhombohedral (internal) | Good in one direction |
| Luster | Greasy, vitreous, or dull[4] | Vitreous to earthy | Vitreous, silky, pearly |
| Solubility in Water | Slowly soluble[4] | Insoluble | Slightly soluble |
| Reaction to Acid | No reaction | Effervesces (fizzes) | No reaction |
| Taste | Mildly salty[4][6] | None | None |
Table 2: Key Analytical Data for Differentiation
| Analytical Technique | True this compound | Calcite Pseudomorph | Gypsum Pseudomorph |
| XRD (Key d-spacings in Å) | 3.126, 3.110, 3.175[1] | 3.035, 2.285, 2.095 | 7.63, 4.28, 3.06 |
| Raman (Primary Peak in cm⁻¹) | ~1002[2][3] | ~1085-1092[4] | ~1008-1010[5][6][7] |
Visualizations
Caption: Experimental workflow for differentiating true this compound from its pseudomorphs.
Caption: Logical relationship between true this compound and its common pseudomorphs.
References
- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rdrs.ro [rdrs.ro]
- 5. Gypsum Raman spectra - Romanian Database of Raman Spectroscopy [rdrs.uaic.ro]
- 6. researchgate.net [researchgate.net]
- 7. Raman spectra sulfates minerals Gypsum anhydrite [jm-derochette.be]
- 8. Spec4Gem - Differentiating aragonite from calcite by IR and Raman spectroscopy [spec4gem.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: The Common-Ion Effect on Glauberite Dissolution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the impact of the common-ion effect on the dissolution of Glauberite (Na₂Ca(SO₄)₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution behavior important?
A1: this compound is a naturally occurring double salt mineral composed of sodium sulfate (Na₂SO₄) and calcium sulfate (CaSO₄)[1][2]. Its dissolution characteristics are crucial in various fields, including geology, industrial processing, and pharmaceuticals. For instance, it is a source of sodium sulfate, which has applications in the manufacturing of detergents, paper, and glass[2]. Understanding its dissolution is also vital in geotechnical engineering, particularly for the stability of underground structures in salt formations[3][4].
Q2: What is the common-ion effect?
A2: The common-ion effect describes the decrease in the solubility of an ionic compound when a solution already contains an ion that is common to the compound[3][5][6]. This phenomenon is a direct consequence of Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In the case of dissolution, adding a common ion shifts the equilibrium towards the undissolved solid, thus reducing its solubility[3][5][7].
Q3: How does the common-ion effect specifically impact this compound dissolution?
A3: The dissolution of this compound in water can be represented by the following equilibrium:
Na₂Ca(SO₄)₂(s) ⇌ 2Na⁺(aq) + Ca²⁺(aq) + 2SO₄²⁻(aq)
The presence of a common ion—either sodium (Na⁺), calcium (Ca²⁺), or sulfate (SO₄²⁻)—from another soluble salt in the solution will suppress the dissolution of this compound by shifting the equilibrium to the left. For example, dissolving this compound in a sodium chloride (NaCl) solution will introduce additional Na⁺ ions, reducing this compound's solubility.
Q4: Can other ions in the solution affect this compound dissolution?
A4: Yes. While common ions decrease solubility, other ions can have different effects. For instance, chloride ions (Cl⁻) from salts like NaCl can sometimes increase the solubility of sulfate minerals through the "salt effect" or by forming aqueous complexes, which can counteract the common-ion effect to some extent[1][2]. The overall impact on solubility will depend on the specific ions present and their concentrations.
Q5: How does temperature affect this compound dissolution in the presence of common ions?
A5: Temperature generally influences the solubility of minerals. For this compound, dissolution is conditioned by both temperature and solution concentration[1][2]. However, at high concentrations of dissolved salts (and therefore common ions), the influence of temperature on this compound's dissolution may be less pronounced[1][2]. It has been noted that at 30°C in water, this compound's dissolution is slowed, thought to be due to the low solubility of CaSO₄, which can be adsorbed on the mineral surface[2][8].
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments on this compound dissolution.
| Problem | Potential Cause | Troubleshooting Steps |
| Slower than expected dissolution rate. | Presence of common ions. | Analyze the composition of your solvent for the presence of Na⁺, Ca²⁺, or SO₄²⁻ ions. If present, consider using a different solvent or account for the common-ion effect in your calculations. |
| Formation of a passivating layer. | The less soluble component of this compound, calcium sulfate, can sometimes form a layer on the mineral surface, inhibiting further dissolution[2][8]. Gentle agitation or the use of a flow-through reactor system can help mitigate this. | |
| Incorrect temperature. | Verify that the experimental temperature is optimal for this compound dissolution. Lower temperatures can significantly slow down the process. | |
| Inconsistent or non-reproducible results. | Fluctuations in experimental conditions. | Ensure that temperature, pH, and stirring rate are kept constant throughout the experiment. Use a thermostatically controlled water bath and a calibrated pH meter. |
| Inhomogeneous this compound sample. | Ensure your this compound samples are from the same source and have a consistent particle size. Grinding the mineral to a uniform powder can improve reproducibility. | |
| Contamination of the solvent. | Use deionized or distilled water and analytical grade reagents to prepare your solutions to avoid introducing unintended ions. | |
| Precipitate forms when adding a salt solution. | Exceeding the solubility limit due to the common-ion effect. | You have likely created a supersaturated solution. The addition of the common ion has reduced the solubility of this compound below its concentration in your solution, causing it to precipitate. |
| Reaction with other species in solution. | Ensure that the added salt does not react with other components in your system to form an unexpected precipitate. |
Data Presentation
Due to the limited availability of direct quantitative data for the common-ion effect on this compound, the following tables present data for its constituent salts, calcium sulfate (CaSO₄) and sodium sulfate (Na₂SO₄), in the presence of common ions. This information can be used to approximate the behavior of this compound.
Table 1: Effect of Common Ions on Calcium Sulfate (Gypsum) Solubility at 25°C
| Common Ion Source | Concentration of Added Salt (mol/kg H₂O) | Solubility of CaSO₄ (mol/kg H₂O) |
| None (Pure Water) | 0 | ~0.015 |
| NaCl | 1.0 | ~0.035 |
| 2.0 | ~0.045 | |
| CaCl₂ | 0.5 | ~0.005 |
| 1.0 | ~0.003 |
Note: The presence of NaCl initially increases the solubility of gypsum due to the salt effect, while the common ion Ca²⁺ from CaCl₂ significantly decreases it.
Table 2: Qualitative Effect of Common Ions on Sodium Sulfate Solubility
| Common Ion Source | Effect on Na₂SO₄ Solubility |
| NaCl (Na⁺) | Decreases solubility |
| CaCl₂ (Ca²⁺) | No direct common ion, but may influence ionic strength |
| K₂SO₄ (SO₄²⁻) | Decreases solubility |
Note: Sodium sulfate is highly soluble in water, and the common-ion effect will reduce this solubility.
Experimental Protocols
Protocol: Determining the Impact of a Common Ion on this compound Solubility
This protocol outlines a general procedure for quantifying the common-ion effect on the solubility of this compound.
1. Materials and Equipment:
- This compound mineral samples (powdered to a uniform particle size)
- Deionized water
- Analytical grade salts containing the common ion of interest (e.g., NaCl, CaCl₂, Na₂SO₄)
- Thermostatically controlled shaker water bath
- Calibrated pH meter and conductivity meter
- Syringe filters (0.22 µm)
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for cation analysis
- Ion chromatograph for anion analysis
- Analytical balance
- Volumetric flasks and pipettes
2. Procedure:
- Solution Preparation: Prepare a series of solutions with varying concentrations of the salt containing the common ion. For example, to study the effect of Na⁺, prepare 0.1 M, 0.5 M, and 1.0 M NaCl solutions in deionized water. A control solution of pure deionized water should also be prepared.
- Equilibration: Add an excess amount of powdered this compound to a known volume of each prepared solution in separate sealed flasks. The excess solid is crucial to ensure that the solution becomes saturated with respect to this compound.
- Place the flasks in a thermostatically controlled shaker water bath set to the desired temperature (e.g., 25°C).
- Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.
- Sampling and Analysis: After equilibration, cease agitation and allow the solid to settle.
- Carefully draw a sample from the supernatant of each flask using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended solids.
- Measure the pH and conductivity of the filtered solution.
- Dilute the filtered samples as necessary and analyze the concentrations of Na⁺, Ca²⁺, and SO₄²⁻ using appropriate analytical techniques (ICP-OES/AAS for cations, ion chromatography for anions).
- Data Analysis: From the measured ion concentrations in the saturated solutions, calculate the molar solubility of this compound in each common-ion solution. Plot the solubility of this compound as a function of the common-ion concentration.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemlett.com [jchemlett.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experimental study on dissolution characteristic of this compound rock salt | Semantic Scholar [semanticscholar.org]
Technical Support Center: Microstructural Evolution of Glauberite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the experimental study of Glauberite's microstructural evolution under chemical stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its microstructural evolution under chemical stress significant? A1: this compound is a monoclinic sodium calcium sulfate mineral with the formula Na₂Ca(SO₄)₂.[1] It is commonly found in continental and marine evaporite deposits.[1][2] Its microstructural evolution under chemical stress is crucial for applications such as the geological storage of hydrocarbons or carbon dioxide, and for understanding the stability of salt formations in mining operations.[3] The interaction with fluids can lead to dissolution, cracking, and changes in mechanical properties, impacting the integrity of the rock.[3][4]
Q2: What are the primary mechanisms driving the microstructural changes in this compound when exposed to chemical stress? A2: The primary mechanism is the dissolution of its components in the presence of water or brine.[3][5] this compound is a double salt composed of water-soluble sodium sulfate (Na₂SO₄) and slightly water-soluble calcium sulfate (CaSO₄).[3][6] When exposed to water, the sodium sulfate dissolves readily, while the calcium sulfate component may hydrate to form gypsum (CaSO₄·2H₂O), leading to a complex dissolution-crystallization interaction that alters the microstructure.[3][5]
Q3: How do temperature and solution concentration affect the alteration process? A3: Both temperature and the chemical concentration of the surrounding solution significantly influence the rate and nature of alteration.
-
Temperature: Higher temperatures generally accelerate the dissolution rate, leading to faster development of micro-cracks and increased porosity.[3][7][8]
-
Concentration: The concentration of solutes, such as NaCl, in the solution affects the process. Due to the common-ion effect, increasing the NaCl concentration tends to decrease the dissolution rate and the resulting porosity.[3][7] However, some studies suggest chloride ions might facilitate dissolution under certain conditions.[7][9]
Q4: What are the common alteration products of this compound? A4: Due to its solubility, this compound readily alters into other minerals, a process known as pseudomorphism.[1][10] The most common alteration product is gypsum (CaSO₄·2H₂O), which forms when the anhydrite (CaSO₄) component hydrates after the sodium sulfate is leached out.[1][5] This process can also create a powdery surface coating of anhydrite if humidity levels fluctuate.[5]
Q5: What is the "white frost" phenomenon observed on this compound specimens? A5: The "white frost" phenomenon is the precipitation of this compound crystals on the surface of a specimen when it is exposed to air after being cut.[4][6] This occurs as moisture from the air interacts with the surface, causing some of the mineral to dissolve and then quickly recrystallize, which is a key feature for identifying this compound in the field.[4][6]
Troubleshooting Guide
Problem 1: The this compound sample is disintegrating or dissolving too quickly in the experimental fluid.
-
Possible Cause: The temperature of the solution may be too high, or the fluid is undersaturated (e.g., pure water). High temperatures significantly increase the dissolution rate.[3][8]
-
Solution:
-
Lower the temperature of the experimental solution. Studies show that dissolution is very slow at low temperatures.[3]
-
Increase the salinity of the solution. Using a half-saturated or saturated brine solution can significantly slow down the dissolution process compared to fresh water.[7][11]
-
Consider the findings that at 30°C, a dissolved CaSO₄ layer can form on the mineral surface, inhibiting further dissolution.[9][12]
-
Problem 2: No observable microstructural changes (e.g., cracks, porosity) in the this compound sample after a prolonged period.
-
Possible Cause: The experimental conditions may be inhibiting dissolution. This can occur if the solution is already saturated or supersaturated with respect to this compound's components, or if the temperature is very low.[3][7]
-
Solution:
-
Increase the temperature of the solution. This will enhance the dissolution rate.[3][11]
-
Decrease the concentration of the solution. Using pure water or a less saturated brine will create a larger chemical gradient, promoting dissolution.[7][11]
-
Ensure there is fluid flow or agitation if the experiment is static. In still water, the solution near the mineral surface can become saturated, halting dissolution. Removing this layer is necessary for the reaction to proceed.[9]
-
Problem 3: Unexpected volume expansion and cracking of the sample, even at low temperatures.
-
Possible Cause: The this compound sample may contain significant amounts of clay impurities, such as illite and montmorillonite.[3] These minerals are known to swell considerably when they come into contact with water, inducing internal stress and causing the specimen to crack.[3]
-
Solution:
-
Characterize the mineralogical composition of your this compound samples using techniques like X-ray Diffraction (XRD) before starting the experiment to identify the presence and quantity of swelling clays.
-
If impurities are present, account for their swelling effects in your analysis of crack formation. The initial cracking may be due to hydration of impurities rather than the dissolution of this compound itself.[3]
-
Problem 4: Inconsistent or non-reproducible results between seemingly identical experiments.
-
Possible Cause: Inherent heterogeneity of natural rock samples. This compound rocks can have significant variations in crystal size, impurity content, and pre-existing micro-fractures, which will affect their response to chemical stress.[13]
-
Solution:
-
Use multiple samples for each experimental condition to ensure statistical validity.
-
Perform detailed pre-characterization of each sample (e.g., using Micro-CT) to document its initial microstructure.[7] This allows you to correlate initial features with the final observed evolution.
-
Whenever possible, use samples sourced from the same geological location and stratum to minimize variability.
-
Data Presentation
Table 1: Effect of Temperature and Solution Concentration on this compound Porosity
| Immersion Fluid | Temperature (°C) | Immersion Time (hours) | Average Porosity (%) | Reference |
| Pure Water | Room Temp. (RT) | 30 | 7.29 | [8] |
| Pure Water | RT | 48 | ~10x increase from original | [11] |
| Pure Water | 50 | 20 | 7.52 | [8] |
| Pure Water | 80 | 10 | 7.84 | [8] |
| Half-Saturated Brine | RT | 48 | 1-2x increase from original | [9][11] |
| Saturated Brine | RT | 48 | 1-2x increase from original | [9][11] |
| 95°C Solution | N/A | N/A | Porosity increase rate 4-5x higher than at RT | [11] |
Experimental Protocols
Protocol 1: Micro-Computed Tomography (Micro-CT) for 3D Microstructure Visualization
-
Objective: To non-destructively monitor the evolution of internal structures, pores, and cracks in a this compound sample over time.
-
Methodology:
-
Sample Preparation: Prepare a small, cylindrical or cuboid this compound core (e.g., 4x4x9 mm or 3 mm diameter x 10 mm length).[3][7]
-
Initial Scan: Perform an initial Micro-CT scan of the dry, unprepared sample to establish a baseline of its internal structure.
-
Immersion: Place the sample in a sealed, non-reactive container filled with the desired experimental solution (e.g., pure water, brine) and maintain it at a constant, controlled temperature.[8]
-
Time-Lapse Scanning: At predetermined intervals (e.g., 10, 20, 30 hours), remove the sample from the solution, carefully pat it dry to remove surface liquid, and perform a new Micro-CT scan.[8]
-
Image Reconstruction: Reconstruct the scanned projections into a 3D volume for each time point.
-
Data Analysis: Use imaging software to analyze the 3D volumes. Quantify changes in porosity, pore size distribution, specific surface area, and crack propagation over time.[7][11]
-
Protocol 2: Scanning Electron Microscopy (SEM) for Surface Morphology Analysis
-
Objective: To examine the surface topography, crystal morphology, and micro-scale features of the this compound before and after chemical alteration.
-
Methodology:
-
Sample Preparation: Collect small fragments of the this compound sample before and after the alteration experiment. For post-experiment samples, ensure they are thoroughly dried (e.g., in a desiccator or low-temperature oven).
-
Mounting: Mount the fragments onto SEM stubs using conductive carbon tape or epoxy.
-
Coating: As this compound is non-conductive, sputter-coat the samples with a thin layer of a conductive material (e.g., gold, palladium, or carbon) to prevent charging under the electron beam.
-
Imaging: Load the sample into the SEM chamber. Use secondary electron (SE) mode to visualize surface topography and morphology. Use backscattered electron (BSE) mode to observe compositional contrast, which can help distinguish between this compound and its alteration products.
-
Chemical Analysis (EDS/EDX): Use an attached Energy-Dispersive X-ray Spectroscopy detector to perform elemental analysis on specific points or areas of interest to confirm the chemical composition of different phases.[7]
-
Protocol 3: X-ray Diffraction (XRD) for Mineralogical Analysis
-
Objective: To identify the mineral phases present in the sample before and after the experiment, confirming the alteration of this compound and the formation of new minerals like gypsum.
-
Methodology:
-
Sample Preparation: Collect representative samples from before and after the alteration experiment.
-
Grinding: Grind each sample into a fine, homogeneous powder (typically <10 µm particle size) using a mortar and pestle (e.g., agate).
-
Mounting: Pack the powder into an XRD sample holder, ensuring a flat, smooth surface.
-
Data Acquisition: Place the sample holder in the diffractometer. Perform a scan over a specified range of 2θ angles (e.g., 5° to 90°) with a defined step size and scan speed.[14]
-
Phase Identification: Analyze the resulting diffractogram. Compare the positions and intensities of the diffraction peaks to a mineral database (e.g., ICDD) to identify the crystalline phases present in the sample.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound alteration.
Caption: Chemical alteration pathway of this compound in water.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. celestialearthminerals.com [celestialearthminerals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Sodium Calcium Sulfate) [galleries.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental study on dissolution characteristic of this compound rock salt | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Handling and storage requirements for Glauberite specimens to prevent degradation
Technical Support Center: Glauberite Specimen Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for the handling and storage of this compound (Na₂Ca(SO₄)₂) specimens to prevent degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it susceptible to degradation?
A1: this compound is an anhydrous (lacking water) sodium calcium sulfate mineral with the chemical formula Na₂Ca(SO₄)₂.[1][2] Its susceptibility to degradation stems primarily from its reactivity with water and humidity. When exposed to a humid environment, this compound alters, most commonly into gypsum (CaSO₄·2H₂O), through a process where sodium sulfate is leached out and the remaining calcium sulfate structure hydrates.[3][4] This transformation compromises the specimen's structural and chemical integrity.
Q2: What are the primary signs of this compound degradation?
A2: The most common signs of degradation include:
-
Powdery Surface: A white, powdery coating may form on the specimen's surface, which is an early indicator of alteration to other sulfate minerals.[1][3]
-
Loss of Luster: Unaltered this compound has a vitreous (glassy) to waxy luster.[3][5] Degradation can cause the surface to become dull or earthy.[6]
-
Brittleness and Fracturing: The mineral is naturally brittle.[1][3] However, the degradation process, which involves dissolution and recrystallization, can enhance this brittleness and lead to cracking or crumbling.[7]
-
Pseudomorphism: In advanced stages, the original this compound crystal shape may be completely replaced by another mineral, like gypsum, while retaining the external form of the original crystal.[4][8]
Q3: What are the ideal storage conditions for this compound specimens?
A3: To prevent degradation, this compound must be stored in a dry environment. The ideal conditions involve maintaining a low and stable relative humidity (RH), preferably below 45%. Temperature should also be kept as stable as possible to prevent fluctuations that can drive moisture changes.[9]
Q4: How does high humidity specifically affect this compound?
A4: High humidity initiates a chemical reaction on the mineral's surface. Water molecules in the air react with the Na₂Ca(SO₄)₂ structure. This leads to the dissolution of the highly soluble sodium sulfate component and the hydration of the remaining calcium sulfate, which recrystallizes as gypsum.[3][4][6] This process is irreversible and fundamentally alters the specimen.
Q5: What type of containers and materials should be used for storage?
A5: Specimens should be stored in inert, sealed containers that protect them from atmospheric moisture.
-
Primary Enclosure: Use archival-quality, clear polystyrene boxes or vials. These allow for visual inspection without handling and provide a good seal.[10]
-
Buffering Agent: Place a desiccant, such as silica gel, inside the storage container or cabinet to absorb any moisture. The silica gel should be monitored and replaced or regenerated as needed.
-
Cabinetry: Store containers in closed, powder-coated steel cabinets, which are inert and provide an additional barrier against environmental fluctuations.[10]
Q6: Are there any environments or chemicals to strictly avoid?
A6: Yes. Avoid:
-
High Humidity Environments: Do not store specimens in basements, non-climate-controlled storage units, or areas prone to dampness.
-
Direct Water Contact: Never wash this compound specimens with water, as it is soluble and will dissolve.[4]
-
Rapid Temperature Fluctuations: Large temperature swings can cause condensation to form, introducing moisture. Store specimens in a climate-controlled room with a stable temperature.[9]
-
Acidic Environments: Exposure to acids can accelerate decomposition.[11]
Data Presentation: Environmental Storage Parameters
The following table summarizes the recommended environmental conditions for the stable storage of this compound specimens.
| Parameter | Optimal Range | Critical Limit (Risk of Degradation) | Notes |
| Relative Humidity (RH) | 35% - 45% | > 50% | The most critical factor. High humidity initiates irreversible chemical alteration to gypsum.[3][4] |
| Temperature | 18°C - 22°C (64°F - 72°F) | Fluctuations > 5°C in 24h | Stability is key. Rapid temperature changes can cause micro-fractures and condensation.[9] |
Experimental Protocols
Protocol: Accelerated Humidity Degradation Test
This protocol is designed to assess the stability of this compound specimens under controlled high-humidity conditions.
Objective: To observe and quantify the rate of degradation of a this compound specimen when exposed to a constant, elevated relative humidity.
Materials:
-
This compound specimen of known mass and dimensions.
-
Sealed environmental chamber or desiccator cabinet with humidity control.
-
Saturated salt solution (e.g., Potassium Nitrate, KNO₃, to achieve ~94% RH at 25°C).
-
Analytical balance (±0.001g).
-
Digital microscope or camera for imaging.
-
Non-reactive specimen holder (e.g., Teflon or ceramic).
Methodology:
-
Initial Characterization:
-
Record the initial mass of the this compound specimen to the nearest 0.001g.
-
Capture high-resolution images of the specimen's surface, noting its luster, color, and any existing fractures.
-
(Optional) Perform initial characterization using non-destructive techniques like X-ray diffraction (XRD) to confirm the phase purity.
-
-
Chamber Preparation:
-
Prepare the environmental chamber by placing the saturated salt solution at the bottom to create the desired high-humidity environment.
-
Allow the chamber to equilibrate for at least 24 hours until the internal relative humidity is stable.
-
-
Specimen Exposure:
-
Place the this compound specimen on the inert holder inside the equilibrated chamber.
-
Seal the chamber to begin the exposure test.
-
-
Monitoring and Data Collection:
-
At predetermined intervals (e.g., 24, 48, 72, 96 hours), carefully remove the specimen from the chamber.
-
Quickly record its mass.
-
Visually inspect and document any changes in appearance (e.g., formation of powder, loss of luster, cracking) with high-resolution images.
-
Promptly return the specimen to the chamber to continue exposure.
-
-
Data Analysis:
-
Plot the change in mass over time. An increase in mass may indicate water absorption and hydration (conversion to gypsum).
-
Correlate the mass change data with the visual observations of degradation.
-
(Optional) After the experiment concludes, perform final XRD analysis to identify the degradation products.
-
Visualizations
Below are diagrams illustrating key logical and experimental workflows related to this compound handling.
References
- 1. celestialearthminerals.com [celestialearthminerals.com]
- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 3. mindat.org [mindat.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Mineral Data [webmineral.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound - National Gem Lab [nationalgemlab.in]
- 9. natsca.org [natsca.org]
- 10. nps.gov [nps.gov]
- 11. This compound - Encyclopedia [le-comptoir-geologique.com]
Validation & Comparative
Microscopic Identification of Glauberite, Anhydrite, and Gypsum: A Comparative Guide
A detailed guide for researchers on distinguishing between the common evaporite minerals glauberite, anhydrite, and gypsum using polarized light microscopy. This guide provides a comparative summary of their optical properties, a detailed experimental protocol, and a visual workflow for accurate identification.
The accurate identification of sulfate minerals such as this compound (Na₂Ca(SO₄)₂), anhydrite (CaSO₄), and gypsum (CaSO₄·2H₂O) is crucial in various geological and material science research settings.[1][2] These minerals often occur together in evaporite deposits, and their presence and textural relationships can provide valuable insights into the depositional and diagenetic history of the host rock.[3][4] Polarized light microscopy (PLM) is a fundamental, rapid, and cost-effective technique for their differentiation based on their unique optical properties.[5][6]
Comparative Optical Properties
The key distinguishing features of this compound, anhydrite, and gypsum under the microscope are summarized in the table below. These quantitative data are essential for accurate identification.
| Optical Property | This compound | Anhydrite | Gypsum |
| Crystal System | Monoclinic[7] | Orthorhombic[6] | Monoclinic |
| Refractive Indices (n) | α = 1.515, β = 1.535, γ = 1.536[1] | α = 1.570, β = 1.576, γ = 1.614[6] | α = 1.521, β = 1.523, γ = 1.530[5] |
| Birefringence (δ) | 0.021 | 0.044[6] | 0.009[5] |
| 2V Angle | ~7° (Negative)[1] | 42° (Positive)[6] | 58° (Positive) |
| Relief | Low | Moderate to High[6] | Low |
| Cleavage | Perfect {001}, Imperfect {110}[1] | Three perfect cleavages at ~90°[6][8] | Perfect {010}, Good {100}, {111} |
| Twinning | Common[7] | Polysynthetic twinning is common[6] | Simple and "swallow-tail" twins common |
| Extinction | Oblique | Parallel to cleavages[6] | Oblique; also shows "wavy" extinction[5] |
Experimental Protocol: Identification using Polarized Light Microscopy
This protocol outlines the step-by-step procedure for distinguishing this compound, anhydrite, and gypsum in thin section or as grain mounts.
I. Sample Preparation
-
Thin Section Preparation : Prepare a standard petrographic thin section (30 µm thickness) of the rock sample containing the sulfate minerals. This allows for the observation of textures and cross-cutting relationships.
-
Grain Mount (for loose grains) : If working with disaggregated material, prepare a grain mount by sprinkling the mineral grains onto a glass slide with a mounting medium (e.g., Canada Balsam or a suitable refractive index oil). Place a coverslip over the grains.
II. Microscopic Examination
The following steps should be performed using a polarized light microscope.
-
Plane-Polarized Light (PPL) Observations :
-
Relief : Observe the relief of the minerals. Gypsum and this compound exhibit low relief, while anhydrite shows moderate to high relief.[6] The Becke line test can be used to determine the refractive index relative to the mounting medium.
-
Cleavage : Examine the cleavage traces. Anhydrite is characterized by its three perfect cleavages at nearly 90 degrees, often giving it a blocky or rectangular appearance.[6][8] Gypsum shows one perfect and two less distinct cleavages. This compound has one perfect and one imperfect cleavage.[1]
-
Color and Pleochroism : All three minerals are typically colorless in thin section and are non-pleochroic.
-
-
Cross-Polarized Light (XPL) Observations :
-
Birefringence and Interference Colors : Insert the analyzer to observe interference colors.
-
Extinction Angle : Determine the extinction angle by rotating the stage.
-
Twinning : Look for the presence and style of twinning.
-
-
Conoscopic Observations (Optional) :
-
For larger crystals, an interference figure can be obtained to determine the optic sign and 2V angle, which are diagnostic for each mineral (see table above).
-
Visualization of the Identification Workflow
The following diagram illustrates the logical steps to differentiate between this compound, anhydrite, and gypsum based on their key microscopic properties.
Caption: Workflow for the microscopic identification of sulfate minerals.
By following this systematic approach and comparing the observed optical properties with the provided data, researchers can confidently and accurately distinguish between this compound, anhydrite, and gypsum.
References
- 1. Polarizing Microscope for ore Analysis – ZJH minerals [zjhminerals.com]
- 2. static.tti.tamu.edu [static.tti.tamu.edu]
- 3. minsocam.org [minsocam.org]
- 4. celestialearthminerals.com [celestialearthminerals.com]
- 5. fiveable.me [fiveable.me]
- 6. Polarized Light Microscopy (PLM) - Heavy Mineral Analysis [heavymineralanalysis.com]
- 7. ALEX STREKEISEN-Anhydrite- [alexstrekeisen.it]
- 8. 5 Optical Mineralogy – Mineralogy [opengeology.org]
Comparative stability analysis of Glauberite versus thenardite
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of mineralogy and material science, understanding the relative stability of sulfate minerals is crucial for a range of applications, from geological and environmental studies to pharmaceutical formulation and building materials science. This guide provides a detailed comparative analysis of the stability of two key sulfate minerals: glauberite (Na₂Ca(SO₄)₂) and thenardite (Na₂SO₄). The comparison focuses on their response to key environmental factors—solubility in water, thermal stress, and humidity—supported by available experimental data and established analytical protocols.
Physical and Chemical Properties
A fundamental understanding of the intrinsic properties of this compound and thenardite is essential for interpreting their stability.
| Property | This compound | Thenardite |
| Chemical Formula | Na₂Ca(SO₄)₂ | Na₂SO₄ |
| Crystal System | Monoclinic | Orthorhombic |
| Molar Mass | 278.22 g/mol | 142.04 g/mol |
| Appearance | Colorless to yellowish or grayish, often with a white efflorescent coating.[1] | Typically gray, white, colorless, or brownish-white.[2] |
| Hardness (Mohs) | 2.5 - 3.0[1] | 2.5 - 3[2] |
| Specific Gravity | 2.7 - 2.8[1] | ~2.7[2] |
Comparative Stability Analysis
The stability of these minerals is primarily dictated by their interaction with water and their response to temperature changes.
Solubility
Solubility is a critical factor governing the stability of these minerals in aqueous environments. This compound, a double salt, exhibits incongruent dissolution, meaning it breaks down into its constituent salts upon dissolving.
Experimental Data:
The following table summarizes experimental solubility data for this compound and thenardite in the Na₂SO₄-CaSO₄-H₂O system at elevated temperatures.
| Temperature (°C) | Mineral Phase | Na₂SO₄ Concentration (mol/kg H₂O) | CaSO₄ Concentration (mol/kg H₂O) |
| 100 | This compound | 2.0 | 0.02 |
| Thenardite | 2.5 | 0.015 | |
| 150 | This compound | 1.5 | 0.01 |
| Thenardite | 2.0 | 0.008 | |
| 200 | This compound | 1.0 | 0.005 |
| Thenardite | 1.8 | 0.004 |
Data adapted from Freyer and Voigt, 2004.
At ambient conditions, this compound's significant solubility in water leads to its dissociation into thenardite and anhydrite (CaSO₄).[1] The anhydrite subsequently hydrates to form gypsum (CaSO₄·2H₂O).[1] This process underscores the inherent instability of this compound in moist environments. Thenardite is also readily soluble in water.[2]
References
Validating Glauberite in Evaporite Sequences: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification of mineral phases within evaporite sequences is crucial for understanding geological histories and assessing the economic potential of deposits. This guide provides a comprehensive comparison of three primary analytical techniques for validating the presence of Glauberite (Na₂Ca(SO₄)₂): X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), and Raman Spectroscopy.
This compound, a sodium calcium sulfate, is a key indicator mineral in certain evaporite environments, primarily forming in lacustrine and marine deposits under arid conditions.[1] Its presence and association with other minerals such as halite, anhydrite, gypsum, and thenardite provide valuable insights into the geochemical evolution of the depositional basin. However, this compound is known for its instability and susceptibility to alteration into other minerals like gypsum, or dissolution, leaving behind characteristic crystal casts.[2][3] This makes its definitive identification challenging and necessitates the use of robust analytical methods.
This guide presents a side-by-side comparison of XRD, SEM-EDS, and Raman Spectroscopy, detailing their experimental protocols, data presentation, and performance in identifying this compound.
Comparison of Analytical Techniques for this compound Validation
The choice of analytical technique for validating this compound depends on the specific research question, sample type, and available resources. The following table summarizes the key performance characteristics of XRD, SEM-EDS, and Raman Spectroscopy.
| Feature | X-ray Diffraction (XRD) | Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) | Raman Spectroscopy |
| Primary Information | Crystalline structure and phase identification. | Elemental composition and surface morphology. | Molecular vibrational modes for chemical and structural analysis. |
| Sample Form | Powdered bulk sample. | Polished sections, bulk samples, or individual grains. | Solid or liquid samples, minimal preparation required. |
| Detection Limit | Typically ~1-5 wt% for quantitative analysis.[4] | ~0.1 wt% for most elements (higher for light elements like Na).[5][6] | Can detect trace amounts depending on the Raman cross-section of the mineral. |
| Spatial Resolution | Bulk analysis, typically on the order of millimeters to centimeters. | High spatial resolution, down to the micrometer or nanometer scale. | High spatial resolution, typically around 1 µm. |
| Key Advantages | - Definitive mineral identification based on crystal structure.- Quantitative phase analysis is possible with methods like Rietveld refinement.[7][8] | - Provides elemental composition, confirming the presence of Na, Ca, S, and O in this compound.- High-resolution imaging reveals texture and relationships with other minerals. | - Non-destructive with minimal sample preparation.- Highly specific "fingerprint" spectra for minerals.- Superior to infrared spectroscopy for this compound determination.[1][2] |
| Key Limitations | - Requires a crystalline sample.- Can be challenging to identify minor phases.- Preferred orientation of crystals can affect intensity data. | - Provides elemental data, not direct structural information.- Quantification can be challenging for light elements and on rough surfaces. | - Fluorescence from the sample can interfere with the Raman signal.- Raman signal can be weak for some minerals. |
| Interference from Associated Minerals | Peak overlap with other sulfates (e.g., anhydrite, thenardite) can complicate analysis. | Similar elemental composition of other sulfates requires careful interpretation of elemental ratios. | Spectral peaks of other sulfates can overlap, requiring high spectral resolution for deconvolution. |
Experimental Protocols
Detailed methodologies are critical for obtaining reliable and reproducible results. Below are standardized experimental protocols for each technique.
X-ray Diffraction (XRD) Analysis
Sample Preparation:
-
A representative sample of the evaporite sequence is crushed and ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.[9]
-
The powder is then back-loaded into a sample holder to minimize preferred orientation.
Instrumentation and Data Acquisition:
-
A powder diffractometer equipped with a Cu Kα radiation source is commonly used.
-
The sample is scanned over a 2θ range typically from 5° to 70°.
-
Step size and scan speed are optimized to achieve good peak resolution and signal-to-noise ratio.
Data Analysis:
-
The resulting diffractogram is processed to identify the peak positions (2θ) and intensities.
-
These are compared against a mineral database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present.
-
Quantitative analysis can be performed using the Rietveld refinement method, which involves fitting the entire experimental diffraction pattern with calculated patterns based on the crystal structures of the identified phases.[7][8]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
Sample Preparation:
-
For quantitative analysis, a flat, polished surface is required.[10] This is typically achieved by embedding the sample in epoxy resin and polishing it with progressively finer abrasives.[11]
-
For qualitative analysis of morphology, fragments of the sample can be mounted on an SEM stub using conductive carbon tape.[12]
-
Samples must be coated with a thin layer of conductive material (e.g., carbon or gold) to prevent charging under the electron beam, especially for non-conductive minerals like this compound.[13]
Instrumentation and Data Acquisition:
-
An SEM equipped with an EDS detector is used.
-
The accelerating voltage is typically set between 15-20 kV for general analysis.[6]
-
Backscattered electron (BSE) imaging is useful for differentiating mineral phases based on average atomic number.
-
EDS spectra are acquired from points of interest or mapped over larger areas to show the spatial distribution of elements.
Data Analysis:
-
The EDS software identifies the elements present based on the characteristic X-ray energies.
-
Quantitative analysis involves correcting for matrix effects to determine the elemental weight percentages. The presence of Na, Ca, and S in the correct stoichiometric proportions for Na₂Ca(SO₄)₂ confirms this compound.
Raman Spectroscopy
Sample Preparation:
-
Minimal sample preparation is required. A clean surface of the rock or individual mineral grains can be analyzed directly.
-
For micro-Raman analysis, a polished thin section or a grain mounted on a glass slide can be used.
Instrumentation and Data Acquisition:
-
A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used.
-
The laser is focused onto the sample through a microscope objective.
-
The scattered light is collected and directed to a spectrometer to generate the Raman spectrum.
-
Acquisition time and laser power are adjusted to optimize the signal-to-noise ratio while avoiding sample damage.
Data Analysis:
-
The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹).
-
The positions and relative intensities of the peaks are characteristic of the mineral's molecular vibrations and crystal structure.
-
The spectrum of the unknown is compared with reference spectra from a database (e.g., RRUFF) for identification.[14] this compound has a characteristic very intense Raman band at 1002 cm⁻¹, with other bands attributed to sulfate stretching and bending vibrations.[1][2]
Visualizing the Validation Workflow
The logical flow for validating the presence of this compound in an evaporite sequence can be visualized as a systematic process.
Caption: Workflow for this compound validation.
Logical Relationships in Data Interpretation
The conclusive identification of this compound often relies on the convergence of evidence from multiple analytical techniques.
Caption: Convergent evidence for this compound.
Conclusion
Validating the presence of this compound in evaporite sequences requires a multi-technique approach. X-ray Diffraction provides definitive structural identification, making it a cornerstone for mineralogical analysis. SEM-EDS offers invaluable information on elemental composition and micro-textures, which is crucial for understanding the paragenetic relationships between this compound and associated minerals. Raman Spectroscopy serves as a rapid, non-destructive method that provides a unique molecular fingerprint, proving particularly effective for in-situ analysis and distinguishing between different sulfate minerals. For unambiguous validation, especially in complex evaporite sequences where alteration and pseudomorphism are common, a combination of these techniques is highly recommended. This integrated approach ensures a comprehensive characterization of the mineral assemblage, leading to more accurate geological interpretations and resource assessments.
References
- 1. msaweb.org [msaweb.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods [mdpi.com]
- 5. MyScope [myscope.training]
- 6. Can I Trust My Quantitative EDS Data? | JEOL Resources [jeolusa.com]
- 7. rruff.net [rruff.net]
- 8. doc.rero.ch [doc.rero.ch]
- 9. worldagroforestry.org [worldagroforestry.org]
- 10. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 11. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 14. Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Species [gia.edu]
A Researcher's Comparative Guide to Isotopic Analysis of Sulfur and Oxygen in Glauberite Deposits
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of isotopic analysis (δ³⁴S and δ¹⁸O) in glauberite (Na₂Ca(SO₄)₂), a key evaporite mineral. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for paleoenvironmental reconstruction and geochemical analysis.
Introduction: this compound as a Paleoenvironmental Proxy
This compound, a sodium calcium sulfate mineral found in continental and marine evaporite deposits, is a valuable recorder of past environmental conditions.[1] The stable isotopic compositions of sulfur (δ³⁴S) and oxygen (δ¹⁸O) within the sulfate molecule of this compound provide critical insights into the sources of sulfur, formation temperatures, and the geochemical characteristics of parent waters at the time of mineral precipitation. Analysis of these isotopes is a cornerstone of paleoenvironmental studies, allowing scientists to reconstruct ancient hydrological and biogeochemical cycles.[2][3]
Comparative Isotopic Data from Sulfate Deposits
The isotopic signatures of sulfur and oxygen in sulfate minerals like this compound can vary significantly depending on the geological age and depositional environment of the deposit. These variations are crucial for interpreting the conditions under which the minerals formed. While extensive datasets specifically for this compound are dispersed, data from coeval and related sulfate minerals such as gypsum and anhydrite provide a strong comparative framework.
The table below summarizes representative δ³⁴S and δ¹⁸O values from Permian and Triassic evaporite sequences, geological periods known for significant this compound deposits.
| Geological Period | Mineral / Material | δ³⁴S (‰, VCDT) | δ¹⁸O (‰, VSMOW) | Reference |
| Late Permian | Gypsum and Polyhalite | +10 to +14 | +12 to +20 | [4] |
| Early to Late Permian | Dissolved Sulfate | +8 to +12 | ~ +10 | [2] |
| Middle Triassic | Gypsum and Anhydrite | +15.6 to +18.8 | +7.6 to +22.0 | [1] |
| Triassic | Gypsum and Anhydrite | +12.5 to +16.6 | +8.9 to +16.9 | [5] |
Experimental Protocols for Isotopic Analysis
Accurate determination of δ³⁴S and δ¹⁸O in this compound and other sulfate minerals requires a rigorous and standardized analytical procedure to prevent isotopic fractionation during sample processing. The following protocol outlines the standard methodology from sample preparation to mass spectrometric analysis.
Sample Preparation and Purification
-
Mineral Separation: Pure this compound crystals are carefully selected from the bulk rock sample, often by hand-picking under a microscope.
-
Purity Verification: The mineralogical purity of the separated sample is confirmed using techniques such as X-ray Diffraction (XRD).
-
Dissolution and Precipitation: The purified this compound is dissolved in deionized water. A solution of barium chloride (BaCl₂) is then added to quantitatively precipitate the sulfate as barium sulfate (BaSO₄).
-
Washing and Drying: The BaSO₄ precipitate is thoroughly washed with deionized water to remove any contaminants and then dried in an oven. This BaSO₄ is the material used for the subsequent isotopic analyses.
Sulfur Isotope (δ³⁴S) Analysis
-
Combustion: The dried BaSO₄ powder is mixed with a combustion agent, typically vanadium pentoxide (V₂O₅), and combusted at high temperatures (around 1000°C) in an elemental analyzer (EA).
-
Gas Conversion: This high-temperature combustion converts the sulfur in the BaSO₄ into sulfur dioxide (SO₂) gas.
-
Mass Spectrometry: The SO₂ gas is then introduced into an Isotope Ratio Mass Spectrometer (IRMS), which measures the ratio of ³⁴S to ³²S.
-
Standardization: The results are reported in delta (δ) notation in parts per thousand (‰) relative to the Vienna Cañon Diablo Troilite (VCDT) international standard.
Oxygen Isotope (δ¹⁸O) Analysis
-
High-Temperature Pyrolysis: The BaSO₄ sample is pyrolyzed at very high temperatures (typically ~1450°C) in the presence of graphite.
-
Gas Conversion: This process reduces the sulfate and liberates the oxygen as carbon monoxide (CO) gas.
-
Mass Spectrometry: The CO gas is then analyzed by an IRMS to determine the ¹⁸O to ¹⁶O ratio.
-
Standardization: The δ¹⁸O values are reported in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the experimental protocol for the isotopic analysis of this compound.
References
A Comparative Guide to Analytical Methods for Glauberite Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Glauberite (Na₂Ca(SO₄)₂), a sulfate mineral of interest in various industrial and pharmaceutical contexts. The selection of an appropriate analytical technique is critical for accurate quantification, which in turn impacts quality control, process optimization, and research outcomes. This document evaluates X-ray Diffraction (XRD), Raman Spectroscopy, and Thermogravimetric Analysis (TGA), presenting their principles, experimental protocols, and a comparative analysis of their performance based on available data for this compound and similar sulfate minerals.
Introduction to this compound and its Quantification
This compound is a double sulfate of sodium and calcium that occurs in evaporite deposits.[1] Its accurate quantification is essential in industries such as cement production, glass manufacturing, and potentially as an excipient in pharmaceutical formulations. The choice of analytical method depends on factors such as the required accuracy and precision, the nature of the sample matrix, the presence of interfering substances, and practical considerations like sample throughput and cost.
Overview of Analytical Methods
Three principal techniques are commonly employed for the quantitative analysis of crystalline phases like this compound:
-
X-ray Diffraction (XRD): A powerful and widely used technique for the identification and quantification of crystalline materials.[2] Quantitative analysis is typically performed using methods such as Rietveld refinement, which involves fitting a calculated diffraction pattern to the experimental data.[3][4]
-
Raman Spectroscopy: A non-destructive vibrational spectroscopy technique that provides information about the chemical structure and composition of a material.[5][6] It can be used for both qualitative and quantitative analysis of minerals.[7][8]
-
Thermogravimetric Analysis (TGA): A thermal analysis method that measures the change in mass of a sample as a function of temperature.[9][10] It is used to determine the composition of materials by observing weight loss at specific temperatures corresponding to the decomposition or dehydration of different components.[11]
Comparative Performance of Analytical Methods
| Parameter | X-ray Diffraction (Rietveld Refinement) | Raman Spectroscopy | Thermogravimetric Analysis (TGA) |
| Principle | Analysis of the diffraction pattern of X-rays scattered by the crystalline structure. | Analysis of the inelastic scattering of monochromatic light arising from molecular vibrations. | Measurement of mass loss upon heating. |
| Accuracy | High. Absolute errors for similar evaporite minerals are reported to be in the range of 0.1-1.2%.[12] | Moderate to High. Dependent on the calibration model and matrix effects. | Moderate. Dependent on the specificity of the thermal decomposition reaction. |
| Precision | High. Good reproducibility with proper sample preparation.[13] | Good. Can be affected by sample heterogeneity and fluorescence.[14] | High. Provides highly reproducible data.[10] |
| Limit of Detection (LOD) | Can be in the range of 0.1-1 wt.% for crystalline phases.[15] | Generally lower than XRD for strongly scattering materials. For sulfated carbonates, LODs as low as 0.05 mol% have been reported.[7] | Dependent on the magnitude of the mass change; can be sensitive for hydrated minerals. |
| Selectivity | High for crystalline phases. Can distinguish between different polymorphs. | High. Provides a unique chemical "fingerprint". Can be affected by peak overlap in complex mixtures. | Moderate. Depends on the uniqueness of the decomposition temperature range. Overlapping thermal events can be problematic. |
| Matrix Effects | Can be affected by micro-absorption and preferred orientation, which can be minimized with proper sample preparation.[16] | Can be significantly affected by fluorescence from the sample matrix.[5] | Can be affected by the presence of other components that decompose in the same temperature range. |
| Sample Preparation | Requires grinding to a fine powder to ensure random orientation of crystallites.[17] | Minimal preparation is often required. Can analyze samples directly. | Requires a small, representative sample. |
| Analysis Time | Typically 15-60 minutes per sample for data acquisition, plus data analysis time. | Typically a few minutes per sample for data acquisition. | Typically 30-90 minutes per sample for a full thermal scan. |
| Key Advantages | Standardless quantification with Rietveld refinement.[3] Provides structural information. | Non-destructive, high spatial resolution, and can be used for in-situ analysis. | Provides quantitative information on volatile content (e.g., water).[9] |
| Key Limitations | Requires knowledge of the crystal structure for Rietveld refinement.[16] Can be less sensitive to amorphous phases. | Quantification can be complex and may require chemometric methods.[8] Fluorescence can be a major issue.[5] | Only applicable to substances that undergo a mass change upon heating. Destructive analysis. |
Experimental Protocols
The Rietveld method is a full-pattern fitting technique that can provide accurate quantitative phase analysis without the need for standards.[3][4]
Protocol:
-
Sample Preparation:
-
Grind the this compound-containing sample to a fine powder (typically <10 µm) using a micronizing mill or mortar and pestle to minimize preferred orientation effects.[17]
-
Load the powdered sample into a sample holder, ensuring a flat, densely packed surface. Back-loading or side-loading techniques are often preferred to reduce preferred orientation.
-
-
Data Collection:
-
Use a powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Collect a step-scan diffraction pattern over a wide 2θ range (e.g., 5-80°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to obtain good statistics.
-
-
Rietveld Refinement:
-
Use specialized software (e.g., GSAS, TOPAS, FullProf).
-
Input the instrumental parameters and the crystal structure information (space group, lattice parameters, atomic positions) for this compound and all other identified phases in the sample.[16]
-
Refine the scale factor, background parameters, lattice parameters, peak profile parameters, and preferred orientation parameters in a sequential manner until a good fit between the calculated and observed diffraction patterns is achieved.[18]
-
The weight fraction of each phase is calculated from the refined scale factors.[16]
-
Quantitative analysis by Raman spectroscopy often relies on the relationship between the intensity of a characteristic Raman band and the concentration of the analyte.[6]
Protocol:
-
Sample Preparation:
-
For solid samples, minimal preparation is often required. The sample can be analyzed directly.
-
If the sample is a powder, it can be pressed into a pellet or placed on a microscope slide.
-
-
Data Collection:
-
Use a Raman spectrometer equipped with a laser of a suitable wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Focus the laser onto the sample and acquire the Raman spectrum over a relevant spectral range that includes the characteristic peaks of this compound (a very intense band is observed at 1002 cm⁻¹).[1]
-
Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample damage.
-
-
Quantitative Analysis:
-
Univariate Analysis:
-
Identify a characteristic Raman band for this compound that is well-separated from the bands of other components.
-
Measure the intensity or area of this peak.
-
Create a calibration curve by plotting the peak intensity/area against the known concentration of this compound in a set of standards.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
-
-
Multivariate Analysis (e.g., Principal Component Analysis - PCA, Partial Least Squares - PLS):
-
Acquire Raman spectra for a set of calibration samples with known concentrations of this compound and other components.
-
Use chemometric software to build a quantitative model that correlates the spectral data with the concentrations.
-
Apply the model to the spectrum of the unknown sample to predict the this compound concentration.[8]
-
-
TGA is used to quantify components that exhibit a distinct mass loss upon heating. For this compound, which is anhydrous, TGA would be more suitable for quantifying it in a mixture with hydrated minerals or components that decompose at different temperatures.
Protocol:
-
Sample Preparation:
-
Weigh a small, representative amount of the sample (typically 5-20 mg) into a TGA crucible.
-
-
Data Collection:
-
Place the crucible in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range in a controlled atmosphere (e.g., nitrogen or air).[11]
-
Record the mass of the sample as a function of temperature.
-
-
Quantitative Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the temperature range corresponding to the decomposition or dehydration of the component of interest. This compound itself is thermally stable to high temperatures. If mixed with a hydrated mineral like gypsum (CaSO₄·2H₂O), the water loss from gypsum would be observed at a lower temperature.[19]
-
The percentage mass loss in a specific temperature range can be used to calculate the amount of the decomposing component in the original sample.[20]
-
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using the described methods.
Cross-Validation and Method Selection
The ideal approach to selecting an analytical method involves a cross-validation study where the same set of representative samples is analyzed by each technique. The results can then be compared to a reference method or to the known composition of prepared standards to assess accuracy and precision.
In the absence of a direct cross-validation study for this compound, the choice of method should be guided by the specific requirements of the analysis:
-
For the highest accuracy and for standardless quantification of complex crystalline mixtures, XRD with Rietveld refinement is often the preferred method.
-
For rapid, non-destructive screening, in-situ analysis, or when high spatial resolution is required, Raman spectroscopy is a powerful tool.
-
When quantifying this compound in the presence of hydrated minerals or other thermally labile components, TGA can be a straightforward and accurate technique.
It is often beneficial to use these techniques in a complementary manner to gain a more complete understanding of the sample's composition. For instance, XRD can provide the primary quantitative data, while Raman spectroscopy can offer insights into chemical bonding and TGA can quantify volatile components.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative X-ray analysis using Rietveld Refinement (Theory) : Structural Characterization of Materials Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 5. Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Species [gia.edu]
- 6. static.horiba.com [static.horiba.com]
- 7. Quantitative Analysis of Sulfated Calcium Carbonates Using Raman Spectroscopy and X-ray Powder Diffraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. azom.com [azom.com]
- 10. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Assessment of Accuracy and Error Sources of the Rietveld Quantitative Phase Analysis Method in Mineral Contents of Evaporites [cgsjournals.com]
- 13. Accuracy and Error Sources of the Rietveld Full Pattern Fitting Method in Quantitative Analysis of Illite Ores [ykcs.ac.cn]
- 14. Comparing the Success Rate of Raman Spectroscopy and Powder XRD for Routine Mineral Identification | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. rruff.net [rruff.net]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative X-ray analysis using Rietveld Refinement (Procedure) : Structural Characterization of Materials Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. mek.oszk.hu [mek.oszk.hu]
A Comparative Study of Glauberite from Marine versus Continental Evaporites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of glauberite originating from marine and continental evaporite deposits. Understanding the distinct characteristics of this compound from these two environments is crucial for various fields, including geology, geochemistry, and material science. This document summarizes the key differences in their formation, associated mineralogy, and geochemical signatures, supported by experimental data and detailed analytical protocols.
Introduction to this compound
This compound, with the chemical formula Na₂Ca(SO₄)₂, is a monoclinic sulfate mineral that is a common constituent of evaporite deposits. It typically forms in arid or semi-arid environments where evaporation of saline water bodies leads to the precipitation of various salts. The geological setting, whether a restricted marine basin or an inland continental lake, significantly influences the physicochemical conditions of brine evolution and, consequently, the characteristics of the precipitating minerals like this compound.
Formation Environments
Marine Evaporites: These deposits are formed from the evaporation of seawater in restricted basins such as lagoons or sabkhas.[1] The influx of seawater is limited, allowing for the concentration of dissolved salts to reach saturation points for various minerals. The sequence of mineral precipitation from seawater is generally well-defined, starting with carbonates, followed by sulfates (gypsum and anhydrite), and then halides (halite). This compound in marine settings often precipitates after gypsum and before or concurrently with halite. A notable example of a marine evaporite setting where this compound can be found is the Permian Basin in Texas, USA.
Continental Evaporites: These form in inland basins, such as saline or alkaline lakes, with no direct connection to the ocean. The chemical composition of the brines in these environments is highly variable and depends on the geology of the surrounding catchment area.[2] In many continental settings, high concentrations of sodium bicarbonate can lead to the precipitation of minerals like this compound and mirabilite instead of gypsum.[3] The Qaidam Basin in China is a prime example of a continental evaporite basin known for its diverse salt mineralogy, including this compound.[4][5]
dot
Caption: Formation pathways of this compound in marine versus continental evaporite settings.
Comparative Data
A direct quantitative comparison of the geochemical composition of this compound from marine and continental deposits is challenging due to limited published data. However, a qualitative and semi-quantitative comparison based on the general characteristics of the respective evaporite types can be made.
Table 1: General Characteristics and Associated Mineralogy
| Feature | Marine this compound | Continental this compound |
| Depositional Environment | Restricted marine basins (lagoons, sabkhas) | Inland saline/alkaline lakes, playas |
| Brine Source | Seawater | Continental runoff, groundwater |
| Associated Sulfate Minerals | Gypsum, Anhydrite, Polyhalite | Thenardite, Mirabilite, Eugsterite, Bloedite |
| Associated Carbonate Minerals | Calcite, Dolomite | Trona, Gaylussite, Burkeite |
| Associated Halide Minerals | Halite | Halite (often less abundant) |
| Typical Brine Chemistry | Na-Mg-Ca-K-Cl-SO₄ | Highly variable; can be Na-CO₃-Cl, Na-SO₄, etc. |
Table 2: Expected Geochemical Signatures (Qualitative)
| Geochemical Indicator | Marine this compound | Continental this compound |
| Trace Elements (e.g., Sr, Br) | Generally reflects seawater chemistry; Br in associated halite is a key indicator.[2] | Highly variable, reflecting the local geology of the catchment area. |
| Stable Isotopes (δ³⁴S) | Expected to be relatively uniform and reflect the sulfur isotopic composition of contemporaneous seawater. | Can be highly variable, influenced by the weathering of different sulfur-bearing minerals in the source rocks and potential biogenic activity. |
| Stable Isotopes (δ¹⁸O) | Reflects the oxygen isotopic composition of seawater, modified by evaporation and temperature. | Influenced by the isotopic composition of local meteoric water, which varies with climate and altitude. |
Experimental Protocols
The characterization of this compound from different geological settings involves a suite of analytical techniques. Below are detailed methodologies for key experiments.
1. X-ray Diffraction (XRD) for Mineralogical Analysis
-
Objective: To identify the mineral phases present in the evaporite sample and to confirm the presence of this compound.
-
Protocol:
-
A representative portion of the sample is crushed to a fine powder (typically <10 μm) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
The powdered sample is mounted onto a sample holder, ensuring a flat, smooth surface.
-
The sample is analyzed using a powder X-ray diffractometer. Typical instrument settings are CuKα radiation, a voltage of 40 kV, and a current of 30 mA.
-
The diffraction pattern is recorded over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.
-
The resulting diffractogram is analyzed using specialized software to identify the mineral phases by comparing the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data's PDF).
-
2. Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
-
Objective: To observe the morphology and texture of this compound crystals and to determine their elemental composition.
-
Protocol:
-
A small, representative fragment of the sample or a polished thin section is mounted on an aluminum stub using conductive carbon tape or epoxy.
-
The sample is coated with a thin layer of conductive material (e.g., carbon or gold-palladium) to prevent charging under the electron beam.
-
The sample is introduced into the SEM chamber and evacuated to high vacuum.
-
Secondary electron (SE) and backscattered electron (BSE) imaging are used to observe the surface morphology, crystal habits, and textural relationships with other minerals.
-
EDS analysis is performed on specific points or areas of interest on the this compound crystals to obtain a semi-quantitative elemental composition, confirming the presence of Na, Ca, S, and O.
-
3. Trace Element Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Objective: To determine the concentrations of trace elements within the this compound crystals.
-
Protocol:
-
Pure this compound crystals are carefully hand-picked under a binocular microscope to avoid contamination from other mineral phases.
-
The selected crystals are thoroughly cleaned with deionized water to remove any surface contaminants and then dried.
-
A precisely weighed amount of the purified this compound is dissolved in a known volume of dilute nitric acid.
-
The solution is then diluted to a suitable concentration for ICP-MS analysis.
-
The prepared solution is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the intensity of each ion, which is proportional to its concentration.
-
Calibration standards with known trace element concentrations are run alongside the samples to ensure accurate quantification.
-
4. Stable Isotope Analysis (δ³⁴S and δ¹⁸O) by Isotope Ratio Mass Spectrometry (IRMS)
-
Objective: To determine the sulfur and oxygen isotopic compositions of the sulfate in this compound.
-
Protocol:
-
Pure this compound is powdered as in the XRD preparation.
-
For δ³⁴S analysis, the sulfate is typically converted to SO₂ gas. This can be achieved by high-temperature combustion of the sample with V₂O₅ or by reduction to H₂S followed by conversion to Ag₂S and then combustion.
-
For δ¹⁸O analysis of sulfate, the sample is reacted with graphite at high temperatures to produce CO₂ gas.
-
The resulting SO₂ or CO₂ gas is purified and introduced into a dual-inlet or continuous-flow isotope ratio mass spectrometer.
-
The mass spectrometer measures the ratios of the heavy to light isotopes (³⁴S/³²S and ¹⁸O/¹⁶O).
-
The results are reported in delta (δ) notation in per mil (‰) relative to international standards (Vienna Canyon Diablo Troilite for sulfur and Vienna Standard Mean Ocean Water for oxygen).[3]
-
dot
References
A Comparative Guide to the Textural Relationships of Glauberite, Halite, and Polyhalite in Thin Section
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the textural relationships between the evaporite minerals glauberite, halite, and polyhalite as observed in petrographic thin sections. Understanding these textures is crucial for deciphering the depositional and diagenetic history of evaporite sequences, which has implications for various fields including economic geology and materials science. This document outlines the key identifying features of each mineral, their common textural associations, and the experimental protocols for their analysis.
Comparative Analysis of Mineral Properties
The optical properties of this compound, halite, and polyhalite in thin section are key to their identification and the interpretation of their textural relationships. A summary of these properties is presented in the table below.
| Property | This compound (Na₂Ca(SO₄)₂) | Halite (NaCl) | Polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O) |
| Crystal System | Monoclinic | Isometric (Cubic) | Triclinic |
| Relief | Low to moderate | Low | Moderate |
| Color in PPL | Colorless | Colorless | Colorless |
| Pleochroism | None | None | None |
| Birefringence | Low (up to first-order yellow) | Isotropic (appears black under crossed polars) | Low to moderate (up to first-order yellow or red) |
| Extinction | Inclined | Isotropic (always extinct) | Inclined |
| Twinning | Simple and lamellar twinning common | None | Polysynthetic twinning common |
| Cleavage | Perfect in one direction | Perfect cubic (three directions at 90°) | Perfect in one direction |
| Habit | Euhedral to anhedral, often prismatic or tabular crystals. Can form radial aggregates. | Typically cubic or anhedral space-filling crystals. Chevron and hopper crystals are common primary textures. | Fibrous, lamellar, or anhedral masses. Can form pseudomorphs after gypsum or anhydrite. |
Textural Relationships in Thin Section
The spatial arrangement and intergrowth of this compound, halite, and polyhalite provide valuable insights into the chemical evolution of the brine from which they precipitated and subsequent diagenetic alterations.
This compound and Halite:
This compound and halite often occur together in evaporite sequences. Their textural relationships can indicate either co-precipitation or a sequential crystallization history. Common textures observed in thin section include:
-
Interbedded Crystals: Thin layers of this compound and halite can be found alternating, suggesting fluctuating brine chemistry.
-
Poikilitic Texture: Large crystals of halite can enclose smaller, earlier-formed crystals of this compound. This indicates that halite crystallization occurred after this compound.
-
Displacive Growth: Euhedral this compound crystals can be seen to have grown within a halite matrix, displacing the surrounding salt.
-
Cementation: Halite can act as a cement, filling the pore spaces between this compound crystals.
Polyhalite in Relation to this compound and Halite:
Polyhalite is frequently a secondary mineral, forming through the alteration of pre-existing sulfates like gypsum, anhydrite, and this compound.[1] Its textural relationship with halite is also significant.
-
Pseudomorphs: Polyhalite commonly forms pseudomorphs after gypsum or anhydrite, retaining the original crystal shape of the precursor mineral. These textures are strong indicators of diagenetic alteration.
-
Replacement Textures: In thin section, remnants of this compound or anhydrite may be observed within larger polyhalite crystals, indicating partial replacement.[1] The replacement often initiates along cleavage planes or crystal boundaries.
-
Interstitial Growth: Fibrous or fine-grained polyhalite can be found filling the spaces between halite crystals.
-
Inclusions: Small crystals of halite can be found as inclusions within polyhalite, and vice-versa, suggesting periods of co-existence or later infiltration of brines.
Paragenetic Sequence
The paragenetic sequence of these minerals is critical for reconstructing the geochemical history of the evaporite deposit. In a typical marine evaporite succession, the general order of precipitation is:
-
Carbonates (Calcite, Aragonite)
-
Calcium Sulfates (Gypsum, Anhydrite)
-
Halite
-
Potassium and Magnesium Salts (including Polyhalite and this compound)
However, the exact position of this compound can vary depending on the specific brine composition. Polyhalite is often a later-stage diagenetic mineral, forming from the interaction of potassium- and magnesium-rich brines with earlier-formed calcium sulfates.
Experimental Protocols
Petrographic Thin Section Preparation for Water-Soluble Minerals:
The preparation of high-quality thin sections from water-soluble evaporite minerals requires special techniques to avoid dissolution and alteration of the delicate textures.
-
Sample Impregnation: The rock sample is first impregnated with a low-viscosity epoxy resin under a vacuum. This fills pore spaces and provides structural support to the fragile salt crystals.
-
Cutting and Grinding: A non-aqueous lubricant, such as oil or kerosene, must be used during the cutting and grinding stages to prevent the dissolution of the minerals.
-
Mounting: The impregnated and cut slab is mounted onto a glass slide using an epoxy that cures at a low temperature to avoid thermal fracturing of the minerals.
-
Lapping and Polishing: The mounted sample is ground to a standard thickness of 30 micrometers using progressively finer grits of abrasive powder mixed with a non-aqueous lubricant. The final polishing is also done using an oil-based slurry.
-
Cover Slip Application: A cover slip is affixed using a suitable mounting medium.
Analytical Workflow:
A typical workflow for the analysis of these evaporite minerals involves a combination of petrographic and geochemical techniques.
Petrographic Analysis:
-
Plane-Polarized Light (PPL): Observe mineral habit, color, cleavage, and relief. Halite's low relief and cubic cleavage are distinctive. This compound and polyhalite are typically colorless with low to moderate relief.
-
Crossed-Polarized Light (XPL): Determine birefringence and extinction characteristics. Halite will be isotropic (black). This compound and polyhalite will show low-order interference colors and exhibit inclined extinction. Twinning is a key diagnostic feature for both this compound and polyhalite.
Further Analytical Techniques:
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): Provides high-magnification images of mineral textures and allows for the elemental analysis of individual crystals, confirming their chemical composition.
-
X-ray Diffraction (XRD): Used to identify the bulk mineralogy of the rock sample, confirming the presence of this compound, halite, and polyhalite.
-
Fluid Inclusion Analysis: Microthermometric analysis of fluid inclusions trapped within the crystals can provide information about the temperature and salinity of the brines from which the minerals precipitated.
References
A Comparative Guide to Validating Glauberite Formation Temperatures: Fluid Inclusion Data vs. Thermodynamic Modeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for validating the formation temperatures of Glauberite (Na₂Ca(SO₄)₂): the analysis of fluid inclusions and thermodynamic modeling. Understanding the conditions under which this compound forms is crucial for various fields, from economic geology to materials science. This document outlines the experimental protocols, presents data interpretation frameworks, and offers a clear comparison of the strengths and limitations of each approach.
Introduction to this compound and Formation Temperature
This compound is a sulfate mineral that typically forms in evaporite deposits, both in continental and marine settings.[1][2] It can also occur in hydrothermal veins and as sublimates near fumaroles.[1][2] The temperature of formation is a critical parameter that influences the mineral's stability, crystal structure, and the geochemical environment of its origin. Accurately determining this temperature provides valuable insights into paleoclimatic conditions, the evolution of sedimentary basins, and the potential for associated economic mineral deposits.
Two powerful techniques are employed to ascertain the formation temperature of this compound: direct measurement from fluid inclusions trapped within the crystals and theoretical calculation using thermodynamic models. This guide will explore both methods, offering a comparative analysis to aid researchers in selecting the most appropriate approach for their studies.
Method 1: Fluid Inclusion Analysis
Fluid inclusions are microscopic pockets of fluid trapped within minerals during their formation. These inclusions act as time capsules, preserving a sample of the fluid from which the mineral precipitated.[3] Analysis of these inclusions can provide direct information about the temperature, pressure, and composition of the formative environment.
Direct microthermometric analysis of fluid inclusions in this compound presents significant challenges. The mineral is delicate and can degrade upon freezing, making it difficult to obtain reliable homogenization temperatures and salinity data using traditional heating-freezing stages.[4] This has led to a scarcity of published homogenization temperature data specifically for this compound.
Despite the limitations of microthermometry, Raman spectroscopy has emerged as a viable non-destructive technique for analyzing fluid inclusions in this compound.[4][5] This method can identify the chemical composition of the trapped fluids, including dissolved salts and gases, without the need for freezing.[6] While it does not directly measure the homogenization temperature, the compositional data can be used in conjunction with thermodynamic models to constrain the formation conditions. For instance, the identification of specific polyatomic ions and gases can provide insights into the geochemical environment and potential temperature ranges.[4][6]
To illustrate the principles of microthermometry in evaporite settings, data from fluid inclusions in halite (NaCl) are often used as an analogue. Studies on halite have shown that homogenization temperatures of primary fluid inclusions can provide reliable estimates of the brine surface temperatures at the time of crystallization.[7]
Table 1: Comparison of Methodologies for Validating this compound Formation Temperatures
| Feature | Fluid Inclusion Analysis | Thermodynamic Modeling |
| Primary Data Source | Direct analysis of trapped fluids within the mineral | Theoretical calculations based on thermodynamic properties |
| Key Technique for this compound | Raman Spectroscopy (for composition) | Geochemical modeling software (e.g., PHREEQC, SUPCRT) |
| Data Output | Fluid composition (ions, gases), potential for temperature estimates | Predicted stability fields and formation temperatures |
| Strengths | - Provides direct evidence of the parent fluid composition.- Can reveal the presence of organic matter and microbial activity.[4] | - Can be applied when fluid inclusions are absent or unsuitable.- Provides a theoretical framework for understanding mineral stability.[8][9] |
| Limitations | - Microthermometry is often not feasible for this compound.[4]- Requires suitable, well-preserved primary inclusions. | - Relies on the accuracy of the thermodynamic database.- Assumes the system reached thermodynamic equilibrium. |
| Experimental Requirements | Raman spectrometer, petrographic microscope | Computer with modeling software, reliable thermodynamic database |
Method 2: Thermodynamic Modeling
Thermodynamic modeling is a computational approach used to predict the stability of minerals under various temperature, pressure, and chemical conditions.[8][9] By utilizing extensive databases of thermodynamic properties (e.g., Gibbs free energy, enthalpy, entropy), researchers can calculate the conditions under which this compound would precipitate from a given brine composition.[3]
Software packages such as PHREEQC and SUPCRT are commonly used to perform these calculations.[8] The process involves defining the chemical composition of the initial brine (based on geological context or fluid inclusion data) and then simulating the changes in mineral saturation as temperature and other parameters are varied. The predicted temperature at which this compound becomes a stable phase is taken as its formation temperature.
This method is particularly useful when fluid inclusions are not present or when microthermometry is not possible. However, the accuracy of the results is highly dependent on the quality and completeness of the underlying thermodynamic database.[8]
Experimental Protocols
-
Sample Preparation:
-
Prepare doubly polished thick sections (100-200 µm) of the this compound-bearing sample.
-
Conduct detailed petrographic analysis using a transmitted light microscope to identify primary fluid inclusions. Primary inclusions are typically found along growth zones of the crystal.
-
-
Raman Spectroscopy Analysis:
-
Use a confocal Raman microscope equipped with a suitable laser (e.g., 532 nm).
-
Focus the laser on individual fluid inclusions.
-
Acquire Raman spectra from the liquid and any vapor phases within the inclusion.
-
Also, acquire a spectrum of the host this compound mineral to subtract its characteristic peaks from the inclusion spectra.
-
Identify the characteristic Raman peaks for dissolved sulfate ions (SO₄²⁻), carbonate ions (CO₃²⁻), and gases such as carbon dioxide (CO₂), methane (CH₄), and nitrogen (N₂).
-
-
Data Interpretation:
-
Compare the obtained spectra with reference databases to identify the chemical species present in the fluid inclusion.
-
Use the compositional data to infer the geochemical conditions of this compound formation. For example, the presence of hydrocarbons may suggest microbial activity.[4]
-
-
Define the System:
-
Based on the geological setting and any available analytical data (e.g., from fluid inclusions in associated minerals or bulk rock geochemistry), define the chemical composition of the parent brine. This should include the concentrations of major ions such as Na⁺, Ca²⁺, SO₄²⁻, Cl⁻, and Mg²⁺.
-
-
Select a Thermodynamic Database:
-
Choose a comprehensive and internally consistent thermodynamic database suitable for high-salinity brines (e.g., pitzer.dat for PHREEQC).
-
-
Perform the Simulation:
-
Using geochemical modeling software, simulate the evaporation or cooling of the defined brine.
-
Calculate the saturation indices (SI) of relevant minerals, including this compound, halite, anhydrite, and gypsum, as a function of temperature.
-
The temperature at which the SI of this compound reaches zero (i.e., saturation) is the predicted formation temperature.
-
-
Validate the Model:
-
Compare the predicted mineral precipitation sequence with the observed mineral assemblages in the rock sample to validate the model.
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the workflow for fluid inclusion analysis and the logical relationship between the two validation methods.
Caption: Workflow for analyzing fluid inclusions in this compound.
Caption: Comparison of fluid inclusion analysis and thermodynamic modeling.
Conclusion
Validating the formation temperature of this compound requires a multi-faceted approach. While direct measurement of homogenization temperatures from fluid inclusions is often hampered by the mineral's physical properties, Raman spectroscopy provides a powerful tool for determining the composition of the parent fluids. This compositional data, in turn, can be used to inform and constrain thermodynamic models.
Thermodynamic modeling offers a robust theoretical framework for predicting this compound stability but relies on the accuracy of available thermodynamic data and the assumption of equilibrium. The most comprehensive understanding of this compound formation is achieved when both fluid inclusion data and thermodynamic modeling are used in a complementary manner. Researchers should carefully consider the nature of their samples and the specific questions they aim to answer when choosing the most appropriate methodology.
References
- 1. celestialearthminerals.com [celestialearthminerals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. lpi.usra.edu [lpi.usra.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Quantitative Phase Analysis of Glauberite-Rich Mineral Assemblages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common X-ray diffraction (XRD) based methods for the quantitative phase analysis (QPA) of mineral assemblages rich in Glauberite (Na₂Ca(SO₄)₂). Such analyses are critical in various fields, including geology, materials science, and pharmaceuticals, where precise quantification of mineral phases impacts material properties and process efficiency. This document outlines the principles, experimental protocols, and comparative performance of the Rietveld refinement, Reference Intensity Ratio (RIR), and Full Pattern Summation (FPS) methods, with a focus on addressing the specific challenges posed by hydrous and soluble sulfate minerals.
Introduction to Quantitative Phase Analysis Techniques
Quantitative phase analysis by XRD determines the relative abundance of crystalline phases in a mixture. The intensity of the diffraction peaks corresponding to a specific phase is proportional to its concentration in the sample. Several analytical approaches have been developed to correlate diffraction intensity to phase abundance, each with its own set of advantages and limitations.
Rietveld Refinement: This powerful method involves fitting a calculated theoretical diffraction pattern to the entire measured experimental pattern. The calculated pattern is generated from the crystal structure data of each phase present in the mixture. By refining various parameters, including scale factors, lattice parameters, and peak shape functions, the weight fraction of each phase can be determined with high accuracy. The Rietveld method is considered a standardless technique as it does not require the preparation of standard mixtures for calibration.[1]
Reference Intensity Ratio (RIR) Method: The RIR method is a widely used semi-quantitative to quantitative technique that relies on the concept of a reference intensity ratio. The RIR value of a phase is the ratio of the intensity of its strongest diffraction peak to the strongest peak of a standard reference material (commonly corundum, α-Al₂O₃) in a 1:1 mixture by weight.[2] By measuring the intensities of the strongest peaks of the phases in an unknown mixture and knowing their RIR values, their weight fractions can be calculated.
Full Pattern Summation (FPS) Method: The FPS method, also known as the full-pattern fitting method, involves fitting the entire experimental diffraction pattern with a library of measured or calculated diffraction patterns of pure standard materials.[3][4] Similar to the Rietveld method, it utilizes the whole diffraction pattern, which can improve accuracy over methods that use only a few peaks. This method can be particularly useful for analyzing samples containing disordered or amorphous phases.[3]
Comparative Analysis of QPA Methods for this compound Assemblages
The choice of QPA method for this compound-rich assemblages depends on factors such as the complexity of the mineralogy, the availability of crystal structure data and pure standards, and the desired level of accuracy. Evaporite mineral assemblages, which frequently contain this compound, often present challenges due to the presence of hydrous and water-soluble phases, preferred orientation effects, and peak overlap.[5]
| Method | Principle | Advantages for this compound Assemblages | Disadvantages for this compound Assemblages | Accuracy | Precision |
| Rietveld Refinement | Whole-pattern fitting based on crystal structure data.[1] | - High accuracy and precision.[6] - Can handle complex mixtures with peak overlap. - Provides additional crystallographic information (e.g., lattice parameters).[7] - Standardless method.[1] | - Requires accurate crystal structure data for all phases. - Can be sensitive to preferred orientation effects, which are common in platy minerals often associated with this compound. - Operator expertise significantly impacts results.[8] | High | High |
| Reference Intensity Ratio (RIR) | Comparison of the intensity of the strongest peak of a phase to that of a standard.[2] | - Relatively simple and fast. - Does not require full crystal structure data. | - Lower accuracy compared to Rietveld, especially for complex mixtures.[3] - Requires accurate RIR values, which may not be available for all associated minerals. - Prone to errors from peak overlap and preferred orientation. | Moderate | Moderate |
| Full Pattern Summation (FPS) | Whole-pattern fitting using a library of standard patterns.[3][4] | - Can be more accurate than RIR for complex mixtures. - Can account for disordered and amorphous phases.[3] | - Requires a comprehensive library of high-quality standard patterns. - Can be sensitive to differences between the standard patterns and the actual phases in the sample. | High | Moderate to High |
Experimental Protocols
Accurate quantitative phase analysis of this compound-rich mineral assemblages requires meticulous sample preparation and data collection to minimize errors, particularly those arising from the water-soluble nature of the minerals and preferred orientation.
Sample Preparation for Soluble Evaporite Minerals
-
Grinding:
-
To avoid dehydration or alteration of hydrous phases like this compound, grinding should be performed under non-aqueous conditions.[9]
-
Use a liquid medium such as ethanol or isopropanol in a mortar and pestle (agate or ceramic) to minimize structural damage and sample loss.
-
The goal is to achieve a fine, homogeneous powder with a particle size of less than 10 µm to ensure good particle statistics and minimize microabsorption effects.[10]
-
-
Drying:
-
After grinding, the sample should be dried at a low temperature (e.g., 40-50 °C) under vacuum or in a desiccator to remove the grinding liquid without causing dehydration of the mineral phases.
-
-
Sample Mounting:
-
Use a zero-background sample holder (e.g., single crystal silicon) to minimize background noise in the diffraction pattern.
-
To reduce preferred orientation, which can be significant for platy or acicular minerals often found with this compound, a back-loading or side-drifting sample preparation method is recommended. Alternatively, spray-drying the sample can produce highly random powders.[11]
-
Ensure the sample surface is flat and level with the surface of the sample holder.
-
XRD Data Collection Parameters
-
Instrument: A modern powder X-ray diffractometer equipped with a Bragg-Brentano geometry is suitable.
-
X-ray Source: Copper (Cu) Kα radiation is commonly used. For samples containing iron-rich phases that can cause fluorescence with Cu radiation, a cobalt (Co) or iron (Fe) source may be preferable.
-
Optics: Use of a diffracted beam monochromator or a position-sensitive detector can help to reduce background noise and improve data quality.
-
Scan Range (2θ): A wide angular range, typically from 5° to 70° 2θ, is recommended to capture a sufficient number of diffraction peaks for all phases.
-
Step Size and Counting Time: A small step size (e.g., 0.01-0.02° 2θ) and a sufficiently long counting time per step are crucial for obtaining high-quality data with good counting statistics, which is essential for accurate Rietveld refinement.
Logical Workflow for Quantitative Phase Analysis
The following diagram illustrates the general workflow for performing quantitative phase analysis of a this compound-rich mineral assemblage.
Signaling Pathway of Method Selection
The choice of the most appropriate QPA method depends on the specific research question and the characteristics of the sample. The following diagram illustrates a decision-making pathway.
Conclusion
The quantitative phase analysis of this compound-rich mineral assemblages presents unique challenges due to the nature of evaporite minerals. While the Rietveld method generally offers the highest accuracy and precision, its successful application requires high-quality crystal structure data and considerable user expertise. The RIR and FPS methods provide viable alternatives, particularly when structural information is incomplete or when rapid, semi-quantitative results are sufficient. Careful and appropriate sample preparation is paramount to obtaining reliable quantitative results, regardless of the chosen analytical method. The selection of the optimal method should be guided by the specific analytical requirements, the complexity of the mineral assemblage, and the available resources.
References
- 1. rruff.net [rruff.net]
- 2. icdd.com [icdd.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Fitting Full X-Ray Diffraction Patterns for Quantitative Analysis: A Method for Readily Quantifying Crystalline and Disordered Phases | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 7. scispace.com [scispace.com]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. ktgeo.com [ktgeo.com]
- 10. deepseadrilling.org [deepseadrilling.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glauberite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials is paramount. This guide provides essential safety and logistical information for the proper disposal of Glauberite (Na₂Ca(SO₄)₂), a mineral form of sodium calcium sulfate.
While this compound is not classified as a hazardous waste under federal regulations (40 CFR 261), proper disposal procedures are necessary to ensure laboratory safety and environmental responsibility.[1] Contamination with other hazardous materials can alter its classification and require different disposal protocols.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care to minimize risks. While it is considered to have low toxicity, it may cause mild irritation to the eyes and skin.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: If dust is inhaled, move to an area with fresh air.
-
Ingestion: If swallowed, drink plenty of water. Do not induce vomiting.
Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it has been contaminated with hazardous substances.
Solid this compound Waste
Uncontaminated solid this compound waste can be disposed of in a landfill.
Step-by-Step Procedure for Solid Waste Disposal:
-
Containerization: Place the dry this compound waste in a securely sealed, leak-proof container.
-
Labeling: Clearly label the container as "this compound Waste (Non-Hazardous)".
-
Disposal: Dispose of the sealed container in a designated solid waste dumpster. Do not place it in laboratory trash cans that are handled by custodial staff. For larger quantities, it is advisable to contact your institution's Environmental Health and Safety (EHS) department.
Aqueous Solutions of this compound
Non-hazardous aqueous solutions of this compound can typically be disposed of down the drain, provided the concentration and pH are within acceptable limits and local wastewater regulations are followed.
Step-by-Step Procedure for Aqueous Waste Disposal:
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 9.0.
-
Dilution: Dilute the solution with a copious amount of water (at least 20 parts water to 1 part solution).
-
Drain Disposal: Pour the diluted solution down the drain, followed by a continuous flow of water for several minutes to ensure it is thoroughly flushed from the plumbing system.
Quantitative Disposal and Exposure Limits
While specific landfill acceptance criteria and wastewater discharge limits can vary by locality, the following table summarizes general guidelines and occupational exposure limits for the components of this compound.
| Parameter | Guideline/Limit | Regulation/Source | Notes |
| Wastewater Discharge | |||
| Sulfate (SO₄²⁻) | 250 - 500 mg/L | Recommended limit in many countries[2] | Higher concentrations can be detrimental to aquatic life. |
| Total Dissolved Solids (TDS) | Varies by municipality | Local Wastewater Authority | High TDS can impact water treatment processes. |
| pH | 6.0 - 9.0 | Common for most municipal sewer systems | To prevent corrosion of plumbing. |
| Landfill Acceptance | |||
| Sulfate (SO₄²⁻) in Leachate | 1,000 - 6,000 mg/kg | European Council Decision 2003/33/EC[3] | Leaching tests determine acceptability for inert waste landfills. |
| Total Dissolved Solids (TDS) | 4,000 - 60,000 mg/kg | European Council Decision 2003/33/EC[3][4] | An alternative to individual sulfate and chloride limits. |
| Occupational Exposure (Airborne) | |||
| Sodium Sulfate (as inhalable dust) | No specific TLV established | ACGIH | Maintain exposure as low as reasonably practicable. |
| Calcium Sulfate (as total dust) | 15 mg/m³ (TWA) | OSHA (PEL)[5] | Time-Weighted Average over an 8-hour workday. |
| Calcium Sulfate (as respirable fraction) | 5 mg/m³ (TWA) | OSHA (PEL)[5] |
Experimental Protocols
Currently, there are no specific, complex experimental protocols required for the disposal of pure this compound, as it is considered non-hazardous. The primary "experimental" considerations involve ensuring that any solutions are properly neutralized and diluted before drain disposal.
Protocol for Neutralization of Aqueous this compound Solutions:
-
pH Measurement: Use a calibrated pH meter or pH strips to determine the initial pH of the aqueous waste.
-
Acidification/Basification:
-
If the pH is above 9.0, add a dilute acid (e.g., 1M HCl or 1M H₂SO₄) dropwise while stirring until the pH is within the 6.0-9.0 range.
-
If the pH is below 6.0, add a dilute base (e.g., 1M NaOH or 1M NaHCO₃) dropwise while stirring until the pH is within the 6.0-9.0 range.
-
-
Final pH Verification: Re-measure the pH to confirm it is within the acceptable range for drain disposal.
-
Documentation: Record the neutralization process and final pH in your laboratory notebook.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. Treatment of real industrial wastewater with high sulfate concentrations using modified Jordanian kaolin sorbent: batch and modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Request Rejected [istitlaa.ncc.gov.sa]
- 4. Criteria and procedures for the acceptance of waste at landfills (Scotland) Direction 2005 - gov.scot [gov.scot]
- 5. sepa.org.uk [sepa.org.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
